Ethanone, 1-(4-benzo[b]thien-2-ylphenyl)-
Description
Structure
3D Structure
Properties
Molecular Formula |
C16H12OS |
|---|---|
Molecular Weight |
252.3 g/mol |
IUPAC Name |
1-[4-(1-benzothiophen-2-yl)phenyl]ethanone |
InChI |
InChI=1S/C16H12OS/c1-11(17)12-6-8-13(9-7-12)16-10-14-4-2-3-5-15(14)18-16/h2-10H,1H3 |
InChI Key |
FVISYFQCLUMISV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC3=CC=CC=C3S2 |
Origin of Product |
United States |
An In-depth Technical Guide to 1-(4-benzo[b]thien-2-ylphenyl)ethanone: Molecular Structure, Synthesis, and Therapeutic Potential
This technical guide provides a comprehensive overview of 1-(4-benzo[b]thien-2-ylphenyl)ethanone, a molecule of significant interest in medicinal chemistry. We will delve into its molecular architecture, outline a robust synthetic pathway, and explore its potential applications in drug discovery, grounded in the established bioactivity of the benzo[b]thiophene scaffold.
Molecular Structure and Physicochemical Properties
1-(4-benzo[b]thien-2-ylphenyl)ethanone is a ketone derivative featuring a central phenyl ring substituted with an acetyl group and a benzo[b]thiophene moiety. The benzo[b]thiophene heterocycle is a key pharmacophore found in a variety of biologically active compounds.
The structure of this molecule can be unambiguously represented by the SMILES (Simplified Molecular-Input Line-Entry System) string: CC(=O)c1ccc(cc1)-c2cc3ccccc3s2.
Below is a 2D representation of the molecular structure, generated using the DOT language.
Caption: 2D structure of 1-(4-benzo[b]thien-2-ylphenyl)ethanone.
Table 1: Physicochemical Properties of 1-(4-benzo[b]thien-2-ylphenyl)ethanone
| Property | Value | Source |
| Molecular Formula | C16H12OS | Calculated |
| Molecular Weight | 252.33 g/mol | Calculated |
| IUPAC Name | 1-(4-(benzo[b]thiophen-2-yl)phenyl)ethan-1-one | |
| SMILES | CC(=O)c1ccc(cc1)-c2cc3ccccc3s2 |
Synthesis of 1-(4-benzo[b]thien-2-ylphenyl)ethanone
The most efficient and widely adopted method for the synthesis of 1-(4-benzo[b]thien-2-ylphenyl)ethanone is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoborane and an organohalide, offering high yields and functional group tolerance.[1][2]
The key starting materials for this synthesis are benzo[b]thien-2-ylboronic acid and 1-(4-bromophenyl)ethanone.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol outlines a reliable method for the synthesis of the target compound.
Materials:
-
Benzo[b]thien-2-ylboronic acid
-
1-(4-bromophenyl)ethanone
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Potassium carbonate (K2CO3)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine benzo[b]thien-2-ylboronic acid (1.2 equivalents), 1-(4-bromophenyl)ethanone (1.0 equivalent), and potassium carbonate (2.0 equivalents).
-
Solvent Addition: Add a 3:1 mixture of toluene and water to the flask.
-
Catalyst and Ligand Addition: Add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to 80-90 °C and stir under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Add ethyl acetate and water, and separate the organic layer.
-
Extraction: Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 1-(4-benzo[b]thien-2-ylphenyl)ethanone.
The following diagram illustrates the synthetic workflow.
Caption: Workflow for the synthesis of 1-(4-benzo[b]thien-2-ylphenyl)ethanone.
Characterization
The synthesized 1-(4-benzo[b]thien-2-ylphenyl)ethanone should be characterized using standard analytical techniques to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for structural elucidation.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
Table 2: Predicted 1H NMR Data for 1-(4-benzo[b]thien-2-ylphenyl)ethanone (in CDCl3)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.00 | d | 2H | Aromatic protons ortho to acetyl group |
| ~7.85 | m | 2H | Aromatic protons of benzo[b]thiophene |
| ~7.70 | d | 2H | Aromatic protons meta to acetyl group |
| ~7.55 | s | 1H | Thiophene proton |
| ~7.35 | m | 2H | Aromatic protons of benzo[b]thiophene |
| 2.65 | s | 3H | Acetyl methyl protons |
Relevance in Drug Development and Therapeutic Potential
The benzo[b]thiophene core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[3] This suggests that 1-(4-benzo[b]thien-2-ylphenyl)ethanone could serve as a valuable starting point for the development of novel therapeutic agents.
-
Anti-osteoporosis Agents: Analogues of 1-(benzo[b]thiophen-2-yl)ethanone have been shown to enhance the expression of Bone Morphogenetic Protein 2 (BMP-2), a key regulator of bone formation.[4]
-
Antimicrobial Activity: Benzo[b]thiophene derivatives have been synthesized and evaluated as antimicrobial agents, showing activity against multidrug-resistant bacteria such as Staphylococcus aureus.[5]
-
Antiseizure and Antinociceptive Agents: Certain 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives have demonstrated potent antiseizure and antinociceptive properties in preclinical models.[6]
The presence of the ethanone group provides a handle for further chemical modification, allowing for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies.
Conclusion
1-(4-benzo[b]thien-2-ylphenyl)ethanone is a synthetically accessible molecule with a chemical scaffold that is highly relevant to modern drug discovery. The robust Suzuki-Miyaura coupling provides a reliable route to its synthesis, and the known biological activities of related benzo[b]thiophene derivatives highlight its potential as a platform for the development of new therapeutics in areas such as bone regeneration, infectious diseases, and neurology. Further investigation into the biological properties of this specific molecule and its derivatives is warranted.
References
-
Liu, Z. Y., He, X. B., Yang, Z. Y., Shao, H. Y., Li, X., Guo, H. F., ... & Li, Z. R. (2009). Synthesis and evaluation of 1-(benzo[b]thiophen-2-yl)ethanone analogues as novel anti-osteoporosis agents acting on BMP-2 promotor. Bioorganic & medicinal chemistry letters, 19(15), 4167–4170. [Link]
-
PubChem. (n.d.). 1-[4-(2-phenylethynyl)phenyl]ethanone. National Center for Biotechnology Information. Retrieved from [Link]
-
Fall, Y., Diouf, O., & Gsponer, N. S. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Pharmaceuticals, 15(1), 93. [Link]
- Google Patents. (n.d.). PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES.
-
Fall, Y., Diouf, O., & Gsponer, N. S. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Molecules, 27(2), 528. [Link]
-
PubChem. (n.d.). 1-(4-bromophenyl)ethanone. National Center for Biotechnology Information. Retrieved from [Link]
-
Kirchhoff, J. H., Netherton, M. R., Hills, I. D., & Fu, G. C. (2002). Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions. Journal of the American Chemical Society, 124(46), 13662–13663. [Link]
-
Organic Chemistry Portal. (n.d.). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Retrieved from [Link]
-
Harrach, Y., Gherib, A., Hamdi, N., & Al-Ayed, A. S. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules, 23(10), 2475. [Link]
-
NIST. (n.d.). Ethanone, 1-(4-methylphenyl)-. National Institute of Standards and Technology. Retrieved from [Link]
-
Słoczyńska, K., Waszkielewicz, A. M., Satała, G., Bojarski, A. J., & Marona, H. (2024). Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. Pharmaceuticals, 17(11), 1461. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2024). Benzothiophene: Assorted Bioactive Effects. International Journal of Pharmaceutical Sciences and Research, 15(6), 1000-1011. [Link]
Sources
- 1. Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of 1-(benzo[b]thiophen-2-yl)ethanone analogues as novel anti-osteoporosis agents acting on BMP-2 promotor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Thermodynamic Stability of Benzothiophene-Phenyl-Ethanone Derivatives
Executive Summary
This technical guide provides a rigorous analysis of the thermodynamic and kinetic stability profiles of benzothiophene-phenyl-ethanone derivatives. These scaffolds are critical bioisosteres in medicinal chemistry, notably in selective estrogen receptor modulators (SERMs) like Raloxifene and 5-lipoxygenase inhibitors like Zileuton.
This document moves beyond basic chemical properties to address the solid-state thermodynamics (polymorphism) , oxidative degradation pathways , and computational prediction models required for robust drug development. It synthesizes data from Density Functional Theory (DFT) studies and ICH Q1A regulatory standards to establish a self-validating stability protocol.
Molecular Architecture & Energetics
The stability of benzothiophene-phenyl-ethanone derivatives is governed by the interplay between the aromatic benzothiophene core and the electron-withdrawing carbonyl linker.
Electronic Conjugation and Aromaticity
The benzothiophene moiety exhibits high resonance energy, though less than its benzene analogue. The sulfur atom's lone pairs participate in the
-
The Ketone Bridge: The ethanone (acetyl) linker acts as a thermodynamic "sink" or "anchor." In chalcone-like derivatives (benzothiophene-CH=CH-CO-phenyl), the
-unsaturated ketone extends conjugation, lowering the HOMO-LUMO gap (typically 3.0 – 4.0 eV depending on substituents) [1]. -
Resonance Effects: The carbonyl group at the 2- or 3-position of the benzothiophene ring stabilizes the structure via resonance, but also activates the adjacent carbons toward nucleophilic attack during metabolic processing.
Computational Stability Prediction (DFT)
Thermodynamic stability is often predicted using Density Functional Theory (DFT). For these derivatives, the B3LYP/6-31G(d,p) level of theory is the industry standard for optimizing geometry and calculating vibrational frequencies.
Key Thermodynamic Descriptors:
| Parameter | Typical Value range | Implication |
|---|
| HOMO-LUMO Gap (
Solid-State Thermodynamics: The Polymorphism Challenge
In drug development, the most critical thermodynamic risk for this scaffold is polymorphism . Benzothiophene derivatives are notorious for exhibiting "Surface-Induced Polymorphism" (SIP) and metastable phases during crystallization [2].
Bulk vs. Thin-Film Phases
Research on derivatives like Ph-BTBT-10 (a benzothieno-benzothiophene analogue) reveals a distinct thermodynamic split:
-
Metastable Phase (Thin Film): Formed during rapid solvent evaporation or spin-coating. It is kinetically trapped.
-
Stable Phase (Bulk): The thermodynamically favored crystal lattice, often achieved only after thermal annealing (e.g., >110°C) [3].
Ostwald’s Rule of Stages: Crystallization often yields the least stable polymorph first (fastest kinetics), which then converts to the stable form. Failure to control this transition leads to shelf-life failures (changes in dissolution rates).
Visualization: Polymorphic Energy Landscape
The following diagram illustrates the energy barrier between the metastable form often found in early formulation and the stable bulk form required for the final drug product.
Figure 1: Energy landscape showing the transition from kinetically trapped metastable polymorphs to the thermodynamically stable bulk phase.
Chemical Stability Profile
While the phenyl-ethanone moiety is relatively robust, the benzothiophene sulfur is the "Achilles' heel" regarding oxidative stability.
Oxidative Degradation (S-Oxidation)
Under oxidative stress (peroxides, UV light, or metabolic oxidation), the thiophene sulfur oxidizes to the sulfoxide and subsequently the sulfone . This is a thermodynamic trap; once formed, the sulfone is highly stable and inactive [4].
Mechanism:
-
Electrophilic Attack: An oxygen radical attacks the sulfur lone pair.
-
Sulfoxide Formation: Creates a chiral center (if asymmetric), leading to diastereomers.
-
Sulfone Formation: Further oxidation leads to the achiral sulfone (
).
Photostability
Benzothiophenes absorb strongly in the UV region. Exposure to light (ICH Q1B conditions) can induce:
-
Cyclization: If the phenyl ring is in a cis-chalcone configuration, photocyclization can occur.
-
S-Oxidation: Singlet oxygen generation leads to sulfoxide impurities.
Experimental Protocols (Self-Validating Systems)
To ensure data integrity, the following protocols utilize internal controls and standard regulatory conditions (ICH Q1A/Q1B) [5].
Accelerated Stability Testing Workflow
Objective: Determine the degradation rate constants (
Step-by-Step Protocol:
-
Sample Preparation: Dissolve derivative in acetonitrile/water (50:50).
-
Stress Conditions:
-
Analysis: HPLC-PDA-MS.
-
Validation: Peak purity check using diode array (ensure no co-elution).
-
Mass Balance: Sum of assay + impurities must equal 100% ± 5%.
-
Visualization: Stability Testing Logic
Figure 2: Decision tree for stability testing, highlighting the specific divergence for oxidative impurities common in sulfur-heterocycles.
Computational Prediction Workflow
Before synthesis, thermodynamic stability should be screened computationally.
Protocol:
-
Software: Gaussian 16 or ORCA.
-
Geometry Optimization: B3LYP/6-31G(d,p) in gas phase.
-
Solvation Model: PCM (Polarizable Continuum Model) using water or DMSO.
-
Frequency Calculation: Confirm no imaginary frequencies (ensure true minimum).
-
Output Analysis: Extract Free Energy (
), Enthalpy ( ), and HOMO/LUMO energies.
References
-
Comparative Investigation of Reactivity... of Heterocyclic Carboxylic Acids. AIP Publishing. (2020).[7][8] Discusses DFT stability parameters of benzothiophene derivatives.
-
Phase Transition toward a Thermodynamically Less Stable Phase... of a Benzothieno-benzothiophene Derivative. Journal of Physical Chemistry C. (2021).[8][9] Detailed analysis of metastable thin-film phases vs stable bulk phases.
-
Temperature-induced polymorphism of a benzothiophene derivative. RSC Advances. (2022).[10][11][12] Investigates reversibility and impact on thin film morphology.[12]
-
Oxidative Desulfurization of Benzothiophene... ACS Omega. (2024).[3][13] Mechanisms of oxidative degradation of benzothiophene to sulfones.
-
ICH Q1A (R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation.[14] Global regulatory standard for stability protocols.[14][15]
Sources
- 1. pubs.aip.org [pubs.aip.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. An Innovative Approach for Oxidative Desulfurization Advancement through High Shear Mixing: An Optimization Study on the Application of Benzothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Disulfides from the Biodegradation of Dibenzothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scienceopen.com [scienceopen.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Temperature-induced polymorphism of a benzothiophene derivative: reversibility and impact on the thin film morphology - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D2CP03467K [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]
The Ascendance of Benzo[b]thiophene Derivatives in Organic Electronics: An In-depth Technical Guide
Abstract
The domain of organic electronics is in a perpetual state of innovation, driven by the quest for materials that are not only high-performing and solution-processable but also environmentally stable. Within this dynamic landscape, benzo[b]thiophene derivatives have emerged as a prominent class of organic semiconductors. Their inherent characteristics, including a rigid molecular structure, extensive π-conjugation, and the presence of a sulfur atom, collectively contribute to their exceptional charge transport properties and stability. This in-depth technical guide provides a comprehensive exploration of benzo[b]thiophene derivatives, intended for researchers, scientists, and professionals in drug development who are navigating the complexities of organic electronics. This guide delves into the synthetic strategies for creating these molecules, analyzes their fundamental electronic and optical properties, and offers a detailed examination of their application and performance in key organic electronic devices: organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). By elucidating the structure-property relationships and providing detailed experimental insights, this guide aims to be an essential resource for the advancement of next-generation organic electronic technologies.
Introduction: The Significance of the Benzo[b]thiophene Core
The benzo[b]thiophene scaffold, a heterocyclic compound composed of a fused benzene and thiophene ring, serves as a foundational building block in the design of high-performance organic semiconductors. Its rigid and planar structure is a critical attribute, facilitating strong intermolecular π-π stacking, which is a prerequisite for efficient charge transport in the solid state.[1] The inclusion of a sulfur atom in the thiophene ring not only enhances these intermolecular interactions but also contributes to the material's overall stability.[2]
The versatility of the benzo[b]thiophene core lies in its amenability to chemical modification. Through targeted synthetic strategies, researchers can fine-tune the electronic properties of the resulting derivatives, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, as well as the optical bandgap.[3] This tunability is paramount for optimizing the performance of these materials in a variety of organic electronic devices, including OFETs, OPVs, and OLEDs.[4][5] Furthermore, the introduction of specific side chains can significantly improve the solubility of these materials, making them compatible with cost-effective and scalable solution-based fabrication techniques like printing and spin-coating.[3]
This guide will navigate the scientific intricacies of benzo[b]thiophene derivatives, from their molecular design and synthesis to their integration and performance in cutting-edge organic electronic applications.
Synthetic Methodologies: Crafting the Molecular Architecture
The synthesis of benzo[b]thiophene derivatives is a cornerstone of their development for organic electronics. A variety of synthetic routes have been established, each offering distinct advantages in terms of efficiency, scalability, and the ability to introduce specific functional groups. This section details some of the most prominent and effective synthetic strategies.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille couplings, are powerful and versatile tools for the synthesis of complex organic molecules, including benzo[b]thiophene derivatives. These reactions enable the formation of carbon-carbon bonds, allowing for the introduction of various aryl or alkyl substituents onto the benzo[b]thiophene core.
A representative example is the synthesis of 2-(benzo[b]thiophen-6-yl)benzo[b]thieno[2,3-d]thiophene.[4] This reaction involves the coupling of a stannylated benzo[b]thieno[2,3-d]thiophene derivative with a brominated benzo[b]thiophene in the presence of a palladium catalyst.[4]
Experimental Protocol: Synthesis of 2-(benzo[b]thiophen-6-yl)benzo[b]thieno[2,3-d]thiophene[4]
Step 1: Synthesis of Benzo[b]thieno[2,3-d]thiophen-2-yltributylstannane
-
Dissolve 300.0 mg (1.58 mmol) of benzo[b]thieno[2,3-d]thiophene in 20 mL of tetrahydrofuran (THF) in a flask under a nitrogen atmosphere.
-
Cool the solution to -78 °C.
-
Add 0.694 mL (1.73 mmol) of n-BuLi (2.5 M in n-hexane) dropwise over 15 minutes.
-
Stir the mixture at -78 °C for 1 hour, then at -40 °C for 30 minutes.
-
Cool the solution back to -78 °C and add 0.428 mL (1.58 mmol) of tributyltin chloride.
-
Allow the solution to warm to room temperature and stir for 24 hours.
Step 2: Stille Coupling Reaction
-
In a separate flask, combine 331.3 mg (0.69 mmol) of the stannylated compound from Step 1, 147.2 mg (0.69 mmol) of 6-bromobenzo[b]thiophene, and 39.9 mg (0.03 mmol) of Pd(PPh3)4 in 30 mL of toluene.
-
Stir the solution at 120 °C for 16 hours under a nitrogen atmosphere.
-
After cooling to room temperature, extract the mixture with dichloromethane (CH2Cl2) and dry with anhydrous MgSO4.
-
Remove the solvent under vacuum.
-
Purify the resulting residue by crystallization from hexane to yield the final product as a yellow solid.
Caption: Synthetic pathway for a benzo[b]thiophene derivative.
One-Step Synthesis from Commercially Available Precursors
For certain benzo[b]thiophene derivatives, more direct and efficient one-step synthetic routes have been developed. For instance,[4]benzothieno[3,2-b][4]benzothiophene (BTBT) can be synthesized in a single step from commercially available o-chlorobenzaldehyde.[2][6] This method offers a significant advantage in terms of simplicity and cost-effectiveness, making it attractive for large-scale production.
Physicochemical Properties: The Foundation of Performance
The performance of benzo[b]thiophene derivatives in organic electronic devices is intrinsically linked to their fundamental physicochemical properties. A thorough understanding of these properties is therefore essential for rational material design and device optimization.
Thermal Stability
High thermal stability is a crucial requirement for organic semiconductors to ensure the long-term operational stability of electronic devices. Benzo[b]thiophene derivatives generally exhibit excellent thermal stability, often with decomposition temperatures exceeding 300 °C.[7] This robustness is attributed to the rigid, fused-ring structure of the benzo[b]thiophene core.
Optical and Electrochemical Properties
The optical and electrochemical properties of benzo[b]thiophene derivatives determine their light absorption and emission characteristics, as well as their energy levels, which are critical for charge injection and transport. These properties can be systematically tuned by modifying the molecular structure. For example, extending the π-conjugation length by adding more aromatic rings or introducing electron-donating or -withdrawing groups can shift the absorption and emission spectra and modulate the HOMO and LUMO energy levels.[8]
Table 1: Physicochemical Properties of Representative Benzo[b]thiophene Derivatives
| Compound | λmax (nm) | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Reference |
| Compound 1 | 335 | -5.70 | -2.36 | 3.34 | [8] |
| Compound 2 | 375 | -5.16 | -2.20 | 2.96 | [8] |
| Compound 3 | 368 | -5.48 | -2.42 | 3.06 | [8] |
Applications in Organic Electronics: From Switches to Solar Cells
The unique combination of high charge carrier mobility, environmental stability, and solution processability has positioned benzo[b]thiophene derivatives as highly promising materials for a wide range of organic electronic applications.
Organic Field-Effect Transistors (OFETs)
OFETs are fundamental components of modern electronics, acting as switches and amplifiers. Benzo[b]thiophene derivatives have demonstrated exceptional performance in OFETs, with some derivatives achieving charge carrier mobilities exceeding 1.0 cm²/Vs, a benchmark for high-performance organic semiconductors.[1] The excellent performance of these materials is attributed to their well-ordered molecular packing in thin films, which facilitates efficient intermolecular charge hopping.[1]
Experimental Protocol: Fabrication of a Bottom-Gate, Top-Contact OFET[3]
-
Substrate Cleaning: Thoroughly clean a heavily n-doped silicon wafer with a thermally grown SiO₂ layer (typically 300 nm) by sonicating in acetone and isopropyl alcohol, followed by drying with nitrogen.
-
Dielectric Surface Treatment: Treat the SiO₂ surface with a self-assembled monolayer (SAM) of a material like octadecyltrichlorosilane (OTS) to improve the interface with the organic semiconductor.
-
Semiconductor Deposition: Deposit a thin film of the benzo[b]thiophene derivative onto the treated substrate using a solution-based technique such as spin-coating or solution-shearing.
-
Annealing: Anneal the semiconductor film to improve its crystallinity and morphology.
-
Electrode Deposition: Deposit the source and drain electrodes (typically gold) through a shadow mask onto the semiconductor layer via thermal evaporation.
-
Device Characterization: Measure the electrical characteristics of the OFET, including the transfer and output curves, using a semiconductor parameter analyzer in an inert atmosphere or ambient conditions.
Caption: Workflow for fabricating an OFET device.
Organic Photovoltaics (OPVs)
OPVs, or organic solar cells, offer the potential for low-cost, flexible, and lightweight renewable energy sources. Benzo[b]thiophene derivatives have been successfully employed as both electron donor and electron acceptor materials in the active layer of OPVs. Their broad absorption spectra and suitable energy levels enable efficient light harvesting and charge separation, leading to respectable power conversion efficiencies (PCEs).
Table 2: Performance of Benzo[b]thiophene Derivatives in Organic Electronic Devices
| Device Type | Derivative | Key Performance Metric | Value | Reference |
| OFET | Compound 3 | Hole Mobility (cm²/Vs) | 0.005 | [4] |
| OFET | Compound 1 | Hole Mobility (cm²/Vs) | ~0.03 | [8] |
| OFET | BTTB | Hole Mobility (cm²/Vs) | 0.46 | [9] |
| OPV | PM6:Y6 with BzT additive | Power Conversion Efficiency (%) | 16.1 | |
| OLED | Cz-SBDPI | External Quantum Efficiency (%) | 6.2 | [10] |
Experimental Protocol: Fabrication of a Conventional OPV Device[12]
-
Substrate Preparation: Clean and pattern an indium tin oxide (ITO)-coated glass substrate.
-
Hole Transport Layer (HTL) Deposition: Deposit a thin layer of an HTL material, such as PEDOT:PSS, onto the ITO surface via spin-coating.
-
Active Layer Deposition: Spin-coat a blend of the benzo[b]thiophene derivative (as either donor or acceptor) and a complementary material onto the HTL.
-
Electron Transport Layer (ETL) Deposition (Optional): In some device architectures, a thin ETL is deposited on top of the active layer.
-
Cathode Deposition: Deposit a low-work-function metal cathode, such as calcium or aluminum, through a shadow mask via thermal evaporation.
-
Encapsulation: Encapsulate the device to protect it from atmospheric degradation.
-
Device Testing: Measure the current-voltage characteristics of the OPV under simulated solar illumination to determine its PCE, short-circuit current (Jsc), open-circuit voltage (Voc), and fill factor (FF).
Caption: Workflow for fabricating an OPV device.
Organic Light-Emitting Diodes (OLEDs)
OLEDs are at the forefront of display and lighting technology, offering high contrast, vibrant colors, and thin, flexible form factors. Benzo[b]thiophene derivatives have been utilized as host materials, emissive materials, and charge-transporting materials in OLEDs.[11] Their high thermal stability and tunable photophysical properties make them well-suited for these applications, contributing to the development of efficient and long-lasting OLED devices.
Experimental Protocol: Fabrication of a Multilayer OLED Device[11]
-
Substrate Preparation: Clean and pattern an ITO-coated glass substrate.
-
Hole Injection Layer (HIL) and Hole Transport Layer (HTL) Deposition: Sequentially deposit thin layers of a HIL and an HTL onto the ITO surface via thermal evaporation.
-
Emissive Layer (EML) Deposition: Deposit the emissive layer, which may consist of a benzo[b]thiophene derivative as a host doped with an emissive guest, or as the primary emitter itself.
-
Electron Transport Layer (ETL) and Electron Injection Layer (EIL) Deposition: Deposit an ETL and an EIL on top of the emissive layer.
-
Cathode Deposition: Deposit a metal cathode, such as aluminum, via thermal evaporation.
-
Encapsulation: Encapsulate the device to prevent degradation from moisture and oxygen.
-
Device Measurement: Characterize the electroluminescence spectrum, current-voltage-luminance (J-V-L) characteristics, and external quantum efficiency (EQE) of the OLED.
Caption: Workflow for fabricating an OLED device.
Conclusion and Future Outlook
Benzo[b]thiophene derivatives have firmly established themselves as a versatile and high-performance class of materials in the field of organic electronics. Their inherent advantages, including excellent charge transport characteristics, high stability, and tunable optoelectronic properties, have led to their successful implementation in a variety of devices, from high-mobility transistors to efficient solar cells and light-emitting diodes. The ability to systematically modify their molecular structure through well-established synthetic protocols provides a clear pathway for further performance enhancements.
The future of benzo[b]thiophene derivatives in organic electronics is bright. Continued research efforts are expected to focus on the development of novel derivatives with even higher charge carrier mobilities, broader absorption profiles for solar cell applications, and improved color purity and efficiency for OLEDs. Furthermore, the exploration of these materials in emerging applications such as flexible and wearable electronics, sensors, and thermoelectrics holds significant promise. As our understanding of the intricate structure-property relationships deepens, so too will our ability to design and synthesize next-generation benzo[b]thiophene-based materials that will undoubtedly play a pivotal role in the future of organic electronics.
References
-
Kim, S., Ryu, S., Ahn, J., Kim, D., Marrocchi, A., Kim, C., & Seo, S. (2023). Solution-Processable Benzo[b]thieno[2,3-d]thiophene Derivatives as Organic Semiconductors for Organic Thin-Film Transistors. Coatings, 13(8), 1417. [Link]
-
Takimiya, K., Shinamura, S., Osaka, I., & Miyazaki, E. (2014). Organic Semiconductors Based on[4]Benzothieno[3,2-b][4]benzothiophene Substructure. Accounts of Chemical Research, 47(5), 1493-1502. [Link]
-
Turner, M. L., et al. (2021). Modular synthesis of unsymmetrical[4]benzothieno[3,2-b][4]benzothiophene molecular semiconductors for organic transistors. ePrints Soton. [Link]
-
Request PDF. (n.d.). Structures, Properties, and Device Applications for[4]Benzothieno[3,2‐b]Benzothiophene Derivatives. ResearchGate. [Link]
-
Saito, M., et al. (2025). One-step synthesis of[4]benzothieno[3,2-b][4]benzothiophene from o-chlorobenzaldehyde. Tetrahedron Letters. [Link]
-
Saito, M., Osaka, I., et al. (2011). One-step synthesis of[4]benzothieno[3,2-b][4]benzothiophene from o-chlorobenzaldehyde. Tetrahedron Letters, 52(17), 2193-2195. [Link]
-
Kim, S., et al. (2023). Characterization of[4]Benzothieno[3,2-b]benzothiophene (BTBT) Derivatives with End-Capping Groups as Solution-Processable Organic Semiconductors for Organic Field-Effect Transistors. Coatings, 13(1), 154. [Link]
-
Dmitriev, A. A., et al. (n.d.). Synthesis of organosilicon derivatives of[4]benzothieno[3,2-b][4]-benzothiophene for efficient monolayer Langmuir–Blodgett organic field effect transistors. Chemical Communications. [Link]
-
Takimiya, K., et al. (2014). Organic semiconductors based on[4]benzothieno[3,2- B ][4]benzothiophene substructure. Accounts of Chemical Research, 47(5), 1493-1502. [Link]
-
Li, Y., et al. (n.d.). Benzothieno[2,3-b]thiophene semiconductors: synthesis, characterization and applications in organic field-effect transistors. Journal of Materials Chemistry C. [Link]
-
Lee, Y., et al. (2021). Synthesis and characterization of benzo[b]thieno[2,3-d]thiophene (BTT) derivatives as solution-processable organic semiconductors for organic field-effect transistors. Synthetic Metals, 282, 116945. [Link]
-
Request PDF. (n.d.). Structure properties relationships of liquid crystal bent core organic semiconductors based on benzo 2,1-b:3,4-b ' dithiophene-4,5-dione. ResearchGate. [Link]
-
Request PDF. (n.d.). Novel benzo[ b ]thieno[2,3- d ]thiophene derivatives with an additional alkyl-thiophene core: synthesis, characterization, and p-type thin film transistor performance. ResearchGate. [Link]
-
Li, Y., et al. (n.d.). Fabrication of benzothiadiazole–benzodithiophene-based random copolymers for efficient thick-film polymer solar cells via a solvent vapor annealing approach. Journal of Materials Chemistry C. [Link]
-
Request PDF. (n.d.). Synthesis and characterization of benzo[b]thieno[2,3-d]thiophene (BTT) derivatives as solution-processable organic semiconductors for organic field-effect transistors. ResearchGate. [Link]
-
Di Carlo, G., et al. (2016).[4]Benzothieno[3,2-b]benzothiophene-Based Organic Dyes for Dye-Sensitized Solar Cells. The Journal of Organic Chemistry, 81(8), 3326-3335. [Link]
-
Zhang, J., et al. (2025). Benzo[b]thiophene-Series Solid Additives for Improving the Morphology and Photovoltaic Performance of Organic Solar Cells. ACS Applied Polymer Materials. [Link]
-
Chochos, C. L., & Gregoriou, V. G. (2025). Building an Organic Solar Cell: Fundamental Procedures for Device Fabrication. Journal of Chemical Education. [Link]
-
Thomas, T., et al. (2014). Fused-Thiophene Based Materials for Organic Photovoltaics and Dye-Sensitized Solar Cells. Molecules, 19(10), 17035-17066. [Link]
-
Reddy, S. S., et al. (2024). Fabrication of high performance based deep-blue OLED with benzodioxin-6-amine-styryl-triphenylamine and carbazole hosts as electroluminescent materials. Scientific Reports, 14(1), 2379. [Link]
-
Ghedini, E., et al. (2024). New[4]benzothieno[3,2- b ]benzothiophene-tetraoxide-based TADF emitters with a D–A–D structure for OLED applications. Journal of Materials Chemistry C. [Link]
-
Sun, Y., et al. (2011). Synthesis and Characterization of Novel Semiconductors Based on Thieno[3,2-b][4]benzothiophene Cores and Their Applications in the Organic Thin-Film Transistors. The Journal of Physical Chemistry C, 115(45), 22441-22449. [Link]
-
Garcia-Rosas, C., et al. (2018). Efficient OLEDs Fabricated by Solution Process Based on Carbazole and Thienopyrrolediones Derivatives. Molecules, 23(2), 280. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. semanticscholar.org [semanticscholar.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Solution-Processable Benzo[b]thieno[2,3-d]thiophene Derivatives as Organic Semiconductors for Organic Thin-Film Transistors [mdpi.com]
- 5. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of [1]Benzothieno[3,2-b]benzothiophene (BTBT) Derivatives with End-Capping Groups as Solution-Processable Organic Semiconductors for Organic Field-Effect Transistors [mdpi.com]
- 9. Benzothieno[2,3-b]thiophene semiconductors: synthesis, characterization and applications in organic field-effect transistors - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 10. Fabrication of high performance based deep-blue OLED with benzodioxin-6-amine-styryl-triphenylamine and carbazole hosts as electroluminescent materials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New [1]benzothieno[3,2- b ]benzothiophene-tetraoxide-based TADF emitters with a D–A–D structure for OLED applications - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC03239J [pubs.rsc.org]
Solubility data of 1-(4-benzo[b]thien-2-ylphenyl)ethanone in organic solvents
An In-depth Technical Guide on the Solubility of 1-(4-benzo[b]thien-2-ylphenyl)ethanone in Organic Solvents
Abstract
The determination of solubility is a cornerstone of pharmaceutical development and chemical process design. For active pharmaceutical ingredients (APIs) like 1-(4-benzo[b]thien-2-ylphenyl)ethanone, a molecule incorporating both the benzothiophene and acetophenone scaffolds, understanding its behavior in various organic solvents is critical for crystallization, purification, and formulation. This technical guide provides a comprehensive framework for the systematic evaluation of its solubility. While specific experimental data for this compound is not widely published, this document outlines the authoritative methodologies for its determination and thermodynamic modeling. We present a detailed, field-proven protocol for solubility measurement using the isothermal shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) for quantification. Furthermore, this guide delves into the application of fundamental thermodynamic models, such as the modified Apelblat and van't Hoff equations, to correlate experimental data and derive essential thermodynamic parameters of dissolution, including Gibbs energy, enthalpy, and entropy. This guide is intended for researchers, scientists, and drug development professionals to establish a robust, self-validating system for acquiring and interpreting the solubility data essential for process optimization and formulation development.
Introduction: The Significance of Solubility Data
1-(4-benzo[b]thien-2-ylphenyl)ethanone is a complex organic molecule whose structural motifs are prevalent in medicinal chemistry. The benzothiophene core is a key heterocycle in various pharmacologically active compounds, while the acetophenone group provides a common synthetic handle and influences the molecule's polarity and crystalline structure.[1][2] The successful transition of such a compound from laboratory synthesis to a viable drug product is contingent upon a thorough understanding of its physicochemical properties, chief among them being solubility.
Solubility data governs critical process parameters, including:
-
Crystallization and Purification: The selection of an appropriate solvent system is paramount for achieving desired purity, crystal habit, and yield.
-
Formulation Development: For oral and parenteral dosage forms, the drug must be dissolved to be absorbed. Poor solubility is a major hurdle to bioavailability.[3]
-
Process Safety and Scalability: Understanding solubility limits prevents precipitation in reaction vessels and transfer lines, ensuring process robustness.
This guide provides the scientific principles and detailed protocols necessary to generate and analyze this crucial data.
Predicted Qualitative Solubility Profile
Based on its constituent functional groups, a qualitative solubility profile for 1-(4-benzo[b]thien-2-ylphenyl)ethanone can be predicted. The molecule possesses a large, non-polar aromatic system (benzo[b]thiophene and phenyl rings) and a polar ketone functional group. This dual character suggests it will be sparingly soluble in highly polar solvents like water and more soluble in solvents of intermediate to low polarity.
Table 1: Predicted Qualitative Solubility of 1-(4-benzo[b]thien-2-ylphenyl)ethanone
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | Sparingly to Moderately Soluble | The polar ketone can form hydrogen bonds, but the large non-polar backbone limits solubility. |
| Polar Aprotic | Acetone, Acetonitrile, Ethyl Acetate | Moderately to Freely Soluble | Good dipole-dipole interactions with the ketone group without the energetic cost of disrupting strong solvent-solvent hydrogen bonds.[4] |
| Non-Polar | Toluene, Cyclohexane | Slightly to Sparingly Soluble | The large aromatic surface area allows for favorable van der Waals interactions.[5] |
| Chlorinated | Dichloromethane, Chloroform | Freely Soluble | Often effective at dissolving compounds with a mix of polar and non-polar characteristics.[6] |
Experimental Protocol for Solubility Determination
The isothermal equilibrium shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.[7] It is designed to ensure that a true equilibrium between the undissolved solid and the saturated solution is achieved at a constant temperature.
Core Protocol: Isothermal Shake-Flask Method
Objective: To accurately determine the saturation solubility of 1-(4-benzo[b]thien-2-ylphenyl)ethanone in a selected organic solvent at a specified temperature.
Materials & Equipment:
-
1-(4-benzo[b]thien-2-ylphenyl)ethanone (crystalline solid, purity >99%)
-
HPLC-grade organic solvents
-
Analytical balance
-
Thermostatic orbital shaker or water bath
-
Calibrated thermometer
-
Glass vials with PTFE-lined screw caps
-
Syringes and 0.22 µm syringe filters (ensure filter material is compatible with the solvent)
-
Volumetric flasks and pipettes
-
Validated HPLC system with UV detector
Step-by-Step Methodology:
-
Preparation: Add an excess amount of crystalline 1-(4-benzo[b]thien-2-ylphenyl)ethanone to several vials. The presence of undissolved solid at the end of the experiment is a critical self-validating step, confirming that saturation was achieved.[8][9]
-
Solvent Addition: Accurately add a known volume or mass of the chosen solvent to each vial.
-
Equilibration: Securely cap the vials and place them in the thermostatic shaker set to the desired temperature (e.g., 298.15 K). Agitate the vials for a predetermined time (typically 24-72 hours) to allow the system to reach thermodynamic equilibrium. Preliminary experiments should be conducted to determine the time required to reach a plateau in concentration.
-
Phase Separation: After equilibration, stop the agitation and let the vials rest in the thermostatic bath for at least 2-4 hours. This allows the excess solid to settle, preventing contamination of the supernatant.
-
Sampling: Carefully withdraw a sample from the clear supernatant using a pre-warmed (or pre-cooled to the bath temperature) syringe. Immediately attach a syringe filter and discard the first few drops to saturate the filter membrane.
-
Dilution: Accurately dilute the filtered sample with a known volume of the mobile phase to bring the concentration within the calibrated range of the HPLC method.
-
Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved solute.
The following diagram illustrates the experimental workflow for determining solubility.
Caption: Experimental workflow for solubility determination via the shake-flask method and HPLC analysis.
Quantitative Analysis by RP-HPLC
A robust and sensitive analytical method is required to quantify the solute concentration in the saturated solvent. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is ideally suited for aromatic ketones like 1-(4-benzo[b]thien-2-ylphenyl)ethanone.[10][11]
Protocol: RP-HPLC Method for Quantification
Objective: To accurately quantify the concentration of 1-(4-benzo[b]thien-2-ylphenyl)ethanone.
Chromatographic Conditions (Typical):
-
HPLC System: Quaternary pump, autosampler, column oven, DAD or UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution using a mixture of Acetonitrile and Water. A typical starting point would be 70:30 (v/v) Acetonitrile:Water.[12]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by scanning the UV spectrum of the compound in the mobile phase to find the wavelength of maximum absorbance (λmax), likely in the 254-360 nm range.[13]
-
Injection Volume: 10 µL.
Procedure for Calibration:
-
Prepare a stock solution of 1-(4-benzo[b]thien-2-ylphenyl)ethanone of known concentration (e.g., 1 mg/mL) in the mobile phase.
-
Perform serial dilutions to create a series of at least five calibration standards of decreasing concentration.
-
Inject each standard in triplicate to establish a calibration curve by plotting peak area versus concentration.
-
The curve must demonstrate linearity with a correlation coefficient (R²) > 0.999 for the method to be considered trustworthy.
Thermodynamic Modeling of Solubility Data
Once experimental solubility data (expressed as mole fraction, x) is obtained at various temperatures (T), thermodynamic models can be applied to correlate the data and calculate key thermodynamic properties of the dissolution process.
Modified Apelblat Equation
The modified Apelblat equation is a highly effective semi-empirical model used to correlate solubility with temperature.[14][15] Its form is:
ln(x) = A + B/T + C ln(T)
Where x is the mole fraction solubility, T is the absolute temperature (K), and A, B, and C are empirical parameters obtained by fitting the equation to the experimental data. Parameter C is related to the effect of temperature on the fusion enthalpy. The simplicity and accuracy of this model make it a first-choice for data correlation.[16]
The van't Hoff Equation
The van't Hoff equation provides a direct link between solubility and the thermodynamic parameters of dissolution.[17][18] The apparent dissolution enthalpy (ΔH°sol) and entropy (ΔS°sol) can be calculated from the slope and intercept of a plot of ln(x) versus 1/T, assuming ideal solution behavior:
ln(x) = -ΔH°sol / (RT) + ΔS°sol / R
Where R is the universal gas constant (8.314 J·mol⁻¹·K⁻¹). A linear relationship in the van't Hoff plot indicates that the enthalpy of dissolution is constant over the temperature range studied.[19]
The apparent Gibbs free energy of dissolution (ΔG°sol) can then be calculated at each temperature:
ΔG°sol = -RT ln(x)
And can also be determined from the calculated enthalpy and entropy:
ΔG°sol = ΔH°sol - TΔS°sol
Data Presentation
Quantitative data should be summarized in clear, well-structured tables.
Table 2: Hypothetical Mole Fraction Solubility (x) of 1-(4-benzo[b]thien-2-ylphenyl)ethanone at Various Temperatures (K)
| T (K) | Methanol | Ethanol | Acetone | Ethyl Acetate | Acetonitrile |
| 293.15 | x₁ | x₂ | x₃ | x₄ | x₅ |
| 298.15 | x₆ | x₇ | x₈ | x₉ | x₁₀ |
| 303.15 | x₁₁ | x₁₂ | x₁₃ | x₁₄ | x₁₅ |
| 308.15 | x₁₆ | x₁₇ | x₁₈ | x₁₉ | x₂₀ |
| 313.15 | x₂₁ | x₂₂ | x₂₃ | x₂₄ | x₂₅ |
Table 3: Apparent Thermodynamic Parameters of Dissolution at 298.15 K
| Parameter | Methanol | Ethanol | Acetone | Ethyl Acetate | Acetonitrile |
| ΔH°sol (kJ·mol⁻¹) | Value | Value | Value | Value | Value |
| ΔS°sol (J·mol⁻¹·K⁻¹) | Value | Value | Value | Value | Value |
| ΔG°sol (kJ·mol⁻¹) | Value | Value | Value | Value | Value |
A positive ΔH°sol indicates an endothermic dissolution process, where solubility increases with temperature. A positive ΔG°sol signifies that the dissolution process is not spontaneous.
The logical flow from data acquisition to thermodynamic insight is visualized below.
Caption: Logical workflow for thermodynamic analysis of solubility data.
Conclusion and Practical Implications
This technical guide has established a comprehensive and scientifically rigorous framework for determining and interpreting the solubility of 1-(4-benzo[b]thien-2-ylphenyl)ethanone in organic solvents. By adhering to the detailed protocols for the isothermal shake-flask method and quantitative HPLC analysis, researchers can generate high-quality, reliable data. The subsequent application of thermodynamic models like the modified Apelblat and van't Hoff equations transforms this raw data into actionable insights.
The resulting thermodynamic parameters (ΔH°sol, ΔS°sol, ΔG°sol) provide a deep understanding of the dissolution process, enabling scientists to make informed decisions in solvent selection for crystallization, predict the impact of temperature on their processes, and provide crucial inputs for formulation scientists aiming to enhance bioavailability. This systematic approach ensures that the fundamental physicochemical properties of promising compounds are well-characterized, paving the way for efficient and robust drug development.
References
-
[Achieving Extreme Solubility and Green Solvent-Processed Organic Field-Effect Transistors: A Viable Asymmetric Functionalization of[8]Benzothieno[3,2-b][8]benzothiophenes. (2025). ACS Publications.]([Link])
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. Acetophenone - Wikipedia [en.wikipedia.org]
- 3. pharmacyjournal.info [pharmacyjournal.info]
- 4. grokipedia.com [grokipedia.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. benchchem.com [benchchem.com]
- 8. uomus.edu.iq [uomus.edu.iq]
- 9. pharmajournal.net [pharmajournal.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. HPLC Method for Analysis of Michler’s ketone on Primesep 100 Column | SIELC Technologies [sielc.com]
- 13. auroraprosci.com [auroraprosci.com]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. Solubility Determination and Comprehensive Analysis of the New Heat-Resistant Energetic Material TNBP - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. solubilityofthings.com [solubilityofthings.com]
- 18. Van 't Hoff equation - Wikipedia [en.wikipedia.org]
- 19. taylorandfrancis.com [taylorandfrancis.com]
The Intricate Electronic Landscape of Phenyl-Benzothiophene Conjugates: A Technical Guide for Advanced Research
Foreword: Unveiling the Potential of a Versatile Molecular Scaffold
Phenyl-benzothiophene conjugates represent a fascinating and highly tunable class of organic molecules that have garnered significant attention across materials science and drug development. Their inherent electronic properties, stemming from the interplay between the electron-rich benzothiophene core and the versatile phenyl substituents, make them prime candidates for a diverse array of applications, from high-performance organic electronics to novel therapeutic agents. This in-depth technical guide is designed for researchers, scientists, and drug development professionals seeking to understand and harness the unique electronic characteristics of these molecular architectures. We will move beyond a mere recitation of facts, delving into the causal relationships between molecular structure, electronic behavior, and functional performance. Every protocol and piece of data presented is intended to provide a self-validating framework for your own investigations, grounded in authoritative scientific principles.
Foundational Electronic Structure: The Heart of Functionality
The electronic behavior of phenyl-benzothiophene conjugates is fundamentally dictated by the arrangement and energies of their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter that governs the molecule's optical and electronic properties, including its color, conductivity, and reactivity.[1][2]
A key characteristic of these conjugated systems is the delocalization of π-electrons across both the benzothiophene and phenyl rings. This extended conjugation typically leads to a smaller HOMO-LUMO gap compared to their non-conjugated counterparts, resulting in the absorption of light at longer wavelengths.[1][3] The spatial distribution of the HOMO and LUMO is also crucial. In many phenyl-benzothiophene systems, the HOMO is predominantly localized on the electron-rich benzothiophene moiety, while the LUMO may be distributed across the entire π-conjugated framework or localized on specific electron-withdrawing groups.[4] This inherent charge separation upon excitation is a key driver for their application in optoelectronic devices.
Experimental Determination of Frontier Orbital Energies
A robust understanding of the electronic structure requires precise experimental determination of the HOMO and LUMO energy levels. Cyclic Voltammetry (CV) is a powerful and widely used electrochemical technique for this purpose.[5][6]
Objective: To determine the oxidation and reduction potentials of a phenyl-benzothiophene conjugate to estimate its HOMO and LUMO energy levels.
Materials & Setup:
-
Electrochemical Cell: A standard three-electrode cell.[5]
-
Working Electrode: Glassy carbon electrode.[7]
-
Reference Electrode: Ag/Ag+ or Saturated Calomel Electrode (SCE).[7]
-
Counter Electrode: Platinum wire.[7]
-
Electrolyte Solution: A solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate - TBAPF6) in a suitable aprotic solvent (e.g., dichloromethane, acetonitrile, or a mixture).[8]
-
Analyte: The phenyl-benzothiophene conjugate of interest, typically at a concentration of 0.01 M.[7]
-
Internal Reference (Optional but Recommended): Ferrocene/ferrocenium (Fc/Fc+) couple.[9]
-
Potentiostat: An instrument capable of performing cyclic voltammetry sweeps.
-
Inert Atmosphere: The experiment should be conducted under an inert gas (e.g., argon or nitrogen) to prevent reactions with oxygen.[7]
Procedural Steps:
-
Preparation: Thoroughly clean all electrodes. Prepare the electrolyte solution and the analyte solution under an inert atmosphere.
-
Cell Assembly: Assemble the three-electrode cell with the prepared solutions.
-
Deoxygenation: Purge the solution with the inert gas for at least 15-20 minutes to remove dissolved oxygen. Maintain a gentle stream of the gas over the solution during the experiment.
-
Cyclic Voltammetry Scan:
-
Set the potential window of the potentiostat to scan a range where the oxidation and reduction of the compound are expected.
-
Initiate the voltage sweep. The potential is swept linearly from a starting potential to a vertex potential and then back to the starting potential.[6]
-
Record the resulting current as a function of the applied potential to obtain a cyclic voltammogram.
-
-
Data Analysis:
-
From the cyclic voltammogram, determine the onset potentials for the first oxidation (Eoxonset) and the first reduction (Eredonset).[9]
-
If an internal reference is used, measure the half-wave potential of the Fc/Fc+ couple (E1/2(Fc/Fc+)).
-
-
Calculation of HOMO and LUMO Energies:
Diagram: Workflow for HOMO/LUMO Determination via Cyclic Voltammetry
Caption: A streamlined workflow for determining HOMO and LUMO energy levels.
Modulating Electronic Properties: The Power of Synthetic Chemistry
A significant advantage of phenyl-benzothiophene conjugates is the ability to fine-tune their electronic properties through synthetic modifications. This allows for the rational design of molecules with tailored characteristics for specific applications.
Substituent Effects: Electron-Donating and Electron-Withdrawing Groups
The nature and position of substituents on both the phenyl and benzothiophene rings have a profound impact on the electronic structure.
-
Electron-Donating Groups (EDGs): Substituents such as alkyl, alkoxy (-OR), and amino (-NR2) groups increase the electron density of the π-system. This generally leads to a destabilization (raising) of the HOMO level, resulting in a smaller HOMO-LUMO gap and a red-shift (a shift to longer wavelengths) in the absorption spectrum.[10][11]
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2), cyano (-CN), and formyl (-CHO) decrease the electron density of the π-system.[10] This typically stabilizes (lowers) the LUMO level, also leading to a smaller HOMO-LUMO gap and a red-shift in absorption.[12] The incorporation of EWGs can significantly enhance intramolecular charge transfer (ICT) characteristics.[13]
The strategic placement of EDGs and EWGs can create "push-pull" systems, where electron density is driven from the donor to the acceptor through the conjugated bridge.[14] This can lead to large changes in the molecular dipole moment upon photoexcitation, which is highly desirable for applications in nonlinear optics.[13]
| Substituent Type | Effect on HOMO | Effect on LUMO | Impact on HOMO-LUMO Gap |
| Electron-Donating (e.g., -OCH3, -N(CH3)2) | Raises Energy Level | Minor Effect | Decreases |
| Electron-Withdrawing (e.g., -CN, -NO2) | Minor Effect | Lowers Energy Level | Decreases |
Extending π-Conjugation: The Path to Enhanced Performance
Increasing the length of the conjugated system, for instance by introducing additional phenyl or thiophene units, is another effective strategy for tuning electronic properties. As the extent of π-conjugation increases, the HOMO-LUMO gap generally decreases, leading to a bathochromic (red) shift in the absorption and emission spectra.[2][15][16] This principle is fundamental to the design of organic dyes and pigments that absorb light in the visible or even near-infrared regions of the electromagnetic spectrum.
Photophysical Properties: The Interplay of Light and Matter
The interaction of phenyl-benzothiophene conjugates with light gives rise to their photophysical properties, including absorption and fluorescence.
UV-Visible Absorption and Fluorescence Spectroscopy
UV-Vis and fluorescence spectroscopy are indispensable tools for characterizing the photophysical behavior of these molecules.[17]
Objective: To measure the absorption and emission spectra of a phenyl-benzothiophene conjugate to determine its maximum absorption and emission wavelengths (λmax) and fluorescence quantum yield.
Materials & Setup:
-
Spectrophotometer: A UV-Vis spectrophotometer.
-
Fluorometer: A fluorescence spectrophotometer.
-
Cuvettes: Quartz cuvettes with a 1 cm path length.
-
Solvent: A spectroscopic grade solvent in which the compound is soluble (e.g., tetrahydrofuran, dichloromethane, hexane).
-
Analyte Solution: A dilute solution of the phenyl-benzothiophene conjugate (typically 10-5 to 10-6 M).
-
Reference Standard (for quantum yield): A well-characterized fluorescent standard with an emission range similar to the analyte (e.g., quinine sulfate in 0.1 M H2SO4).
Procedural Steps:
-
Solution Preparation: Prepare a stock solution of the analyte and the reference standard. From the stock solutions, prepare dilute solutions of known concentrations.
-
UV-Vis Absorption Measurement:
-
Record a baseline spectrum of the pure solvent.
-
Measure the absorption spectrum of the analyte solution over a relevant wavelength range.
-
Identify the wavelength of maximum absorption (λabs,max).
-
-
Fluorescence Emission Measurement:
-
Set the excitation wavelength of the fluorometer to the λabs,max of the analyte.
-
Record the emission spectrum of the analyte solution.
-
Identify the wavelength of maximum emission (λem,max).
-
-
Fluorescence Quantum Yield (ΦF) Determination (Relative Method):
-
Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the analyte and the reference standard. Ensure the absorbance values are low (typically < 0.1) to avoid inner filter effects.
-
Calculate the quantum yield using the following equation: ΦF,sample = ΦF,ref * (Isample / Iref) * (Aref / Asample) * (ηsample2 / ηref2) Where:
-
ΦF is the fluorescence quantum yield.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
η is the refractive index of the solvent.
-
-
Diagram: Relationship Between Molecular Structure and Photophysical Properties
Sources
- 1. fiveable.me [fiveable.me]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ecampusontario.pressbooks.pub [ecampusontario.pressbooks.pub]
- 4. researchgate.net [researchgate.net]
- 5. prezi.com [prezi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. CN102928480A - Method for determining LUMO value and HOMO value of semiconductor nano-crystals through utilizing cyclic voltammetry - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Substitution effect on the photochromic properties of benzo[b]thiophene-1,1-dioxide based diarylethenes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Effects of donor and acceptor substituents on the photophysics of 4-ethynyl-2,1,3-benzothiadiazole derivatives - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. Molecular engineering with benzothiophene based bracing units to improve the photovoltaic properties of the naphthalene core based chromophores - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A first principles based prediction of electronic and nonlinear optical properties towards cyclopenta thiophene chromophores with benzothiophene acceptor moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, optical, electrochemical, and computational study of benzene/thiophene based D–π–A chromophores - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02668C [pubs.rsc.org]
- 15. Cooperation of σ–π and σ*–π* Conjugation in the UV/Vis and Fluorescence Spectra of 9,10-Disilylanthracene - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Computational study of the electronic structures, UV-Vis spectra and static second-order nonlinear optical susceptibilities of macrocyclic thiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. euroasiapub.org [euroasiapub.org]
Melting point and physical characteristics of benzothienyl acetophenones
An In-depth Technical Guide on the Melting Point and Physical Characteristics of Benzothienyl Acetophenones
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
Benzothienyl acetophenones represent a critical class of heterocyclic ketones that serve as foundational scaffolds in medicinal chemistry and materials science. Their physicochemical properties, particularly the melting point, are pivotal determinants of purity, stability, and processability, directly impacting their application in drug development and materials engineering. This guide provides an in-depth exploration of the melting points and key physical characteristics of various benzothienyl acetophenones. It synthesizes experimental data with theoretical principles to offer researchers and drug development professionals a comprehensive resource for the characterization and utilization of these compounds. Detailed, field-tested protocols for property determination are presented, alongside an analysis of structure-property relationships.
Introduction to Benzothienyl Acetophenones
Benzothiophenes are bicyclic aromatic compounds consisting of a benzene ring fused to a thiophene ring. When an acetyl group (-COCH₃) is attached to the benzothiophene core, the resulting molecule is a benzothienyl acetophenone. The position of the acetyl group and any other substituents on the bicyclic ring system gives rise to a wide array of isomers and derivatives, each with unique physicochemical properties. These compounds are of significant interest as key intermediates in the synthesis of pharmacologically active molecules.
The melting point (Tₘ) of a crystalline solid is a fundamental thermodynamic property, defined as the temperature at which it transitions from the solid to the liquid phase at atmospheric pressure. For a pure substance, this transition occurs over a narrow temperature range. The melting point is a crucial parameter in the pharmaceutical industry for several reasons:
-
Purity Assessment: A sharp melting point is a primary indicator of high purity. Impurities typically depress and broaden the melting range.
-
Compound Identification: It serves as a preliminary method for identifying a compound when compared against a known standard.
-
Stability and Formulation: The melting point influences the stability, solubility, and dissolution rate of an active pharmaceutical ingredient (API), which are critical factors in drug formulation and bioavailability.
Physicochemical Characteristics of Benzothienyl Acetophenones
The physical properties of benzothienyl acetophenones are dictated by their molecular structure, including the substitution pattern on the aromatic rings and the nature of the functional groups present.
Melting Points of Representative Benzothienyl Acetophenones
The melting point is highly sensitive to intermolecular forces such as van der Waals forces, dipole-dipole interactions, and hydrogen bonding. The substitution pattern on the benzothiophene ring significantly influences these forces. For instance, the position of the acetyl group (e.g., 2-acetyl vs. 3-acetyl) and the presence of other substituents can alter the crystal lattice energy and, consequently, the melting point.
| Compound Name | Structure | Melting Point (°C) |
| 1-(1-Benzothiophen-2-yl)ethan-1-one (2-Acetylbenzothiophene) | Acetyl group at C2 | 88 - 91 |
| 1-(1-Benzothiophen-3-yl)ethan-1-one (3-Acetylbenzothiophene) | Acetyl group at C3 | 70 - 73 |
| 1-(5-Chloro-1-benzothiophen-2-yl)ethan-1-one | Chloro at C5, Acetyl at C2 | 134 - 138 |
| 1-(5-Bromo-1-benzothiophen-2-yl)ethan-1-one | Bromo at C5, Acetyl at C2 | 148 - 152 |
| 1-(5-Fluoro-1-benzothiophen-2-yl)ethan-1-one | Fluoro at C5, Acetyl at C2 | 114 - 118 |
| 1-(1-Benzothiophen-5-yl)ethan-1-one (5-Acetylbenzothiophene) | Acetyl group at C5 | 93 - 95 |
Note: The melting points listed are typical ranges and may vary slightly depending on the experimental method and purity of the sample.
Solubility Profile
The solubility of benzothienyl acetophenones is a critical parameter for their use in solution-phase reactions and for the formulation of drug products. Generally, these compounds, being largely nonpolar, exhibit poor solubility in water. They are, however, soluble in a range of common organic solvents.
-
Aqueous Solubility: Very low. The hydrophobic benzothiophene core dominates the molecule's properties.
-
Organic Solvent Solubility: Generally soluble in chlorinated solvents (e.g., dichloromethane, chloroform), ethers (e.g., diethyl ether, tetrahydrofuran), and polar aprotic solvents (e.g., acetone, ethyl acetate). Solubility in nonpolar solvents like hexanes is typically lower.
The introduction of polar functional groups can enhance aqueous solubility, a strategy often employed in drug design to improve pharmacokinetic profiles.
Crystallinity and Polymorphism
Like many organic molecules, benzothienyl acetophenones can exist in different crystalline forms, a phenomenon known as polymorphism. Each polymorph is a distinct solid-state arrangement of the molecules in the crystal lattice and possesses different physical properties, including melting point, solubility, and stability. The control and characterization of polymorphism are of paramount importance in the pharmaceutical industry, as an unintended polymorphic transformation can significantly alter a drug's efficacy and safety profile. Techniques such as X-ray diffraction (XRD), differential scanning calorimetry (DSC), and microscopy are essential for studying the crystalline nature of these compounds.
Experimental Protocols for Physicochemical Characterization
The accurate determination of the melting point and other physical properties requires standardized and well-controlled experimental procedures.
Melting Point Determination: Capillary Method
This is the most common and accessible method for determining the melting point of a solid.
Principle: A small, finely powdered sample is heated slowly in a capillary tube, and the temperature range over which the substance melts is observed.
Step-by-Step Protocol:
-
Sample Preparation: Ensure the sample is completely dry and finely powdered. A small amount is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.
-
Heating: Heat the sample rapidly to a temperature about 15-20 °C below the expected melting point.
-
Observation: Decrease the heating rate to 1-2 °C per minute.
-
Recording the Melting Range:
-
Record the temperature at which the first drop of liquid appears (T₁).
-
Record the temperature at which the entire sample has melted (T₂).
-
-
Reporting: The melting point is reported as the range T₁ - T₂.
Caption: Workflow for Melting Point Determination by the Capillary Method.
Differential Scanning Calorimetry (DSC)
DSC is a powerful thermal analysis technique that provides more quantitative data than the capillary method.
Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. A melting event is observed as an endothermic peak on the DSC thermogram.
Key Parameters Obtained from DSC:
-
Onset Temperature: The temperature at which melting begins.
-
Peak Temperature: The temperature at which the rate of melting is maximal. This is often reported as the melting point.
-
Enthalpy of Fusion (ΔHfus): The area under the melting peak, which corresponds to the energy required to melt the sample. This is useful for studying crystal lattice energy and polymorphism.
Structure-Property Relationships
The physical properties of benzothienyl acetophenones are not arbitrary; they are a direct consequence of their molecular structure. Understanding these relationships is key to designing molecules with desired properties.
-
Positional Isomerism: As seen in the data table, 2-acetylbenzothiophene has a significantly higher melting point than 3-acetylbenzothiophene. This difference arises from the distinct packing efficiencies and intermolecular interactions of the two isomers in their respective crystal lattices.
-
Substituent Effects: The introduction of substituents on the benzothiophene ring can have a profound impact on the melting point.
-
Halogens: The introduction of halogens (F, Cl, Br) at the 5-position of 2-acetylbenzothiophene progressively increases the melting point. This is due to the increase in molecular weight and the enhancement of intermolecular interactions (dipole-dipole and van der Waals forces).
-
Hydrogen Bonding: Substituents capable of hydrogen bonding (e.g., -OH, -NH₂) would be expected to dramatically increase the melting point due to the strength of these specific intermolecular forces.
-
An In-depth Technical Guide to the Photophysical Properties of 1-(4-benzo[b]thien-2-ylphenyl)ethanone
This guide provides a comprehensive technical overview of the anticipated photophysical properties of 1-(4-benzo[b]thien-2-ylphenyl)ethanone. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core principles, experimental methodologies, and expected outcomes for the characterization of this molecule. While specific experimental data for this exact compound is not extensively available in public literature, this guide synthesizes information from closely related benzo[b]thiophene and aromatic ketone analogs to provide a robust predictive framework and detailed investigatory protocols.
Introduction: The Significance of the Benzo[b]thiophene Scaffold
Benzo[b]thiophenes are a prominent class of sulfur-containing heterocyclic compounds that form the structural core of numerous pharmaceuticals and functional materials. Their rigid, planar structure and electron-rich nature confer valuable electronic and biological properties. The introduction of an acetophenone moiety to the 2-phenylbenzo[b]thiophene framework, as in 1-(4-benzo[b]thien-2-ylphenyl)ethanone, is expected to yield a molecule with intriguing photophysical characteristics, potentially suitable for applications as a photosensitizer, fluorescent probe, or in organic electronics. Understanding these properties is paramount for harnessing its full potential.
The general structure of 2-arylbenzo[b]thiophenes is a key building block in medicinal chemistry and materials science.[1][2] The synthesis of these compounds has been a subject of considerable research, with various synthetic routes developed over the years.[1][3]
Synthesis of 1-(4-benzo[b]thien-2-ylphenyl)ethanone
The synthesis of 2-substituted benzo[b]thiophenes can be achieved through several methods, including palladium-catalyzed cross-coupling reactions.[4] A plausible and efficient route to synthesize 1-(4-benzo[b]thien-2-ylphenyl)ethanone would involve a Suzuki-Miyaura cross-coupling reaction. This would typically involve the reaction of a boronic acid or ester derivative of one of the aromatic rings with a halogenated partner of the other, catalyzed by a palladium complex. For instance, 2-bromobenzo[b]thiophene could be coupled with 4-acetylphenylboronic acid.
Caption: Proposed Suzuki-Miyaura coupling for the synthesis of the target compound.
UV-Visible Absorption Spectroscopy
The UV-Vis absorption spectrum provides critical information about the electronic transitions within a molecule. For 1-(4-benzo[b]thien-2-ylphenyl)ethanone, the spectrum is expected to be a composite of the transitions associated with the benzo[b]thiophene and the acetophenone chromophores. Aromatic ketones typically exhibit two main absorption bands: a weak n→π* transition at longer wavelengths and a more intense π→π* transition at shorter wavelengths.[5] The extended conjugation provided by the benzo[b]thiophene moiety is likely to cause a bathochromic (red) shift in these absorption bands compared to simple acetophenone.
Expected Absorption Characteristics
Based on related structures, the following absorption features are anticipated:
| Transition Type | Expected Wavelength Range (nm) | Molar Extinction Coefficient (ε) |
| π→π | 280 - 350 | High (10,000 - 50,000 M⁻¹cm⁻¹) |
| n→π | 350 - 400 | Low (< 1000 M⁻¹cm⁻¹) |
Experimental Protocol: UV-Vis Absorption Measurement
This protocol details the steps for acquiring the UV-Vis absorption spectrum.
-
Solution Preparation: Prepare a stock solution of 1-(4-benzo[b]thien-2-ylphenyl)ethanone (e.g., 1 mM) in a spectroscopic grade solvent (e.g., cyclohexane, ethanol, or acetonitrile). From this stock, prepare a series of dilutions to find a concentration that yields an absorbance maximum between 0.5 and 1.5.
-
Instrument Setup:
-
Turn on the spectrophotometer and allow it to warm up for at least 30 minutes.
-
Select the desired wavelength range for scanning (e.g., 200-500 nm).
-
-
Blank Calibration: Fill a quartz cuvette with the pure solvent and place it in the spectrophotometer. Perform a baseline correction or "zero" the instrument.
-
Sample Measurement: Replace the blank cuvette with a cuvette containing the sample solution.
-
Data Acquisition: Initiate the scan to record the absorption spectrum.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) and determine the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length of the cuvette in cm.
Caption: Workflow for UV-Vis absorption spectroscopy.
Fluorescence Spectroscopy
Fluorescence spectroscopy is a highly sensitive technique used to study the emission properties of a molecule after it has absorbed light. The fluorescence characteristics, including the emission spectrum, quantum yield, and lifetime, are crucial for understanding the excited state dynamics.
Expected Fluorescence Properties
Aromatic ketones often exhibit weak fluorescence due to efficient intersystem crossing to the triplet state. However, the presence of the benzo[b]thiophene moiety may enhance the fluorescence quantum yield. The emission is expected to be a mirror image of the lowest energy absorption band (the S₀ → S₁ transition).
Jablonski Diagram
The photophysical processes of absorption, fluorescence, and non-radiative decay can be visualized using a Jablonski diagram.
Caption: Jablonski diagram illustrating the primary photophysical pathways.
Fluorescence Quantum Yield (Φf)
The fluorescence quantum yield is a measure of the efficiency of the fluorescence process and is defined as the ratio of the number of photons emitted to the number of photons absorbed.[6][7] It can be determined either by an absolute method using an integrating sphere or, more commonly, by a relative method using a well-characterized standard.[8][9]
Protocol for Relative Quantum Yield Determination
This protocol describes the comparative method for determining the fluorescence quantum yield.[6][7]
-
Standard Selection: Choose a fluorescence standard with a known quantum yield and an absorption spectrum that overlaps with the sample's absorption. A common standard is quinine sulfate in 0.5 M H₂SO₄ (Φf = 0.54).
-
Solution Preparation: Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Absorption Spectra: Measure the UV-Vis absorption spectra of all prepared solutions.
-
Fluorescence Measurement:
-
Set the excitation wavelength on the spectrofluorometer to a wavelength where both the sample and the standard absorb light.
-
Record the fluorescence emission spectrum for each solution, ensuring to scan a wavelength range that covers the entire emission profile.
-
Maintain identical experimental conditions (e.g., excitation and emission slit widths) for all measurements.[5]
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each spectrum.
-
Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.
-
The quantum yield of the sample (Φs) can be calculated using the following equation: Φs = Φr * (ms / mr) * (ns² / nr²) where Φr is the quantum yield of the reference, m is the slope of the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent. The subscripts 's' and 'r' refer to the sample and the reference, respectively.
-
Fluorescence Lifetime (τf)
The fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state via fluorescence. It is a key parameter for understanding the excited-state dynamics and is often measured using Time-Correlated Single Photon Counting (TCSPC).[10][11][12][13]
Principles of Time-Correlated Single Photon Counting (TCSPC)
TCSPC is a statistical method that measures the time difference between the excitation pulse and the arrival of the first emitted photon.[11][13] By repeating this process millions of time, a histogram of photon arrival times is constructed, which represents the fluorescence decay profile.[11]
Protocol for TCSPC Measurement
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent. The concentration should be adjusted to give a reasonable count rate without causing pile-up effects.
-
Instrument Setup:
-
Select an appropriate pulsed light source (e.g., a laser diode or LED) with a wavelength that excites the sample.
-
Set the repetition rate of the light source.
-
Configure the detector and timing electronics.
-
-
Instrument Response Function (IRF) Measurement: Measure the instrument's response by using a scattering solution (e.g., a dilute solution of ludox or non-dairy creamer) at the excitation wavelength. The IRF is essential for accurate lifetime determination, especially for short lifetimes.[11]
-
Fluorescence Decay Measurement: Replace the scattering solution with the sample solution and acquire the fluorescence decay data until sufficient counts are collected for good statistical accuracy.
-
Data Analysis:
-
The fluorescence decay data is typically fitted to a sum of exponential functions using deconvolution software that takes the IRF into account.
-
The goodness of the fit is evaluated by examining the residuals and the chi-squared (χ²) value.
-
Caption: Workflow for fluorescence lifetime measurement using TCSPC.
Environmental Effects: Solvatochromism
The photophysical properties of 1-(4-benzo[b]thien-2-ylphenyl)ethanone are expected to be sensitive to the polarity of the solvent, a phenomenon known as solvatochromism.[14][15][16] In polar solvents, the excited state, which is often more polar than the ground state, is stabilized to a greater extent, leading to a red shift in the fluorescence emission spectrum.[16] Studying the photophysical properties in a range of solvents with varying polarities can provide insights into the change in dipole moment upon excitation.
Excited-State Dynamics and Transient Absorption Spectroscopy
To gain a deeper understanding of the processes that occur after photoexcitation, such as intersystem crossing and internal conversion, transient absorption spectroscopy can be employed. This technique uses a pump pulse to excite the molecule and a delayed probe pulse to monitor the changes in absorption over time, providing information on the lifetimes and spectra of transient species like triplet states and radical ions.[17][18][19][20]
Conclusion
This technical guide provides a comprehensive framework for the investigation of the photophysical properties of 1-(4-benzo[b]thien-2-ylphenyl)ethanone. By following the detailed protocols for UV-Vis absorption and fluorescence spectroscopy, including the determination of quantum yield and lifetime, researchers can thoroughly characterize this promising molecule. The insights gained from these studies will be invaluable for its potential applications in medicinal chemistry, materials science, and beyond. The provided methodologies, grounded in established scientific principles and supported by data from analogous compounds, offer a clear path for the successful photophysical characterization of this and related benzo[b]thiophene derivatives.
References
-
Wide-field time-correlated single photon counting-based fluorescence lifetime imaging microscopy. (URL: [Link])
-
TCSPC - What is Time-Correlated Single Photon Counting?. Edinburgh Instruments. (URL: [Link])
-
Relative and absolute determination of fluorescence quantum yields of transparent samples. (URL: [Link])
-
Temperature and solvent effects on the fluorescence of some simple aromatic molecules. (URL: [Link])
-
Time-Correlated Single Photon Counting (TCSPC) technique is used to measure the fluorescence lifetime of compounds in specific e. (URL: [Link])
-
Relative and absolute determination of fluorescence quantum yields of transparent samples. (URL: [Link])
-
What is Time Correlated Single Photon Counting?. (URL: [Link])
-
DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. (URL: [Link])
-
Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. (URL: [Link])
-
Time-resolved (Time correlated single photon counting-TCSPC) fluorescence. (URL: [Link])
-
Fluorescence of Aromatic Hydrocarbons in Aqueous Solution. (URL: [Link])
-
Determination of Fluorescence Quantum Yield of a Fluorophore. Virtual Labs. (URL: [Link])
-
Temperature and solvent effects on the fluorescence of some simple aromatic molecules. Journal of the Chemical Society, Faraday Transactions 2. (URL: [Link])
-
Synthesis of 2-substituted benzo[b]thiophene via a Pd-catalyzed coupling of 2-iodothiophenol with phenylacetylene. RSC Publishing. (URL: [Link])
-
Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. (URL: [Link])
-
Excited State Dynamics of Dibenzothiophene Derivatives. ChemRxiv. (URL: [Link])
-
Recent Progress in the Synthesis of 2-Phenyl-benzo[b]thiophene. ResearchGate. (URL: [Link])
-
Transient absorption spectra obtained from suspensions. (A) Benzo... ResearchGate. (URL: [Link])
- PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES.
-
Solvent Effects on Fluorescence Emission. Evident Scientific. (URL: [Link])
-
Occurrence and Mechanism of Fluorescence Enhancement of Polycyclic Aromatic Ketones. (URL: [Link])
-
Excited State Dynamics of Dibenzothiophene Derivatives. The Journal of Physical Chemistry B. (URL: [Link])
-
Fluorescence of Benzene. The Effects of Solvent and Temperature on the Quantum Yield. The Journal of Chemical Physics. (URL: [Link])
-
Synthesis, Stereochemical and Photophysical Properties of Functionalized Thiahelicenes. (URL: [Link])
-
(PDF) Substitution effect on photochromic properties of benzo[b]thiophene-1,1-dioxide based diarylethenes. ResearchGate. (URL: [Link])
-
Time dependent UV-Vis spectra of reduction of aromatic ketones with... ResearchGate. (URL: [Link])
-
Functional Aromatic Amino Ketones as UV/Vis probes for various liquid and solid environments. Monarch: Qucosa. (URL: [Link])
-
Synthesis, characterization, and biophysical and chemical properties of benzo[b]thiophene derivatives and their metal complexes. New Journal of Chemistry. (URL: [Link])
-
Molecular Dynamics by Transient Inner-Shell Absorption Spectroscopy. Gessner Lab. (URL: [Link])
-
Anisotropic Photophysical Properties of Highly Aligned Crystalline Structures of a Bulky Substituted Poly(thiophene). Request PDF. ResearchGate. (URL: [Link])
-
The Synthesis and Photophysical Properties of a Pyrene-Functionalized Benzophenone. (URL: [Link])
-
Photophysical and Electrochemical Properties of Thiophene-Based 2-Arylpyridines. Request PDF. ResearchGate. (URL: [Link])
-
Effect of para-aryl-substituted N-phenyl groups on the photophysical properties of highly fluorescent dibenzo[c,g]carbazole-based chromophores. (URL: [Link])
-
Lecture 06: UV-Visible and Fluorescence Spectroscopy. YouTube. (URL: [Link])
-
PHOTOPHYSICAL, THERMAL AND STRUCTURAL PROPERTIES OF THIOPHENE AND BENZODITHIOPHENE-BASED COPOLYMERS SYNTHESIZED BY DIRECT ARYLAT. Preprints.org. (URL: [Link])
- Photophysical Characteristics and Photosensitizing Abilities of Thieno[3,2. PolyU Institutional Research Archive. (URL: https://ir.polyu.edu.hk/bitstream/10397/93015/1/Ho_2021_Photophysical.pdf)
-
Effect of para-aryl-substituted N-phenyl groups on the photophysical properties of highly fluorescent dibenzo[c,g]carbazole-based chromophores. RSC Publishing. (URL: [Link])
-
Transient absorption spectra of ethylene (left), thiophene (center),... Download Scientific Diagram. ResearchGate. (URL: [Link])
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. EP0859770B1 - PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES - Google Patents [patents.google.com]
- 4. Synthesis of 2-substituted benzo[ b ]thiophene via a Pd-catalyzed coupling of 2-iodothiophenol with phenylacetylene - RSC Advances (RSC Publishing) DOI:10.1039/C6RA26611H [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. agilent.com [agilent.com]
- 7. Virtual Labs [mfs-iiith.vlabs.ac.in]
- 8. d-nb.info [d-nb.info]
- 9. Relative and absolute determination of fluorescence quantum yields of transparent samples | Springer Nature Experiments [experiments.springernature.com]
- 10. Wide-field time-correlated single photon counting-based fluorescence lifetime imaging microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. edinst.com [edinst.com]
- 12. sssc.usask.ca [sssc.usask.ca]
- 13. photon-force.com [photon-force.com]
- 14. discovery.researcher.life [discovery.researcher.life]
- 15. Temperature and solvent effects on the fluorescence of some simple aromatic molecules - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 16. Solvent Effects on Fluorescence Emission [evidentscientific.com]
- 17. chemrxiv.org [chemrxiv.org]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Gessner Lab - Transient Inner-Shell Absorption [gessnerresearchgroup.lbl.gov]
Synthesis protocols for 1-(4-benzo[b]thien-2-ylphenyl)ethanone via Suzuki coupling
An In-Depth Guide to the Synthesis of 1-(4-benzo[b]thien-2-ylphenyl)ethanone via Suzuki-Miyaura Cross-Coupling
Introduction: The Convergence of Heterocyclic Chemistry and Catalysis
The benzo[b]thiophene scaffold is a privileged heterocyclic motif, forming the core of numerous compounds in medicinal chemistry and materials science.[1] Its derivatives have demonstrated a wide spectrum of biological activities.[1] Specifically, analogues of 1-(benzo[b]thiophen-2-yl)ethanone have been investigated as promising agents for enhancing bone morphogenetic protein 2 (BMP-2) expression, relevant to the treatment of osteoporosis.[2] The synthesis of such biaryl structures, particularly those connecting a heterocyclic ring to a functionalized phenyl group, demands a robust and versatile methodology.
The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely adopted methods for the formation of carbon-carbon (C-C) bonds.[3][4] Its development, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, revolutionized the synthesis of biaryls, styrenes, and conjugated dienes.[3] The reaction's success is attributed to its mild conditions, exceptional functional group tolerance, the commercial availability of diverse boronic acids, and the low toxicity of its boron-containing byproducts.[5]
This application note provides a detailed, field-proven protocol for the synthesis of 1-(4-benzo[b]thien-2-ylphenyl)ethanone by coupling a 2-halobenzo[b]thiophene with (4-acetylphenyl)boronic acid. We will delve into the mechanistic underpinnings of the reaction, explain the rationale behind the selection of reagents and conditions, and offer a step-by-step guide for researchers in synthetic and medicinal chemistry.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The efficacy of the Suzuki coupling hinges on a well-defined catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[3] Understanding this mechanism is paramount for troubleshooting and optimizing the reaction. The cycle consists of three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[6][7]
-
Oxidative Addition : The cycle begins with the active Pd(0) catalyst, typically coordinated to phosphine ligands, inserting into the carbon-halogen bond of the 2-halobenzo[b]thiophene.[4][7] This step forms a square-planar Pd(II) complex. The reactivity of the halide is crucial, with the rate of oxidative addition generally following the trend I > Br > Cl >> F.[6] For this reason, 2-bromobenzo[b]thiophene is often a practical and cost-effective choice.
-
Transmetalation : This is the key bond-forming step where the organic moiety from the organoboron species (the acetylphenyl group) is transferred to the palladium(II) center, displacing the halide.[8] This step is critically dependent on the presence of a base. The base activates the boronic acid by forming a more nucleophilic "ate" complex (a boronate), which facilitates the transfer of the aryl group to the palladium catalyst.[5][8]
-
Reductive Elimination : In the final step, the two organic groups (the benzo[b]thienyl and acetylphenyl moieties) on the Pd(II) complex couple and are eliminated from the metal center.[6][8] This process forms the desired C-C bond of the final product and regenerates the catalytically active Pd(0) species, which can then re-enter the cycle.[3]
Experimental Protocols and Methodology
This section outlines a reliable protocol for the synthesis. The choice of catalyst, ligand, base, and solvent is critical for success and is based on established principles for efficient cross-coupling.[1]
Reagents and Materials
| Reagent/Material | Formula | MW ( g/mol ) | Typical Grade | Supplier | Notes |
| 2-Bromobenzo[b]thiophene | C₈H₅BrS | 213.09 | >97% | Commercial | Starting electrophile. |
| (4-Acetylphenyl)boronic acid | C₈H₉BO₃ | 163.97 | >98% | Commercial | Starting nucleophile. |
| Tetrakis(triphenylphosphine)palladium(0) | Pd(PPh₃)₄ | 1155.56 | >98% | Commercial | Pd(0) catalyst source. Air-sensitive. |
| Potassium Carbonate | K₂CO₃ | 138.21 | Anhydrous, >99% | Commercial | Base for transmetalation. |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | Anhydrous | Commercial | Reaction solvent. |
| Deionized Water | H₂O | 18.02 | N/A | In-house | Co-solvent. Degas before use. |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ACS Grade | Commercial | For extraction. |
| Brine (Saturated NaCl) | NaCl(aq) | N/A | N/A | In-house | For washing. |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | >97% | Commercial | Drying agent. |
| Silica Gel | SiO₂ | 60.08 | 230-400 mesh | Commercial | For column chromatography. |
Step-by-Step Synthesis Protocol
1. Reaction Setup:
-
To a 100 mL oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromobenzo[b]thiophene (1.00 g, 4.69 mmol, 1.0 equiv).
-
Add (4-acetylphenyl)boronic acid (0.92 g, 5.63 mmol, 1.2 equiv). A slight excess of the boronic acid is used to ensure complete consumption of the more valuable halide starting material.[1]
-
Add anhydrous potassium carbonate (1.94 g, 14.07 mmol, 3.0 equiv). A strong inorganic base is essential to facilitate the formation of the boronate species for efficient transmetalation.[1][8]
-
The flask is sealed with a septum, and the atmosphere is replaced with an inert gas (Argon or Nitrogen) by evacuating and backfilling three times. An inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.[1]
2. Reagent Addition:
-
To the flask, add a degassed solvent mixture of 1,4-dioxane (30 mL) and deionized water (10 mL). The use of an aqueous co-solvent often accelerates the reaction.
-
Under a positive flow of inert gas, add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.27 g, 0.23 mmol, 5 mol%). The catalyst is added last to the heterogeneous mixture.
3. Reaction Execution:
-
The reaction mixture is heated to 90 °C with vigorous stirring. Heating is typically required to drive the reaction to completion.[1]
-
The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical mobile phase for TLC is 20% ethyl acetate in hexanes. The reaction is generally complete within 12-24 hours.
4. Work-up and Isolation:
-
Once the reaction is complete (as indicated by the disappearance of the starting halide), the flask is cooled to room temperature.
-
The mixture is diluted with ethyl acetate (50 mL) and filtered through a pad of Celite® to remove the palladium catalyst and inorganic salts. The pad is washed with additional ethyl acetate (2 x 20 mL).
-
The combined organic filtrate is transferred to a separatory funnel and washed sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL).
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
5. Purification:
-
The crude solid is purified by flash column chromatography on silica gel.
-
A gradient elution system, starting with 5% ethyl acetate in hexanes and gradually increasing to 20% ethyl acetate in hexanes, is typically effective for separating the product from nonpolar impurities and any residual starting materials.
-
Fractions containing the pure product (identified by TLC) are combined, and the solvent is evaporated to yield 1-(4-benzo[b]thien-2-ylphenyl)ethanone as a solid.
Rationale for Component Selection
A successful Suzuki coupling is a synergistic interplay of its components. The choices made here are deliberate and grounded in established organometallic principles.
-
Catalyst System : While many palladium sources can be used, Pd(PPh₃)₄ is a reliable Pd(0) precatalyst that is often effective without the need for additional ligands.[6] The triphenylphosphine ligands are electron-donating and sterically bulky enough to facilitate both the oxidative addition and reductive elimination steps.[8]
-
Base : Potassium carbonate is a moderately strong, inexpensive, and easy-to-handle inorganic base suitable for this transformation. Stronger bases like phosphates or hydroxides could be used, but K₂CO₃ provides a good balance of reactivity while minimizing potential side reactions on the acetyl group.[1]
-
Solvent System : A mixture of an organic solvent (like dioxane or toluene) and water is common.[3] The organic solvent solubilizes the organic starting materials and the palladium complex, while the aqueous phase dissolves the inorganic base and can accelerate the crucial transmetalation step.
Troubleshooting and Considerations
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized Pd).2. Insufficiently anhydrous/degassed solvents.3. Base is not strong enough or has absorbed moisture. | 1. Use a fresh bottle of catalyst or a different precatalyst (e.g., Pd(OAc)₂ with added PPh₃).2. Ensure solvents are properly dried and degassed via sparging with Ar/N₂.3. Use freshly dried base. Consider a stronger base like K₃PO₄. |
| Protodeboronation | The boronic acid reacts with trace water/protons, replacing the -B(OH)₂ group with -H. | 1. Use a slight excess of the boronic acid (1.1-1.2 equiv).2. Ensure the reaction is run under strictly inert conditions.3. Consider using a more stable boronic ester (e.g., a pinacol ester).[3] |
| Homocoupling of Boronic Acid | Two molecules of the boronic acid couple to form a symmetrical biaryl. | 1. This is often caused by the presence of oxygen. Ensure thorough degassing of solvents and a good inert atmosphere.2. Lower the catalyst loading slightly. |
| Difficult Purification | Product co-elutes with byproducts or starting material. | 1. Optimize the chromatography solvent system using TLC.2. If homocoupling is an issue, a thorough aqueous work-up can help remove some of the resulting nonpolar byproduct. |
Conclusion
The Suzuki-Miyaura cross-coupling provides a highly efficient and reliable pathway for the synthesis of 1-(4-benzo[b]thien-2-ylphenyl)ethanone. By carefully selecting the catalyst, base, and solvent system, and by maintaining an inert atmosphere, researchers can achieve high yields of this valuable chemical intermediate. The protocol described herein serves as a robust starting point, embodying the principles of modern synthetic organic chemistry for applications in drug discovery and materials science.
References
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Wu, H., et al. (2016). One-Pot Synthesis of Arylketones from Aromatic Acids via Palladium-Catalyzed Suzuki Coupling. The Journal of Organic Chemistry, 81(8), 2987-2992. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). One-Pot Synthesis of Arylketones from Aromatic Acids via Palladium-Catalyzed Suzuki Coupling. Available at: [Link]
-
ResearchGate. (n.d.). Palladium‐catalyzed carbonylative Suzuki coupling of aryl iodides and.... Available at: [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
-
NRO-Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]
-
Zeng, Z., et al. (2022). Recyclable palladium-catalyzed Suzuki coupling of aromatic triazine esters: A practical one-pot synthesis of aryl ketones from aromatic acids. Synthetic Communications, 52(13), 1083-1092. Available at: [Link]
-
Macharia, J. M., et al. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Available at: [Link]
-
Takemiya, A., & Hartwig, J. F. (2006). Palladium-Catalyzed Synthesis of Aryl Ketones by Coupling of Aryl Bromides with an Acyl Anion Equivalent. Journal of the American Chemical Society, 128(46), 14800-14801. Available at: [Link]
-
Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. Available at: [Link]
-
Luo, Y., et al. (2012). Fluorous Synthesis of 1,4-Benzodiazepine-2,5-dione Library. Molecules, 17(11), 13395-13410. Available at: [Link]
-
Liu, Z. Y., et al. (2009). Synthesis and evaluation of 1-(benzo[b]thiophen-2-yl)ethanone analogues as novel anti-osteoporosis agents acting on BMP-2 promotor. Bioorganic & Medicinal Chemistry Letters, 19(15), 4167-4170. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and evaluation of 1-(benzo[b]thiophen-2-yl)ethanone analogues as novel anti-osteoporosis agents acting on BMP-2 promotor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Yoneda Labs [yonedalabs.com]
- 4. youtube.com [youtube.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
Procedure for acetylation of 2-phenylbenzo[b]thiophene
Application Note & Protocol
Topic: Regioselective Acetylation of 2-Phenylbenzo[b]thiophene via Friedel-Crafts Acylation
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Synthetic Value of Acetylated 2-Phenylbenzo[b]thiophenes
The benzo[b]thiophene scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds and advanced organic materials.[1][2] Its derivatives are noted for a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][3] The 2-phenylbenzo[b]thiophene variant, in particular, serves as a crucial intermediate in the synthesis of selective estrogen receptor modulators (SERMs) like Raloxifene, and other compounds of significant therapeutic interest.[4][5]
Functionalization of the benzo[b]thiophene core is a key strategy for modulating its physicochemical and biological properties. Acetylation, typically achieved through Friedel-Crafts acylation, introduces a versatile acetyl group that can be readily transformed into a wide array of other functional groups. This application note provides a detailed, field-proven protocol for the regioselective acetylation of 2-phenylbenzo[b]thiophene, focusing on the underlying chemical principles, experimental best practices, and troubleshooting.
Reaction Principle: Understanding Regioselectivity in Electrophilic Aromatic Substitution
The Friedel-Crafts acylation is a classic electrophilic aromatic substitution (EAS) reaction. The process begins with the activation of an acylating agent (typically acetyl chloride or acetic anhydride) by a Lewis acid catalyst (e.g., AlCl₃, SnCl₄) to generate a highly electrophilic acylium ion.
The core of this procedure's success lies in understanding the inherent reactivity of the benzo[b]thiophene nucleus. The thiophene ring is significantly more electron-rich and thus more reactive towards electrophiles than the fused benzene ring.[6] Within the thiophene moiety, electrophilic attack preferentially occurs at the C3 position over the C2 position. This regioselectivity is due to the superior stabilization of the carbocation intermediate (the sigma complex) formed upon attack at C3, which allows for better delocalization of the positive charge without disrupting the aromaticity of the benzene ring.[2] While the existing phenyl group at C2 exerts some electronic influence, substitution is still overwhelmingly directed to the vacant and electronically favored C3 position.
Experimental Workflow Diagram
Caption: High-level workflow for the acetylation of 2-phenylbenzo[b]thiophene.
Materials and Reagents
| Material/Reagent | Formula | M.W. ( g/mol ) | Notes |
| 2-Phenylbenzo[b]thiophene | C₁₄H₁₀S | 210.30 | Starting material. Ensure it is pure and dry.[7] |
| Acetyl Chloride | CH₃COCl | 78.50 | Acylating agent. Use freshly distilled. |
| Aluminum Chloride (Anhydrous) | AlCl₃ | 133.34 | Lewis acid catalyst. Handle in a fume hood. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous solvent. |
| Hydrochloric Acid (conc.) | HCl | 36.46 | For work-up. |
| Sodium Bicarbonate (Sat. Sol.) | NaHCO₃ | 84.01 | For washing/neutralization. |
| Brine (Sat. NaCl Sol.) | NaCl | 58.44 | For washing. |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Drying agent. |
| Silica Gel | SiO₂ | - | For column chromatography. |
| Hexanes/Ethyl Acetate | - | - | Eluent system for chromatography. |
Detailed Experimental Protocol
This protocol describes the acetylation using aluminum chloride as the catalyst, a robust and widely effective method for this transformation.[8]
1. Reaction Setup (Anhydrous Conditions)
-
To a flame-dried, three-necked 250 mL round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a dropping funnel, add 2-phenylbenzo[b]thiophene (10.0 mmol, 2.10 g).
-
Add 100 mL of anhydrous dichloromethane (DCM) to dissolve the starting material.
-
Cool the flask to 0°C using an ice-water bath.
-
Expert Insight: Maintaining anhydrous (moisture-free) conditions is critical. Lewis acids like AlCl₃ react violently with water, which deactivates the catalyst and reduces yield. Flame-drying glassware and using a nitrogen atmosphere are essential precautions.
-
2. Catalyst and Reagent Addition
-
While stirring the solution at 0°C, carefully add anhydrous aluminum chloride (12.0 mmol, 1.60 g) in small portions over 15 minutes. The mixture may become a slurry.
-
Once the catalyst is added, add acetyl chloride (11.0 mmol, 0.86 g, 0.78 mL) dropwise from the dropping funnel over 20 minutes. Maintain the internal temperature below 5°C during the addition.
-
Expert Insight: Portion-wise addition of AlCl₃ and slow, dropwise addition of acetyl chloride help to control the initial exotherm of the reaction, preventing potential side reactions. The formation of a complex between the Lewis acid and the carbonyl oxygen of the substrate is expected.
-
3. Reaction Progression and Monitoring
-
After the addition is complete, continue stirring the reaction mixture at 0°C for 1 hour.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours.
-
Monitor the reaction's progress by Thin Layer Chromatography (TLC). A new, more polar spot corresponding to the acetylated product should appear, and the starting material spot should diminish.
4. Work-up and Extraction
-
Once the reaction is complete, cool the flask again in an ice bath.
-
Very slowly and carefully, pour the reaction mixture onto a mixture of crushed ice (approx. 100 g) and concentrated HCl (10 mL). This step should be performed in a fume hood as HCl gas will be evolved.
-
Expert Insight: This quenching step hydrolyzes the aluminum complexes and deactivates the catalyst. The addition of acid ensures that any aluminum hydroxides formed remain dissolved in the aqueous phase.
-
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with DCM (2 x 50 mL).
-
Combine all organic layers and wash sequentially with water (1 x 50 mL), saturated sodium bicarbonate solution (1 x 50 mL), and finally with brine (1 x 50 mL).
5. Purification and Characterization
-
Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude solid should be purified by column chromatography on silica gel, typically using a hexanes/ethyl acetate gradient (e.g., 98:2 to 90:10) to elute the pure product.
-
The final product, 1-(2-phenylbenzo[b]thiophen-3-yl)ethanone, should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Alternative Catalysts and Conditions
While AlCl₃ is effective, other Lewis acids can be employed, sometimes offering milder conditions or different selectivities.[9][10]
| Catalyst | Acylating Agent | Solvent | Temperature | Key Advantages/Disadvantages |
| AlCl₃ | Acetyl Chloride | DCM, CS₂ | 0°C to RT | High reactivity, widely applicable. Can be harsh.[8] |
| SnCl₄ | Acetyl Chloride | Benzene, DCM | 0°C to RT | Milder than AlCl₃, good for sensitive substrates.[11] |
| Phosphoric Acid | Acetic Anhydride | None (neat) | ~60-80°C | Avoids metal catalysts, but requires higher temperatures.[6] |
| Zeolites (e.g., Hβ) | Acetic Anhydride | None (neat) | ~60°C | Reusable solid acid catalyst, environmentally friendly.[11][12] |
Troubleshooting Guide
-
Low Yield: Often caused by moisture inactivating the catalyst. Ensure all glassware is dry and reagents are anhydrous.
-
No Reaction: The catalyst may be of poor quality. Use a fresh, unopened bottle of anhydrous AlCl₃. Insufficient activation (temperature too low) could also be a factor.
-
Formation of Multiple Products: If substitution occurs on the phenyl ring, the reaction conditions may be too harsh. Consider using a milder Lewis acid like SnCl₄ or running the reaction at a lower temperature for a longer duration.[13]
-
Product is Difficult to Purify: The crude product may contain unreacted starting material or isomers. Careful column chromatography with a shallow eluent gradient is recommended.
Safety Precautions
-
Reagent Handling: Aluminum chloride is corrosive and reacts violently with water. Acetyl chloride is corrosive and a lachrymator. Both must be handled in a chemical fume hood.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Quenching: The work-up procedure involves quenching a reactive mixture and evolves HCl gas. This must be done slowly, with adequate cooling, and inside a fume hood.
References
- Benchchem. Application Notes and Protocols for Electrophilic Cyclization Reactions in Benzothiophene Synthesis.
- Ghate, M., et al. (2022). Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. PMC.
- Barros, M. T., & Tomé, A. C. (2012). Straightforward Synthesis of 2-Acetyl-Substituted Benzo[b]thiophenes. Synlett.
- ChemicalBook. (2022). Synthesis of Benzothiophene.
- PrepChem.com. Synthesis of 2-acetylbenzo[b]thiophene.
- Khan, I., et al. (2024). Facile synthesis of substituted 2-aroylbenzo[b]thiophen-3-ols to form novel triazole hybrids using click chemistry. PMC.
-
Frère, S., et al. (2003). Reactivity of[3]Benzothieno[3,2-b][3]benzothiophene — Electrophilic and Metalation Reactions. ResearchGate. Available from:
- Barros, M. T., & Tomé, A. C. (2012). Extension of the Scope of the Reaction to 2-Acetylben- zo[b]thiophenes 1. ResearchGate.
- Barros, M. T., & Tomé, A. C. (2016). Straightforward Synthesis of 2-Acetyl-Substituted Benzo[b]thiophenes. ResearchGate.
- Jones, C. D., & Suarez, T. (1998). PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES. Google Patents.
- Unnamed Author. Reactions of five-membered rings.
- Kellett, J., & Rasmussen, H. E. (1949). Continuous catalytic process for the acylation of thiophenes. Google Patents.
- Benchchem. An In-depth Technical Guide to the Synthesis of 2-Acetylthiophene.
- Park, K. H., et al. (2005). Efficient Synthesis of 2,3-Disubstituted Benzo[b]thiophenes Starting from 2-Aminobenzophenone. LookChem.
- Unnamed Author. Regioselective Friedel-Crafts acylation with.
- Torres, M. J., et al. (2024). A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies. MDPI.
- Farrar, M. W., & Levine, R. (1952). Condensations Effected by Acidic Catalysts. IV. The Acylation of Substituted and Condensed Thiophenes and Furans. Journal of the American Chemical Society.
- Diao, T., & Weng, Z. (2016). Palladium-Catalyzed Synthesis of 2,3-Disubstituted Benzothiophenes via the Annulation of Aryl Sulfides with Alkynes. Organic Letters.
- Ünver, H., Biyikoglu, M., & Bulut, A. (2013). Non-Acidic Mediated Friedel-Craft Reaction of Thiophene Using EtAlCl2. Asian Journal of Chemistry.
- Zhang, H. (2023). A Feasible Method for Creating New Fused Phenylbenzo[d]imidazo[2,1-b]thiazole Compounds Involves Utilizing the Friedel-Crafts Acylation Process Using Eatons Reagents via Solvent Free Conditions. Journal of Synthetic Chemistry.
- Kumar, A., & Kumar, V. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances.
- Tokyo Chemical Industry (India) Pvt. Ltd. Synthesis of 2-Acetylbenzo[b]thiophenes.
- Yu, J., et al. (2013). Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. Trade Science Inc.
- PubChem. 2-Phenylbenzo[b]thiophene. National Institutes of Health.
Sources
- 1. Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Benzothiophene_Chemicalbook [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. thieme-connect.com [thieme-connect.com]
- 5. mdpi.com [mdpi.com]
- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 7. 2-Phenylbenzo[b]thiophene | C14H10S | CID 610886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US2458514A - Continuous catalytic process for the acylation of thiophenes - Google Patents [patents.google.com]
- 10. asianpubs.org [asianpubs.org]
- 11. benchchem.com [benchchem.com]
- 12. tsijournals.com [tsijournals.com]
- 13. researchgate.net [researchgate.net]
High-Purity Synthesis and Application of 1-(4-benzo[b]thien-2-ylphenyl)ethanone as a Core OLED Intermediate
APPLICATION NOTE: AN-OLED-BT-042
Executive Summary
This technical guide outlines the synthesis, purification, and downstream application of 1-(4-benzo[b]thien-2-ylphenyl)ethanone . As a structural isomer of common benzothiophene-phenyl-ketones, this intermediate is critical for constructing high-triplet-energy (
The benzothiophene moiety provides superior thermal stability (
Strategic Importance in OLED Design
Triplet Energy Management
In PHOLEDs, the host material must have a higher triplet energy than the dopant to prevent reverse energy transfer.
-
Benzothiophene Core: Offers a rigid, planar structure that raises the
(> 2.6 eV), making it suitable for Green and Red phosphorescent systems. -
Linkage Topology: The 2-position linkage (benzo[b]thien-2-yl) extends conjugation less effectively than the 3-position, which paradoxically aids in retaining high triplet energy by confining the exciton.
Chemical Versatility
The acetyl group (
-
Pathway A (Host Materials): Condensation with aldehydes to form chalcones, followed by cyclization to pyrimidines or pyridines (electron-transporting hosts).
-
Pathway B (Emitters): Conversion to 2-phenylpyridine derivatives for use as
ligands in Iridium(III) complexes.
Experimental Protocols
Protocol A: Synthesis of 1-(4-benzo[b]thien-2-ylphenyl)ethanone
Reaction Type: Suzuki-Miyaura Cross-Coupling Scale: 100 mmol (Pilot Scale)
Materials
| Reagent | CAS No.[1] | Equiv.[2][3] | Mass/Vol | Note |
| 4-Bromoacetophenone | 99-90-1 | 1.0 | 19.9 g | Electrophile |
| Benzo[b]thien-2-ylboronic acid | 98437-23-1 | 1.1 | 19.6 g | Nucleophile |
| Pd(PPh₃)₄ | 14221-01-3 | 0.03 | 3.4 g | Catalyst (Keep under Ar) |
| K₂CO₃ (2M aq) | 584-08-7 | 3.0 | 150 mL | Base |
| Toluene / Ethanol | - | - | 300 mL / 100 mL | Solvent System |
Step-by-Step Procedure
-
Degassing (Critical): In a 1L three-neck round-bottom flask, combine Toluene and Ethanol. Sparge with Argon for 30 minutes. Note: Oxygen poisons the Pd(0) catalyst and promotes homocoupling.
-
Reagent Addition: Under a positive Argon flow, add 4-Bromoacetophenone and Benzo[b]thien-2-ylboronic acid. Stir until dissolved.
-
Base Addition: Add the degassed 2M K₂CO₃ solution. The mixture will become biphasic.
-
Catalyst Injection: Add Pd(PPh₃)₄ quickly to minimize air exposure.
-
Reflux: Heat the system to 90°C (internal temp) for 12–16 hours. Monitor via TLC (Hexane:Ethyl Acetate 4:1).
-
Self-Validation Check: The spot for 4-Bromoacetophenone (
) should disappear. The product will appear as a highly fluorescent blue spot under UV (365 nm).
-
-
Workup: Cool to room temperature. Separate the organic layer. Extract the aqueous layer with Toluene (
). Combine organics, dry over MgSO₄, and filter through a pad of Celite to remove Palladium black. -
Purification: Concentrate in vacuo. Recrystallize the crude solid from hot Ethanol/Toluene (9:1).
-
Yield Target: >85% as off-white needles.
-
Protocol B: Quality Control for OLED Grade
Unlike pharma intermediates (>98%), OLED intermediates require >99.9% purity to prevent device degradation (trap states).
-
HPLC Analysis:
-
Column: C18 Reverse Phase (4.6 x 150 mm, 3.5 µm).
-
Mobile Phase: ACN:Water (Gradient 60:40 to 100:0 over 20 min).
-
Detection: UV at 254 nm and 300 nm.
-
Requirement: No single impurity > 0.05%.
-
-
Trace Metals (ICP-MS):
-
Pd < 10 ppm (Residual catalyst acts as a luminescence quencher).
-
Cl/Br < 10 ppm.
-
Protocol C: Downstream Application (Synthesis of Host Core)
Objective: Convert the intermediate into a Pyrimidine-based Electron Transport Host.
-
Claisen-Schmidt Condensation:
-
React 1-(4-benzo[b]thien-2-ylphenyl)ethanone (1.0 eq) with Benzaldehyde (1.0 eq) in Ethanol with NaOH (catalytic).
-
Product: Chalcone derivative (Enone).
-
-
Cyclization:
Process Visualization
Figure 1: Synthesis & Application Workflow
Caption: Figure 1. Integrated workflow from raw material synthesis to device application, highlighting the critical QC checkpoint.
Figure 2: Reaction Mechanism (Suzuki Cycle)
Caption: Figure 2. Catalytic cycle for the formation of the benzothiophene-phenyl bond. Base activation is crucial at the Transmetalation step.
References
-
Suzuki-Miyaura Coupling of Benzothiophenes
- Source: BenchChem Protocols / Sigma-Aldrich Technical D
- Relevance: Establishes the baseline conditions for coupling 2-benzothienylboronic acid (CAS 98437-23-1).
-
URL:
-
Benzothiophene Hosts for OLEDs
- Source:RSC Advances & Journal of M
- Title: "Design principles of carbazole/dibenzothiophene derivatives as host material in modern efficient organic light-emitting diodes."
- Relevance: Validates the use of benzothiophene moieties for high triplet energy applic
-
URL:
-
Synthesis of Phenyl-Ketone Intermediates
- Source:MDPI Molecules.
- Title: "Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermedi
- Relevance: Provides specific workup procedures for 4-bromoacetophenone couplings to ensure high purity.
-
URL:
-
OLED Intermediate Catalog & Specifications
- Source: Acros PharmaTech / Shine M
- Relevance: Confirms industry standards for OLED intermediate purity (>99.95%)
-
URL:
Sources
A Researcher's Guide to the Functionalization of Benzothiophene Acetophenone Derivatives for Medicinal Chemistry
Abstract
This guide provides a detailed exploration into the strategic functionalization of benzothiophene acetophenone derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry. These scaffolds are foundational in the development of novel therapeutic agents due to their proven broad range of biological activities.[1][2] We will delve into the chemical logic behind various synthetic modifications, offering field-tested, step-by-step protocols for key reactions. This document is intended for researchers, scientists, and drug development professionals, providing the technical depth necessary to not only replicate these methods but also to innovate upon them. We will cover modifications of the acetophenone moiety and the benzothiophene core, methods for characterization, and a sample protocol for biological evaluation, all supported by authoritative references.
Introduction: The Significance of the Benzothiophene Acetophenone Scaffold
The benzothiophene ring system, which consists of a benzene ring fused to a thiophene ring, is a privileged scaffold in medicinal chemistry.[3] Its derivatives are known to exhibit a wide array of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antifungal properties.[1][4] The incorporation of an acetophenone group onto this scaffold provides a versatile chemical handle, opening up numerous avenues for synthetic diversification. This allows for the systematic exploration of the structure-activity relationship (SAR), a cornerstone of modern drug discovery. The ability to strategically modify different parts of the molecule is crucial for optimizing potency, selectivity, and pharmacokinetic properties.
Below is a diagram illustrating the core benzothiophene acetophenone structure and the key positions amenable to functionalization, which will be the focus of the subsequent sections.
Caption: Key functionalization sites on the benzothiophene acetophenone scaffold.
Strategic Approaches to Functionalization
The art of medicinal chemistry lies in the precise modification of a lead compound to enhance its therapeutic profile. Here, we detail robust strategies for the functionalization of benzothiophene acetophenones.
Modification of the Acetophenone Moiety
The acetophenone group is a rich playground for chemical transformations. Its alpha-carbon and carbonyl group are prime targets for introducing diversity.
Principle: The alpha-carbon of the acetophenone is readily halogenated under acidic conditions via an enol intermediate.[5] This introduces a good leaving group (e.g., bromine), which can then be displaced by a variety of nucleophiles to introduce new functional groups. This is a classic and powerful method for building molecular complexity.
Protocol: α-Bromination of a Benzothiophene Acetophenone Derivative
-
Dissolution: Dissolve the starting benzothiophene acetophenone (1.0 eq) in a suitable solvent such as acetic acid or 1,4-dioxane.
-
Bromination: Add a brominating agent, such as N-Bromosuccinimide (NBS) (1.1 eq) or liquid bromine (1.1 eq), dropwise at room temperature.[6][7] The reaction is often catalyzed by a small amount of acid.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[8]
-
Work-up: Quench the reaction by pouring the mixture into ice-cold water. Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Data Presentation: Representative Nucleophilic Substitutions
| Nucleophile | Reagent Example | Resulting Functional Group | Potential Therapeutic Relevance |
| Amine | Aniline | α-Amino ketone | Pharmacophore for various CNS targets |
| Thiol | Thiophenol | α-Thioether ketone | Antimicrobial, Anticancer |
| Azide | Sodium Azide | α-Azido ketone | Precursor for triazoles (Click Chemistry) |
| Carboxylate | Sodium Acetate | α-Acyloxy ketone | Prodrug strategies |
Workflow for α-Halogenation and Substitution
Caption: Workflow for α-functionalization via halogenation.
Functionalization of the Benzothiophene Core
While the acetophenone moiety offers many opportunities, direct modification of the heterocyclic core is essential for probing interactions with biological targets.
Principle: The Suzuki-Miyaura cross-coupling reaction is a highly versatile and powerful tool in modern organic synthesis for forming carbon-carbon bonds.[9] It typically involves the reaction of an organohalide with an organoboron compound, catalyzed by a palladium complex.[9][10] This allows for the introduction of aryl, heteroaryl, or alkyl groups onto the benzothiophene scaffold, which is crucial for extending the molecule's structure and exploring new binding pockets in target proteins.
To utilize this reaction, a halogen (typically bromine or iodine) must first be installed on the benzothiophene ring, often via electrophilic aromatic substitution.
Protocol: Suzuki-Miyaura Coupling on a 3-Bromobenzothiophene Derivative
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., argon), combine the 3-bromobenzothiophene acetophenone derivative (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (3-5 mol%), and a base like K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).[10][11]
-
Solvent Addition: Add a degassed solvent system, commonly a mixture like 1,4-dioxane/water or toluene/ethanol/water.[9][10]
-
Reaction Execution: Heat the mixture with vigorous stirring to 80-100 °C.
-
Monitoring: Monitor the reaction's progress using TLC or LC-MS until the starting halide is consumed, which typically takes 12-24 hours.[9]
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate.[9]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.[11]
Data Presentation: Common Suzuki Coupling Partners
| Boronic Acid/Ester | Introduced Group | Rationale in Medicinal Chemistry |
| Phenylboronic acid | Phenyl | Core scaffold extension, lipophilicity modulation |
| 4-Pyridylboronic acid | Pyridyl | Introduces H-bond acceptor, improves solubility |
| 4-Methoxyphenylboronic acid | Methoxy-phenyl | Electronic modification, potential metabolic blocker |
| Thiophene-2-boronic acid | Thienyl | Bioisosteric replacement for phenyl ring |
Suzuki-Miyaura Catalytic Cycle Diagram
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Characterization and Purification
Standard Analytical Techniques: The identity and purity of all synthesized compounds must be rigorously confirmed. Standard characterization includes:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure.[8]
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
General Purification Protocols:
-
Column Chromatography: The most common method for purifying reaction mixtures, typically using silica gel as the stationary phase.[12]
-
Recrystallization: Used for solid compounds to achieve high purity.
Example Protocol: In Vitro Biological Evaluation
To assess the therapeutic potential of the newly synthesized derivatives, in vitro assays are essential. For compounds designed as potential anticancer agents, a cytotoxicity assay is a standard primary screen.
Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cancer cells (e.g., a human cancer cell line) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the synthesized benzothiophene acetophenone derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate the cell viability as a percentage relative to the vehicle control and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).
Conclusion and Future Perspectives
The benzothiophene acetophenone scaffold represents a fertile ground for the discovery of new medicinal agents. The synthetic strategies outlined in this guide, particularly modifications at the acetophenone's alpha-carbon and palladium-catalyzed functionalization of the heterocyclic core, provide a robust framework for generating diverse chemical libraries. The combination of versatile synthetic handles and a biologically relevant core structure ensures that these derivatives will continue to be a focus of research in the quest for novel therapeutics. Future work will likely involve the exploration of more complex coupling partners, the use of C-H activation methodologies to further streamline synthesis, and the application of computational chemistry to guide the design of next-generation inhibitors.
References
- Synthesis and biological evaluation of novel benzothiophene derivatives. (2018). Indian Academy of Sciences.
- An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. (2024). Bentham Science Publisher.
- Suzuki Coupling Reactions Using 3-Bromobenzo[b]thiophene-2-carbaldehyde. Benchchem.
- Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents. (2024). PMC.
- One-step method for preparing alpha-halogenated acetophenone glycol ketal compound.
- Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. (2022). PMC.
- An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Deriv
- Synthesis and biological evaluation of novel benzothiophene derivatives. (2018).
- A brief summary of structure–activity relationship for benzothiophene... (2025).
- Photocatalysed direct halogenation of acetophenone.
- Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities. (2025). Taylor & Francis.
- Regioselective Functionaliz
- Functionalization and Properties Investigations of Benzothiophene Deriv
- Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. (2022). MDPI.
- Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities. (2025).
- One-step method for preparing alpha-halo acetophenone dimethyl ketal compounds.
- Synthesis, Properties, and Biological Applic
-
Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[1][9]-Fused Indole Heterocycles. (2014). ACS Publications.
- Synthetic Access to Arom
- Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Benzothiophene Deriv
- Alpha Halogenation of Aldehydes and Ketones. (2025). Chemistry LibreTexts.
Sources
- 1. eurekaselect.com [eurekaselect.com]
- 2. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. openreadings.eu [openreadings.eu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ias.ac.in [ias.ac.in]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
Preparation of chalcones starting from 1-(4-benzo[b]thien-2-ylphenyl)ethanone
An Application Guide for the Synthesis of Novel Chalcones from 1-(4-benzo[b]thien-2-ylphenyl)ethanone
Abstract
This comprehensive application note provides a detailed protocol and scientific rationale for the synthesis of novel chalcones, a class of compounds with significant therapeutic potential, starting from 1-(4-benzo[b]thien-2-ylphenyl)ethanone. Chalcones, characterized by an open-chain α,β-unsaturated carbonyl system, are precursors to flavonoids and exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The incorporation of the benzo[b]thiophene moiety is of particular interest, as this scaffold is present in numerous pharmacologically active molecules and can enhance the therapeutic profile of the resulting chalcones.[3][4] This guide is designed for researchers in medicinal chemistry and drug development, offering a robust, self-validating protocol based on the Claisen-Schmidt condensation reaction.
Introduction: The Scientific Imperative
Chalcones (1,3-diphenyl-2-propen-1-ones) represent a privileged scaffold in medicinal chemistry.[5] Their synthesis is straightforward, and the diversity of their biological activities is vast. The core α,β-unsaturated ketone functionality acts as a Michael acceptor, enabling covalent interactions with biological nucleophiles, which is often key to their mechanism of action.[2]
The starting material, 1-(4-benzo[b]thien-2-ylphenyl)ethanone, combines the reactive acetophenone moiety with a benzo[b]thiophene ring system. Benzo[b]thiophene derivatives are known for a wide spectrum of pharmacological properties, including anticancer and enzyme-inhibitory activities.[3][6] By condensing this advanced starting material with various aromatic aldehydes, a library of novel hybrid chalcones can be generated, paving the way for the discovery of new therapeutic agents.
The primary synthetic route employed is the Claisen-Schmidt condensation , a reliable and high-yielding reaction between an acetophenone and an aldehyde that lacks α-hydrogens, catalyzed by a base.[7][8][9]
Synthesis Overview: A Strategic Workflow
The successful synthesis of benzo[b]thiophene-based chalcones relies on a systematic and well-controlled process. The workflow is designed to ensure high purity and yield, with integrated checkpoints for reaction monitoring and product validation.
Caption: High-level workflow for chalcone synthesis.
The Claisen-Schmidt Condensation: Mechanism & Rationale
This reaction proceeds via a base-catalyzed aldol condensation mechanism. Understanding these steps is critical for troubleshooting and optimizing the reaction conditions.[2][9]
-
Enolate Formation: The base (e.g., hydroxide ion) abstracts an acidic α-hydrogen from the methyl group of 1-(4-benzo[b]thien-2-ylphenyl)ethanone. This is the rate-determining step and results in the formation of a resonance-stabilized enolate ion.
-
Nucleophilic Attack: The newly formed enolate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the aromatic aldehyde. This forms a tetrahedral intermediate, an alkoxide.
-
Protonation: The alkoxide is protonated by a solvent molecule (e.g., methanol or water) to yield a β-hydroxy ketone, also known as an aldol adduct.
-
Dehydration: Under the basic reaction conditions, the aldol adduct readily undergoes dehydration. The hydroxide ion abstracts the remaining, now more acidic, α-hydrogen, leading to the elimination of a water molecule and the formation of a stable, conjugated α,β-unsaturated ketone system—the chalcone.[2]
Caption: The stepwise mechanism of chalcone formation.
Detailed Experimental Protocol
This protocol describes a general procedure for the synthesis of (E)-3-(Aryl)-1-(4-(benzo[b]thien-2-yl)phenyl)prop-2-en-1-one.
Materials:
-
1-(4-benzo[b]thien-2-ylphenyl)ethanone (1.0 eq)
-
Substituted Aromatic Aldehyde (1.0 - 1.1 eq)
-
Methanol (or Ethanol)
-
Potassium Hydroxide (KOH), 50% aqueous solution
-
Deionized Water
-
5% Hydrochloric Acid (HCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
-
Solvents for recrystallization (e.g., Ethanol, Ethyl Acetate)
Procedure:
-
Reactant Solubilization: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-(4-benzo[b]thien-2-ylphenyl)ethanone (1.0 eq) and the selected aromatic aldehyde (1.0 eq) in methanol (approx. 15-20 mL per gram of ketone). Stir at room temperature until all solids are dissolved.
-
Causality: Ensuring complete dissolution of reactants is crucial for a homogeneous reaction mixture, which promotes efficient molecular collisions and higher yields. Methanol is an excellent solvent for both the reactants and the KOH catalyst.[5]
-
-
Catalyst Addition: To the stirred solution, add the 50% aqueous KOH solution dropwise (approx. 0.5 mL). The reaction mixture may change color (often turning yellow or orange) and slightly warm up.
-
Causality: A strong base like KOH is required to deprotonate the acetophenone and initiate the condensation. Dropwise addition helps to control any initial exotherm.[10]
-
-
Reaction & Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) every 30-60 minutes. Use a suitable mobile phase (e.g., 8:2 Hexane:Ethyl Acetate). The reaction is complete when the starting ketone spot has been consumed. Reaction times can vary from 4 to 24 hours depending on the aldehyde's reactivity.
-
Self-Validation: TLC is a critical in-process control. It prevents premature work-up (low yield) or prolonged reaction times that could lead to side products. The product spot should have a different Rf value than the starting materials.[5]
-
-
Work-up & Precipitation: Once the reaction is complete, pour the mixture slowly into a beaker containing crushed ice and water (approx. 100 mL). Stir for 15-20 minutes. A solid precipitate should form.
-
Causality: The chalcone product is typically a non-polar solid that is insoluble in cold water. This step effectively quenches the reaction and isolates the crude product.[11]
-
-
Neutralization: Slowly acidify the mixture with 5% HCl until it is neutral to litmus paper (pH ~7). This step ensures that any remaining phenoxides (if using a hydroxy-aldehyde) are protonated and that the basic catalyst is neutralized.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold deionized water to remove any inorganic salts. Allow the crude product to air dry.
Purification:
-
Recrystallization (Preferred for high-purity solids): Dissolve the crude solid in a minimum amount of a hot solvent (e.g., ethyl acetate or ethanol). Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.
-
Column Chromatography (For oils or difficult-to-purify solids): If recrystallization is ineffective, purify the crude material using silica gel column chromatography with a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).[5]
Trustworthiness: A Self-Validating System
The integrity of this protocol is maintained through rigorous characterization of the final product. Unambiguous structural confirmation is non-negotiable.
| Technique | Purpose | Expected Observation for Successful Synthesis |
| Melting Point (MP) | Assess purity and identity. | A sharp, narrow melting point range indicates a pure compound. |
| ¹H NMR | Confirm structure and stereochemistry. | Disappearance of the acetophenone methyl singlet (~2.6 ppm). Appearance of two doublets for the vinylic protons (Hα and Hβ) between 7.0-8.0 ppm with a large coupling constant (J ≈ 15-16 Hz), confirming the trans isomer. Aromatic protons will appear in the characteristic downfield region.[4][5] |
| ¹³C NMR | Confirm carbon framework. | Appearance of the characteristic C=O signal around 188-190 ppm. Signals for the two vinylic carbons will also be present.[12] |
| IR Spectroscopy | Identify key functional groups. | A strong absorption band for the conjugated C=O stretch (typically 1635-1665 cm⁻¹). A band for the C=C double bond stretch around 1600 cm⁻¹.[12] |
| Mass Spectrometry (MS) | Determine molecular weight. | The molecular ion peak [M]⁺ or protonated peak [M+H]⁺ should correspond to the calculated molecular weight of the target chalcone. |
Data Presentation: Representative Chalcone Derivatives
The following table summarizes potential chalcone derivatives that can be synthesized using this protocol, based on the choice of aromatic aldehyde.
| Aromatic Aldehyde (Ar-CHO) | R-Group (Ar) | Product Name | Expected Yield Range |
| Benzaldehyde | Phenyl | (E)-1-(4-(benzo[b]thien-2-yl)phenyl)-3-phenylprop-2-en-1-one | 85-95% |
| 4-Chlorobenzaldehyde | 4-Chlorophenyl | (E)-1-(4-(benzo[b]thien-2-yl)phenyl)-3-(4-chlorophenyl)prop-2-en-1-one | 80-90% |
| 4-Methoxybenzaldehyde | 4-Methoxyphenyl | (E)-1-(4-(benzo[b]thien-2-yl)phenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | 90-98% |
| 4-Nitrobenzaldehyde | 4-Nitrophenyl | (E)-1-(4-(benzo[b]thien-2-yl)phenyl)-3-(4-nitrophenyl)prop-2-en-1-one | 75-85% |
| Furan-2-carbaldehyde | 2-Furyl | (E)-1-(4-(benzo[b]thien-2-yl)phenyl)-3-(furan-2-yl)prop-2-en-1-one | 80-90% |
Note: Yields are estimates and can vary based on reaction scale and purification efficiency.
References
-
Azibanasamesa D.C Owaba et al. (2020). Chalcones as Synthons for Heterocyclic Compounds- A Review. International Journal of Current Research and Review. [Link]
-
Dembélé, G. L., et al. (2024). A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies. Molecules. [Link]
-
Kazancioglu, E. A., et al. (2021). Fusing privileged structures: synthesis and characterization of new benzothiophene-chalcone hybrids. Arkivoc. [Link]
-
Dembélé, G. L., et al. (2024). A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies. PubMed. [Link]
-
ResearchGate. (2024). Structure of benzothiophene–chalcone hybrids. ResearchGate. [Link]
-
Patel, H., et al. (2014). Synthesis and antimicrobial activities of benzothiophene derivatives. ResearchGate. [Link]
-
Patel, K. (2011). Synthesis on study of novel chalcone derivatives and their antimicobial activity. International Journal of ChemTech Research. [Link]
-
University of Colorado Boulder. Claisen-Schmidt Condensation. Organic Chemistry at CU Boulder. [Link]
-
Royal Society of Chemistry. (2024). Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene. RSC Publishing. [Link]
-
Al-Amiery, A. A., et al. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. Molecules. [Link]
-
ResearchGate. (2025). Synthesis and Characterization of Novel Chalcone with good Nonlinear Optical Properties. ResearchGate. [Link]
-
Dembélé, G. L., et al. (2024). A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and. Semantic Scholar. [Link]
-
Suwito, H., et al. (2014). Chalcones: Synthesis, structure diversity and pharmacological aspects. Journal of Chemical and Pharmaceutical Research. [Link]
-
Ameta, S. C., et al. (2015). Claisen-Schmidt Condensation. Name Reactions in Organic Synthesis. [Link]
-
Daud, A. I., et al. (2025). New Synthesis of Chalcone Derivatives and Their Applications. Chemical Review and Letters. [Link]
-
Reddy, C. S., et al. (2021). Recent Developments on the Synthetic and Biological Applications of Chalcones-A Review. Chemistry & Biodiversity. [Link]
-
Tandel, S., et al. (2022). Synthesis of chalcones from benzo[b]thiophene-3-carbaldehyde. ResearchGate. [Link]
-
Wikipedia. (n.d.). Claisen–Schmidt condensation. Wikipedia. [Link]
Sources
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. journalcra.com [journalcra.com]
- 3. books.rsc.org [books.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
- 8. Claisen-Schmidt Condensation (Chapter 29) - Name Reactions in Organic Synthesis [cambridge.org]
- 9. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 10. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Catalytic Synthesis of Benzothiophene-Phenyl Ketones
Abstract: Benzothiophene-phenyl ketones are pivotal structural motifs in medicinal chemistry and materials science, frequently appearing as key intermediates or core scaffolds in a range of pharmacologically active compounds. The development of efficient, selective, and scalable synthetic routes to these molecules is therefore of critical importance. This guide provides an in-depth analysis of robust catalytic methodologies for the synthesis of benzothiophene-phenyl ketones, designed for researchers, chemists, and professionals in drug development. We will explore the mechanistic underpinnings, practical considerations, and detailed protocols for classical electrophilic substitution and modern palladium-catalyzed cross-coupling reactions, offering a comparative framework to guide methodology selection.
Introduction: The Significance of the Benzothiophene-Phenyl Ketone Scaffold
The benzothiophene ring system is a privileged heterocycle, and its fusion with a phenyl ketone moiety gives rise to compounds with a broad spectrum of biological activities, including anti-inflammatory, antipsychotic, and anticancer properties. The carbonyl linker provides a crucial point for further functionalization and acts as a key hydrogen bond acceptor, influencing the molecule's interaction with biological targets. Traditional synthetic methods often suffer from limitations such as harsh conditions, poor regioselectivity, and limited functional group tolerance. Catalytic approaches offer elegant solutions to these challenges, providing milder, more efficient, and highly selective pathways to the target compounds.
This document details two primary catalytic strategies: the venerable Friedel-Crafts acylation and the versatile palladium-catalyzed Suzuki-Miyaura cross-coupling.
Strategy 1: Lewis Acid-Catalyzed Friedel-Crafts Acylation
The Friedel-Crafts acylation is a cornerstone of organic synthesis for forming aryl ketones via electrophilic aromatic substitution.[1][2] In this context, the electron-rich benzothiophene ring acts as the nucleophile, attacking an electrophilic acylium ion generated in situ from a benzoyl derivative.
Mechanistic Rationale and Regioselectivity
The reaction is initiated by the activation of an acylating agent (typically a benzoyl chloride or benzoic anhydride) by a strong Lewis acid, such as aluminum chloride (AlCl₃). This generates a highly electrophilic acylium ion.[3] The benzothiophene π-system then attacks this electrophile.
A key consideration is regioselectivity. Benzothiophene can undergo acylation at either the C2 or C3 position. The outcome is often dependent on the specific substrate, catalyst, and reaction conditions. The C3 position is often kinetically favored, while the C2 product can be the thermodynamic product. Careful optimization is crucial to achieve the desired isomer.
Caption: Mechanism of Friedel-Crafts Acylation on Benzothiophene.
Protocol: Friedel-Crafts Acylation of Benzothiophene
This protocol provides a general procedure for the acylation of benzothiophene with benzoyl chloride.
Materials:
-
Benzothiophene (1.0 equiv)
-
Benzoyl chloride (1.1 equiv)
-
Aluminum chloride (AlCl₃), anhydrous (1.2 equiv)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (1 M aq.)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer, add anhydrous DCM and cool the flask to 0 °C in an ice bath.
-
Carefully add anhydrous aluminum chloride to the cold solvent with stirring.
-
Slowly add benzoyl chloride to the suspension. Stir for 15 minutes to allow for complex formation.
-
Add a solution of benzothiophene in anhydrous DCM dropwise to the reaction mixture over 20-30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by slowly pouring it into a beaker of crushed ice and 1 M HCl.
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired benzothiophene-phenyl ketone.
Data Summary: Lewis Acid Catalysts
| Catalyst | Typical Solvent | Temperature (°C) | Key Advantages/Disadvantages |
| AlCl₃ | DCM, CS₂, Nitrobenzene | 0 to RT | Highly reactive, inexpensive. Stoichiometric amounts needed. Moisture sensitive.[2] |
| FeCl₃ | DCM | 0 to RT | Milder than AlCl₃, can offer different regioselectivity. |
| SnCl₄ | DCM | 0 to RT | Good for sensitive substrates, but can be less reactive. |
| Zinc Oxide (ZnO) | Solvent-free | 100-140 | Heterogeneous catalyst, easy removal, "greener" conditions.[2] |
| Sc(OTf)₃ | Acetonitrile | RT to 80 | Water-tolerant Lewis acid, can be used in catalytic amounts. |
Strategy 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a highly versatile and powerful method for C-C bond formation, valued for its mild reaction conditions and exceptional functional group tolerance.[4][5] For synthesizing benzothiophene-phenyl ketones, this reaction can be employed by coupling a benzothiophene-derived organoboron reagent with a benzoyl halide, or vice-versa. The use of acyl chlorides as electrophiles in Suzuki couplings is an effective route to aryl ketones.[6][7]
Mechanistic Rationale
The catalytic cycle involves three key steps:[5]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., benzothiophene-2-carbonyl chloride), forming a Pd(II) complex.
-
Transmetalation: The organic group from the activated boronic acid (e.g., phenylboronic acid) is transferred to the palladium center, displacing the halide. This step requires a base to activate the boronic acid.[4]
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the final ketone product and regenerating the Pd(0) catalyst.
Caption: The Catalytic Cycle of Suzuki-Miyaura Cross-Coupling.
Protocol: Suzuki Coupling for 2-Benzoylbenzothiophene
This protocol describes the synthesis using benzothiophene-2-boronic acid and benzoyl chloride.
Materials:
-
Benzothiophene-2-boronic acid (1.0 equiv)
-
Benzoyl chloride (1.05 equiv)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (3 mol%)
-
Potassium carbonate (K₂CO₃), anhydrous (3.0 equiv)
-
Toluene/Water (4:1 mixture), degassed
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a Schlenk flask, add benzothiophene-2-boronic acid, K₂CO₃, and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed toluene/water solvent mixture via syringe, followed by the benzoyl chloride.
-
Heat the reaction mixture to 80-90 °C and stir vigorously for 4-12 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure 2-benzoylbenzothiophene.
Data Summary: Suzuki-Miyaura Reaction Components
| Component | Examples | Role in Reaction |
| Palladium Precatalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst.[6] |
| Ligand | PPh₃, PCy₃, SPhos, XPhos | Stabilizes the Pd center, influences reactivity and scope. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOtBu | Activates the boronic acid for transmetalation.[4] |
| Solvent | Toluene, Dioxane, THF, DMF (often with water) | Solubilizes reagents and influences catalyst activity. |
Emerging Strategies: Direct C-H Functionalization
A frontier in organic synthesis is the direct functionalization of C-H bonds, which offers a more atom-economical and step-efficient approach. For benzothiophene-phenyl ketones, this could involve a palladium-catalyzed direct C-H acylation or arylation. For instance, regioselective β-arylation (C3 position) of benzothiophenes with aryl iodides at room temperature has been reported, demonstrating the potential for milder and more direct coupling methods.[8] While protocols are still evolving, these methods typically involve a Pd(II) catalyst and a directing group or rely on the inherent reactivity of the heterocycle. This approach avoids the pre-functionalization required for traditional cross-coupling (e.g., synthesis of boronic acids or halides), representing a greener and more efficient future direction.
Caption: Workflow comparison: Traditional vs. C-H Functionalization.
Conclusion
The synthesis of benzothiophene-phenyl ketones can be achieved through several robust catalytic methods.
-
Friedel-Crafts acylation is a powerful, classical method suitable for large-scale synthesis, though it may require stoichiometric Lewis acids and careful control of regioselectivity.
-
Suzuki-Miyaura cross-coupling offers superior functional group tolerance and milder conditions, making it ideal for complex molecule synthesis in drug discovery programs.
-
Direct C-H functionalization represents the cutting-edge of the field, promising more sustainable and efficient syntheses in the future.
The choice of method will depend on the specific substrate, desired regiochemistry, available starting materials, and the overall synthetic strategy. The protocols and data provided herein serve as a comprehensive guide for researchers to navigate these choices and successfully synthesize these valuable compounds.
References
-
Synthesis of Benzothiophene Derivatives by Pd-Catalyzed or Radical-Promoted Heterocyclodehydration of 1-(2-Mercaptophenyl)-2-yn-1-ols. The Journal of Organic Chemistry. [Link]
-
Synthesis of benzothiophene derivatives by Pd-catalyzed or radical-promoted heterocyclodehydration of 1-(2-mercaptophenyl)-2-yn-1-ols. PubMed. [Link]
-
Catalytic synthetic approaches to benzo-fused thiophenes via C–H activation. Royal Society of Chemistry. [Link]
-
An efficient route to regioselective functionalization of benzo[b]thiophenes via palladium-catalyzed decarboxylative Heck coupling reactions: insights from experiment and computation. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
- Process for the synthesis of benzothiophenes.
- PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES.
-
Palladium-catalyzed α-arylation of carbonyls in the de novo synthesis of aromatic heterocycles. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Synthesis of benzothiophene through Suzuki–Miyaura coupling reaction. ResearchGate. [Link]
-
Room Temperature Direct β-Arylation of Thiophenes and Benzo[b]thiophenes and Kinetic Evidence for a Heck-type Pathway. ResearchGate. [Link]
-
Efficient Synthesis of Benzothiophenes by an Unusual Palladium‐Catalyzed Vinylic C S Coupling. Angewandte Chemie International Edition. [Link]
-
Friedel-Crafts Acylation. SynArchive. [Link]
-
Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI. [Link]
-
Efficient Approach for the Synthesis of Aryl Vinyl Ketones and Its Synthetic Application to Mimosifoliol with DFT and Autodocking Studies. MDPI. [Link]
-
Synthesis of functionalized benzothiophenes by twofold Heck and subsequent 6π-electrocyclization reactions of 2,3-dibromothiophene. ResearchGate. [Link]
-
Friedel-Crafts Acylation. YouTube. [Link]
-
Applications of Friedel–Crafts reactions in total synthesis of natural products. National Institutes of Health (NIH). [Link]
-
Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]
-
Efficient synthesis of alkyl aryl ketones & ketals via palladium-catalyzed regioselective arylation of vinyl ethers. Royal Society of Chemistry. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Suzuki-Miyaura Cross-Coupling for Synthesis of Key Intermedi-Ates of Ketoprofen and Bifonazole Analogues. Sciforum. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
Sources
The Benzothiophene Backbone: A Versatile Scaffold for High-Performance Organic Semiconductors
Introduction: The Significance of the Benzothiophene Moiety in Organic Electronics
The field of organic electronics has witnessed exponential growth, driven by the promise of low-cost, flexible, and large-area devices such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[1][2] The performance of these devices is intrinsically linked to the molecular design of the organic semiconductor materials employed. Among the plethora of molecular building blocks, the benzo[b]thiophene scaffold has emerged as a cornerstone for the development of high-performance p-type organic semiconductors. Its rigid, planar structure and electron-rich nature facilitate strong intermolecular π-π stacking, which is crucial for efficient charge transport.[2]
While the specific molecule, Ethanone, 1-(4-benzo[b]thien-2-ylphenyl)-, is not extensively documented as a standalone organic semiconductor, its constituent parts—the benzothiophene core and the phenyl-ethanone substituent—represent key functionalities in the design of more complex and high-performance organic semiconductor materials. The ethanone group, for instance, can serve as a synthetic handle for further molecular elaboration or as a functional group to tune the material's electronic properties and solubility. This guide will delve into the applications of the broader class of benzo[b]thiophene-containing molecules in organic semiconductors, using Ethanone, 1-(4-benzo[b]thien-2-ylphenyl)- as a conceptual starting point for understanding their structure-property relationships and synthetic accessibility.
Physicochemical Properties of Benzothiophene-Based Materials
The utility of benzo[b]thiophene derivatives in organic semiconductors stems from a unique combination of physical and chemical properties that can be finely tuned through molecular engineering.
| Property | Significance in Organic Semiconductors | Tunability |
| Planarity and Rigidity | Promotes close molecular packing and strong intermolecular electronic coupling, leading to higher charge carrier mobility. | The fused ring system is inherently planar. Substituents can influence planarity. |
| π-Conjugation | The extended π-system of the benzothiophene core is essential for charge delocalization and transport. | Can be extended by adding other aromatic or vinylic groups at the 2- and 6-positions.[1] |
| Electrochemical Stability | The aromatic nature of the benzothiophene ring imparts good stability against oxidation, which is critical for the operational lifetime of p-type semiconductor devices. | The oxidation potential can be tuned by the introduction of electron-donating or electron-withdrawing substituents. |
| Solubility | Solution-processability is a key advantage of organic semiconductors. | Alkyl or other solubilizing chains can be attached to the benzothiophene core to enable deposition from solution.[3] |
| Thermal Stability | High thermal stability is required for device fabrication processes (e.g., vacuum deposition) and for long-term device stability. | The inherent stability of the aromatic core is high. Side chains can influence the overall thermal properties.[1] |
Applications in Organic Field-Effect Transistors (OFETs)
Benzo[b]thiophene derivatives have been extensively investigated as the active layer in OFETs, demonstrating excellent p-channel behavior with high charge carrier mobilities and on/off ratios.[1] The performance of these materials is highly dependent on their solid-state packing, which governs the efficiency of intermolecular charge hopping.
Design Principles for High-Mobility Benzothiophene-Based OFET Materials
-
Extended π-Conjugation: Extending the π-conjugated system by fusing additional aromatic rings to the benzo[b]thiophene core, as seen in derivatives of benzo[b]thieno[2,3-d]thiophene (BTT), can enhance intermolecular interactions and charge transport.[1]
-
Side-Chain Engineering: The introduction of alkyl side chains can improve solubility for solution-based processing. However, the length and branching of these chains must be carefully optimized to avoid disrupting the crystalline packing of the semiconductor.[3]
-
Molecular Symmetry: Asymmetric substitution can sometimes lead to more favorable packing motifs compared to their symmetric counterparts, resulting in improved device performance.
Application Protocol: Fabrication of a Solution-Processed OFET
This protocol outlines the fabrication of a bottom-gate, top-contact OFET using a solution-processable benzo[b]thiophene derivative as the p-type semiconductor.
Materials:
-
Heavily n-doped Si wafer with a 300 nm thermally grown SiO₂ layer (gate/dielectric)
-
Benzo[b]thiophene-based organic semiconductor (e.g., a dialkyl-substituted derivative)
-
Organic solvent for the semiconductor (e.g., chloroform, chlorobenzene, or dichlorobenzene)
-
Gold (Au) for source/drain electrodes
-
Cleaning solvents: Acetone, Isopropanol
-
Octadecyltrichlorosilane (OTS) for surface treatment
Equipment:
-
Spin-coater
-
Thermal evaporator
-
Probe station and semiconductor parameter analyzer
-
UV-Ozone cleaner or sonicator
Procedure:
-
Substrate Cleaning:
-
Cut the Si/SiO₂ wafer to the desired size.
-
Sonicate the substrate sequentially in acetone and isopropanol for 15 minutes each.
-
Dry the substrate with a stream of nitrogen gas.
-
Treat the substrate with UV-Ozone for 10 minutes to remove any remaining organic residues and to hydroxylate the surface.
-
-
Dielectric Surface Modification:
-
Prepare a 10 mM solution of OTS in anhydrous toluene.
-
Immerse the cleaned substrate in the OTS solution for 30 minutes at room temperature.
-
Rinse the substrate with fresh toluene and then with isopropanol.
-
Dry the substrate with nitrogen and anneal at 120 °C for 10 minutes. This creates a hydrophobic surface that promotes better film formation.
-
-
Organic Semiconductor Deposition:
-
Prepare a solution of the benzo[b]thiophene semiconductor in the chosen organic solvent at a concentration of 5-10 mg/mL.
-
Spin-coat the semiconductor solution onto the OTS-treated substrate at 2000 rpm for 60 seconds.
-
Anneal the film at a temperature optimized for the specific material (typically between 80-150 °C) to improve crystallinity.
-
-
Electrode Deposition:
-
Using a shadow mask, thermally evaporate 50 nm of gold (Au) to define the source and drain electrodes. The channel length and width are defined by the mask.
-
-
Device Characterization:
-
Measure the transfer and output characteristics of the OFET using a semiconductor parameter analyzer in a controlled environment (e.g., a nitrogen-filled glovebox or in air).
-
Extract key performance parameters such as hole mobility (μ), on/off current ratio, and threshold voltage (Vth).
-
Applications in Organic Photovoltaics (OPVs)
In the realm of OPVs, benzo[b]thiophene derivatives are utilized as electron-donating materials in the photoactive layer, often in combination with fullerene or non-fullerene acceptors.[4] The benzothiophene unit contributes to a favorable highest occupied molecular orbital (HOMO) energy level for efficient charge separation at the donor-acceptor interface.
Molecular Design Strategies for Benzothiophene-Based OPV Materials:
-
Donor-Acceptor (D-A) Copolymers: Benzo[b]thiophene units can be copolymerized with electron-accepting moieties to create low-bandgap polymers that can absorb a broader range of the solar spectrum.
-
Fused-Ring Electron Acceptors: Isomerized building blocks derived from benzo[b]benzo[1][3]thieno[2,3-d]thiophene (BTBT) have been used to create efficient non-fullerene acceptors for organic solar cells.[4]
Synthetic Protocol: Synthesis of a Benzothiophene Building Block
The following is a general protocol for the synthesis of a key intermediate, benzo[b]thien-2-ylboronic acid, which can be used in Suzuki coupling reactions to build more complex organic semiconductors.[5][6]
Reaction:
Materials:
-
Benzo[b]thiophene
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Trimethyl borate
-
2N Hydrochloric acid (HCl)
-
Ethyl acetate
-
Distilled water
Procedure:
-
Dissolve benzo[b]thiophene in anhydrous THF in a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add one equivalent of n-BuLi dropwise, maintaining the temperature at -78 °C. Stir for 1 hour at this temperature.[6]
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 12 hours.[6]
-
Cool the reaction mixture back down to -78 °C and slowly add 1.2 equivalents of trimethyl borate.[6]
-
Allow the mixture to warm to room temperature and stir for 2 hours.
-
Quench the reaction by cooling to 0 °C and slowly adding 2N HCl until the solution is acidic.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with distilled water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude benzo[b]thien-2-ylboronic acid can be purified by recrystallization or column chromatography.
Visualization of Concepts
Molecular Structure of a Representative Benzothiophene Derivative
Caption: Molecular structure of 1-(benzo[b]thiophen-2-yl)ethanone, a simple benzothiophene derivative.
Workflow for OFET Fabrication
Caption: Workflow for the fabrication and characterization of a solution-processed organic field-effect transistor (OFET).
Concluding Remarks
The benzo[b]thiophene moiety is a powerful and versatile building block in the design of high-performance organic semiconductors. Its inherent electronic and structural properties make it an ideal candidate for applications in OFETs, OPVs, and OLEDs. While simple derivatives like Ethanone, 1-(4-benzo[b]thien-2-ylphenyl)- may serve as valuable synthetic intermediates, the true potential of this scaffold is realized in more complex, engineered molecules. Future research in this area will undoubtedly continue to leverage the favorable attributes of the benzothiophene core to push the boundaries of organic electronic device performance.
References
-
Liu, Z., He, X., Yang, Z., Shao, H., Li, X., Guo, H., Zhang, Y., Si, S., & Li, Z. (2009). Synthesis and evaluation of 1-(benzo[b]thiophen-2-yl)ethanone analogues as novel anti-osteoporosis agents acting on BMP-2 promotor. Bioorganic & Medicinal Chemistry Letters, 19(15), 4167–4170. [Link]
-
Global Substance Registration System. (n.d.). ETHANONE, 1-BENZO(B)THIEN-2-YL-. Retrieved from [Link]
- Raga, M. M., Moreno-Mañas, M., Cuberes, M. R., Palacín, C., Castelló, J. M., & Ortiz, J. A. (1992). Synthesis and antimycotic activity of (benzo[b]thienyl)methyl ethers of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)-ethanol and of (Z)-1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone oxime. Arzneimittel-Forschung, 42(5A), 691–694.
-
Kim, M., Kim, J., Seo, S., & Kim, C. (2023). Solution-Processable Benzo[b]thieno[2,3-d]thiophene Derivatives as Organic Semiconductors for Organic Thin-Film Transistors. Materials, 16(16), 5641. [Link]
-
Kim, J., Kim, M., Seo, S., & Kim, C. (2023). Impact of molecular tailoring of benzo[1,2-b:5,4-b′]dithiophene derivatives via side chain substitution on solution-processable organic field-effect transistors. RSC Advances, 13(36), 25335–25342. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Ethanone, 1-benzo[b]thien-3-yl-. Retrieved from [Link]
-
Tan, S., Shen, P., Woo, H. Y., et al. (2021). Simultaneously improving the photovoltaic parameters of organic solar cells via isomerization of benzo[b]benzo[1][3]thieno[2,3-d]thiophene-based octacyclic non-fullerene acceptors. Journal of Materials Chemistry A, 9(3), 1693-1701. [Link]
-
Meng, H., et al. (2018). Molecular phase engineering of organic semiconductors based on a[7]benzothieno[3,2-b][7]benzothiophene core. Journal of Materials Chemistry C, 6(22), 5996-6003. [Link]
- Jones, C. D., et al. (2000). PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES.
-
Takimiya, K., Shinamura, S., Osaka, I., & Miyazaki, E. (2014). Organic semiconductors based on[7]benzothieno[3,2-b][7]benzothiophene substructure. Advanced Materials, 23(39), 4347-4370. [Link]
-
Lee, J., Kim, H., Kim, J., & Kwon, J. (2020). Thienothiophene-based organic light-emitting diode: synthesis, photophysical properties and application. RSC Advances, 10(52), 31251–31258. [Link]
-
Kim, M., Kim, J., Seo, S., & Kim, C. (2023). Solution-Processable Benzo[b]thieno[2,3-d]thiophene Derivatives as Organic Semiconductors for Organic Thin-Film Transistors. ResearchGate. [Link]
-
Asghar, M. A., Shafiq, I., Jamal, S., Alrashidi, K. A., & Chen, K. (2024). Molecular engineering with benzothiophene based bracing units to improve the photovoltaic properties of the naphthalene core based chromophores. Scientific Reports, 14(1), 1735. [Link]
-
Yen, W.-C., Lee, Y.-C., Chen, Y.-C., Hsu, Y.-Y., Lin, J. T., & Dai, C.-F. (2007). Synthesis and photovoltaic properties of efficient organic dyes containing the benzo[b]furan moiety for solar cells. The Journal of Organic Chemistry, 72(10), 3652–3658. [Link]
- Seo, J., et al. (2017). Compound, light-emitting element, display device, electronic device, and lighting device.
-
Lumtec. (n.d.). Organic Photovoltaic (OPV). Retrieved from [Link]
-
Autech Industry Co.,Limited. (n.d.). CAS NO.98437-23-1 Benzo[b]thien-2-ylboronic acid. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Organic semiconductors based on [1]benzothieno[3,2-b][1]benzothiophene substructure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Impact of molecular tailoring of benzo[1,2-b:5,4-b′]dithiophene derivatives via side chain substitution on solution-processable organic field-effect transistors - Molecular Systems Design & Engineering (RSC Publishing) [pubs.rsc.org]
- 4. Simultaneously improving the photovoltaic parameters of organic solar cells via isomerization of benzo[b]benzo[4,5]thieno[2,3-d]thiophene-based octacyclic non-fullerene acceptors - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 5. 苯并[b]噻吩-2-基硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Benzo[b]thien-2-ylboronic acid | 98437-23-1 [chemicalbook.com]
- 7. Synthesis and evaluation of 1-(benzo[b]thiophen-2-yl)ethanone analogues as novel anti-osteoporosis agents acting on BMP-2 promotor - PubMed [pubmed.ncbi.nlm.nih.gov]
Scalable Synthesis of Benzothienyl-Phenyl Ethanones: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
Introduction: The Significance of Benzothienyl-Phenyl Ethanones
Benzothienyl-phenyl ethanones represent a critical structural motif in medicinal chemistry and materials science. As key intermediates, they are instrumental in the synthesis of a wide array of pharmacologically active compounds, including selective estrogen receptor modulators (SERMs), and potent kinase inhibitors. Their utility also extends to the development of advanced organic materials. The growing demand for these compounds necessitates the development of robust, efficient, and scalable synthetic routes that can be readily implemented in both academic and industrial settings.
This comprehensive guide provides an in-depth analysis of scalable synthetic strategies for the preparation of benzothienyl-phenyl ethanones. Moving beyond a simple recitation of procedures, this document elucidates the mechanistic underpinnings of each method, offering a comparative analysis to inform the selection of the most appropriate route based on factors such as substrate scope, cost-effectiveness, and environmental impact. Detailed, field-tested protocols are provided to ensure reliable and reproducible outcomes.
Comparative Analysis of Scalable Synthetic Routes
The synthesis of benzothienyl-phenyl ethanones can be broadly approached through two primary strategies:
-
Construction of the Benzothiophene Core followed by Acylation: This involves the initial synthesis of the benzothiophene scaffold, which is subsequently acylated to introduce the phenyl ethanone moiety.
-
Concurrent Construction and Acylation: In this approach, the benzothiophene ring and the ethanone side chain are formed in a more convergent manner.
This guide will focus on three of the most versatile and scalable methods that fall under these strategies:
-
Friedel-Crafts Acylation: A classic and direct method for the introduction of an acyl group onto the benzothiophene ring.
-
Palladium-Catalyzed Suzuki Coupling: A modern and highly versatile cross-coupling reaction that offers excellent functional group tolerance.
-
Grignard Reagent Addition: A powerful tool for carbon-carbon bond formation, providing a convergent route to the target molecule.
The following table provides a high-level comparison of these three key methodologies:
| Synthetic Route | Key Advantages | Potential Challenges for Scalability | Typical Yield Range | Key Reagents |
| Friedel-Crafts Acylation | Direct, often high-yielding, utilizes readily available starting materials. | Requires stoichiometric Lewis acids, potential for regioselectivity issues, generation of acidic waste streams. | 60-90% | Benzothiophene, Phenylacetyl Chloride, AlCl₃ |
| Suzuki Coupling | Mild reaction conditions, high functional group tolerance, excellent regioselectivity, catalytic palladium usage. | Cost of palladium catalysts and ligands, removal of palladium residues, availability of boronic acid derivatives. | 75-95% | 2-Halobenzothiophene, Phenylacetylboronic acid, Pd catalyst, Base |
| Grignard Reaction | Convergent, utilizes readily available and inexpensive starting materials. | Highly sensitive to moisture and air, requires stringent anhydrous conditions, potential for side reactions. | 65-85% | 2-Halobenzothiophene, Magnesium, Phenylacetonitrile |
Section 1: Friedel-Crafts Acylation of Benzothiophene
The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution, providing a direct route to aryl ketones.[1][2] In the context of benzothiophene, acylation typically occurs at the C2 or C3 position, with the regioselectivity influenced by the reaction conditions and the nature of the acylating agent. For scalable synthesis, modern variations that minimize waste and improve catalyst turnover are highly desirable.
Mechanistic Rationale
The reaction proceeds through the formation of a highly electrophilic acylium ion, generated from the reaction of an acyl halide or anhydride with a Lewis acid, most commonly aluminum chloride (AlCl₃).[3][4] This acylium ion is then attacked by the electron-rich benzothiophene ring. The resulting intermediate is deprotonated to restore aromaticity and yield the desired ketone. The use of a strong Brønsted acid can also promote acylation, offering an alternative to traditional Lewis acid catalysis.[5]
Caption: Mechanism of Friedel-Crafts Acylation.
Scalable Protocol: Phosphoric Acid Catalyzed Acylation
To circumvent the issues associated with stoichiometric Lewis acids, a greener approach utilizing phosphoric acid as a catalyst offers a scalable alternative.[6]
Materials:
-
Benzothiophene (1.0 equiv)
-
Phenylacetic acid (1.2 equiv)
-
Trifluoroacetic anhydride (TFAA) (2.0 equiv)
-
85% Phosphoric acid (catalytic amount)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: To a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen), add benzothiophene and dichloromethane.
-
Reagent Addition: In a separate flask, prepare a solution of phenylacetic acid in dichloromethane. Add this solution to the dropping funnel.
-
Catalyst and Activator Addition: To the reaction flask, add a catalytic amount of 85% phosphoric acid. Cool the mixture to 0 °C using an ice bath. Slowly add trifluoroacetic anhydride dropwise to the stirred solution.
-
Acylation: After the addition of TFAA, add the phenylacetic acid solution from the dropping funnel dropwise over 30 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until the effervescence ceases. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction and Purification: Extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization.
Section 2: Palladium-Catalyzed Suzuki Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, and it has become an indispensable tool in modern organic synthesis.[5] Its application to the synthesis of benzothienyl-phenyl ethanones offers a highly efficient and scalable route with excellent functional group tolerance and regioselectivity. One-pot procedures combining Miyaura borylation and Suzuki coupling further enhance the efficiency of this method for large-scale production.[7][8][9]
Mechanistic Rationale
The catalytic cycle of the Suzuki coupling involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the 2-halobenzothiophene to form a Pd(II) complex.
-
Transmetalation: The organic group from the organoboron species is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.
-
Reductive Elimination: The two organic groups on the palladium complex couple, and the desired product is released, regenerating the Pd(0) catalyst.
Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling.
Scalable Protocol: One-Pot Borylation/Suzuki Coupling
This one-pot protocol streamlines the synthesis by avoiding the isolation of the intermediate boronic ester.[7]
Materials:
-
2-Bromobenzo[b]thiophene (1.0 equiv)
-
Bis(pinacolato)diboron (1.1 equiv)
-
Phenylacetyl chloride (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (3 mol%)
-
Potassium acetate (KOAc) (1.5 equiv)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
Dioxane
-
Water
-
Toluene
-
Ethyl acetate
Procedure:
-
Borylation: In a flame-dried, three-necked flask under an inert atmosphere, dissolve 2-bromobenzo[b]thiophene, bis(pinacolato)diboron, and potassium acetate in dioxane. Add the Pd(dppf)Cl₂ catalyst. Heat the mixture to 80-90 °C and stir for 2-4 hours, monitoring by TLC or GC-MS for the consumption of the starting material.
-
Suzuki Coupling: After cooling the reaction mixture to room temperature, add phenylacetyl chloride, an aqueous solution of potassium carbonate, and additional Pd(dppf)Cl₂ (1 mol%).
-
Reaction: Heat the mixture to 90-100 °C and stir vigorously for 6-12 hours until the reaction is complete (monitored by TLC or GC-MS).
-
Work-up: Cool the reaction mixture to room temperature and dilute with toluene. Wash the organic layer with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Section 3: Grignard Reagent Addition
The Grignard reaction is a classic and powerful method for the formation of carbon-carbon bonds.[2][10][11][12][13] For the synthesis of benzothienyl-phenyl ethanones, a convergent approach involves the reaction of a benzothienyl Grignard reagent with a phenylacetyl electrophile, such as a nitrile or an ester. The scalability of Grignard reactions has been significantly improved through the use of continuous flow technologies, which offer better control over the highly exothermic nature of the reaction and enhance safety.[11][12]
Mechanistic Rationale
The reaction begins with the formation of the Grignard reagent, where magnesium metal undergoes oxidative insertion into the carbon-halogen bond of a 2-halobenzothiophene. This organomagnesium species is a potent nucleophile. It then adds to the electrophilic carbon of a nitrile, forming a metallo-imine intermediate. Subsequent acidic workup hydrolyzes this intermediate to the desired ketone.
Caption: Grignard Reaction for Ketone Synthesis.
Scalable Protocol: Batch Process with Continuous Flow Adaptation Potential
This protocol describes a traditional batch process that can be adapted for continuous flow manufacturing for improved scalability and safety.[12]
Materials:
-
Magnesium turnings (1.5 equiv)
-
Iodine (a small crystal for activation)
-
Anhydrous tetrahydrofuran (THF)
-
2-Bromobenzo[b]thiophene (1.0 equiv)
-
Phenylacetonitrile (1.1 equiv)
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere, place the magnesium turnings and a crystal of iodine. Add a small amount of anhydrous THF. Prepare a solution of 2-bromobenzo[b]thiophene in anhydrous THF in the dropping funnel. Add a small portion of the bromide solution to initiate the reaction (indicated by the disappearance of the iodine color and gentle reflux). Once initiated, add the remaining bromide solution dropwise at a rate that maintains a steady reflux. After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
-
Addition to Nitrile: Cool the Grignard reagent solution to 0 °C. Prepare a solution of phenylacetonitrile in anhydrous THF and add it to the dropping funnel. Add the nitrile solution dropwise to the Grignard reagent.
-
Reaction and Quenching: After the addition, allow the reaction mixture to warm to room temperature and stir for 2-3 hours. Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of 1 M HCl.
-
Work-up and Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 75 mL). Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel (hexane/ethyl acetate gradient) or vacuum distillation.
Conclusion and Future Outlook
The synthesis of benzothienyl-phenyl ethanones is a critical endeavor for the advancement of medicinal chemistry and materials science. This guide has detailed three robust and scalable synthetic methodologies: Friedel-Crafts acylation, Suzuki coupling, and Grignard reagent addition. The choice of the optimal synthetic route will be dictated by the specific requirements of the target molecule, the desired scale of production, and available resources.
For directness and cost-effectiveness, particularly when regioselectivity is not a major concern, modern variations of the Friedel-Crafts acylation present a compelling option. When high functional group tolerance and precise regiochemical control are paramount, the Suzuki coupling, especially in a one-pot format, offers unparalleled advantages. The Grignard reaction provides a convergent and economical route, with its scalability significantly enhanced by the adoption of continuous flow technologies.
Future research in this area will likely focus on the development of even more sustainable and efficient catalytic systems, including the use of earth-abundant metal catalysts and biocatalytic approaches. The continued optimization of one-pot and continuous flow processes will further drive the large-scale, cost-effective production of these valuable chemical entities, accelerating the discovery and development of new therapeutics and advanced materials.
References
-
Efficient synthesis of 2,3-diarylbenzo[b]thiophene molecules through palladium (0) Suzuki–Miyaura cross-coupling reaction and their antithrombolyitc, biofilm inhibition, hemolytic potential and molecular docking studies. (2020). ResearchGate. [Link]
-
Benzothiophene synthesis. Organic Chemistry Portal. [Link]
-
Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide using Flow Chemistry. (2018). ACS Publications. [Link]
-
Grignard Reactions Go Greener with Continuous Processing. American Chemical Society. [Link]
-
Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). (2023). Beilstein Journal of Organic Chemistry, 19, 212–216. [Link]
-
One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis. (2023). Medium. [Link]
-
Masuda Borylation–Suzuki Coupling (MBSC) Sequence: A One-Pot Process to Access Complex (hetero)Biaryls. (2023). Molecules, 28(3), 1435. [Link]
-
Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). (2023). Beilstein Journal of Organic Chemistry, 19, 212-216. [Link]
-
Flow Grignard and Lithiation: Screening Tools and Development of Continuous Processes for a Benzyl Alcohol Starting Material. (2021). ResearchGate. [Link]
-
Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow Chemistry. DSpace@MIT. [Link]
-
Direct construction of 2,3-unsubstituted benzofurans and benzothiophenes via a metal-free catalyzed intramolecular Friedel–Crafts reaction. (2017). Organic Chemistry Frontiers, 4(8), 1549-1552. [Link]
-
Facile synthesis of substituted 2-aroylbenzo[b]thiophen-3-ols to form novel triazole hybrids using click chemistry. (2024). RSC Advances, 14(18), 12586-12597. [Link]
-
Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (2020). Molecules, 25(7), 1675. [Link]
-
A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. (2015). Organic & Biomolecular Chemistry, 13(2), 442-447. [Link]
-
Synthetic Approaches and Reactions of 2-(Arylidene)benzo[b]thiophen- 3(2H)one-1,1-dioxides. ResearchGate. [Link]
-
Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid. (2022). Molecules, 27(18), 5969. [Link]
Sources
- 1. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Direct construction of 2,3-unsubstituted benzofurans and benzothiophenes via a metal-free catalyzed intramolecular Friedel–Crafts reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. medium.com [medium.com]
- 8. mdpi.com [mdpi.com]
- 9. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 11. cs.gordon.edu [cs.gordon.edu]
- 12. researchgate.net [researchgate.net]
- 13. Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow Chemistry [dspace.mit.edu]
Reagents for the reduction of 1-(4-benzo[b]thien-2-ylphenyl)ethanone
An Application Guide: Strategic Reduction of 1-(4-benzo[b]thien-2-ylphenyl)ethanone to its Corresponding Secondary Alcohol
Introduction
The synthesis of complex organic molecules is a cornerstone of drug discovery and materials science. Within this field, the benzo[b]thiophene moiety is a privileged scaffold, appearing in numerous compounds of therapeutic and industrial interest.[1][2][3][4] The target molecule, 1-(4-benzo[b]thien-2-ylphenyl)ethanone, and its analogues are recognized for their potential in developing novel therapeutics, such as agents for treating osteoporosis.[5] The reduction of its ketone functional group to the corresponding secondary alcohol, 1-(4-benzo[b]thien-2-ylphenyl)ethanol, is a critical transformation. This alcohol serves as a versatile synthetic intermediate, enabling further molecular elaboration through esterification, etherification, or substitution reactions.
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the underlying chemical principles, offering a strategic framework for selecting the optimal reduction methodology based on laboratory scale, required chemoselectivity, and available equipment.
Part 1: Foundational Principles of Reagent Selection
The reduction of an aryl ketone is a fundamental transformation, yet the choice of reagent is far from trivial. The decision hinges on a balance of reactivity, selectivity, safety, and scalability. For 1-(4-benzo[b]thien-2-ylphenyl)ethanone, the key considerations are the reactivity of the ketone and the stability of the electron-rich benzo[b]thiophene ring system under the reaction conditions.
The logical workflow for selecting a reagent can be visualized as follows:
Caption: General mechanism for metal hydride reduction.
Part 2: Comparative Data of Reduction Reagents
The following table summarizes the key operational parameters and outcomes for the discussed reduction methods.
| Reagent/Method | Typical Solvent(s) | Temp. (°C) | Typical Time | Typical Yield | Advantages | Disadvantages & Safety |
| Sodium Borohydride (NaBH₄) | MeOH, EtOH | 0 to 25 | 30 min - 4 hr | >90% | High chemoselectivity, safe, easy workup. [6] | Slower than LAH; may react slowly with protic solvent. [7] |
| Lithium Aluminum Hydride (LiAlH₄) | THF, Et₂O (anhydrous) | 0 to 35 | 15 min - 2 hr | >95% | Very fast and powerful. [8] | Reacts violently with water. [9]Requires inert atmosphere and careful workup. [10][11] |
| Catalytic Hydrogenation (Pd/C, H₂) | EtOH, EtOAc, MeOH | 25 - 50 | 2 - 24 hr | Variable | Atom economical, scalable, easy product isolation. [12] | Requires H₂ gas source. Risk of over-reduction and catalyst poisoning. [13][14] |
| Transfer Hydrogenation (Ru/Ir catalyst) | Isopropanol, CH₂Cl₂ | 40 - 80 | 1 - 18 hr | >85% | Avoids H₂ gas, high efficiency, good for scale-up. [15][16] | Requires specific metal catalyst; may need optimization. |
Part 3: Detailed Experimental Protocols
Safety Precaution: Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves, when performing these experiments. All procedures should be conducted in a well-ventilated fume hood.
Protocol 1: Reduction using Sodium Borohydride (Standard Method)
This protocol is recommended for its safety, reliability, and simplicity.
Materials:
-
1-(4-benzo[b]thien-2-ylphenyl)ethanone
-
Sodium Borohydride (NaBH₄)
-
Methanol (MeOH)
-
Deionized Water (H₂O)
-
1M Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of 1-(4-benzo[b]thien-2-ylphenyl)ethanone in methanol (approx. 10-15 mL per gram of ketone).
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until it reaches 0-5 °C.
-
Reagent Addition: While stirring vigorously, add sodium borohydride (1.2 to 1.5 equivalents) portion-wise over 10 minutes. Rationale: Portion-wise addition controls the initial exotherm and gas evolution from the reaction of NaBH₄ with methanol.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it stir at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
-
Quenching: Once complete, cool the flask again in an ice bath. Slowly and carefully add deionized water (approx. 5 mL) to quench any unreacted NaBH₄. Then, add 1M HCl dropwise to neutralize the solution and decompose the borate esters (target pH ~5-6).
-
Extraction: Remove the methanol under reduced pressure. To the remaining aqueous residue, add ethyl acetate (approx. 15 mL) and transfer to a separatory funnel. Extract the aqueous layer twice more with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with deionized water and then brine. Rationale: The water wash removes inorganic salts, and the brine wash helps to break emulsions and begin the drying process.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude 1-(4-benzo[b]thien-2-ylphenyl)ethanol.
-
Purification: The crude product can be purified by recrystallization or flash column chromatography if necessary.
Protocol 2: Reduction using Lithium Aluminum Hydride (High-Reactivity Method)
CRITICAL SAFETY WARNING: LiAlH₄ reacts violently with water and protic solvents to produce flammable hydrogen gas. [10][9]This procedure must be performed under a dry, inert atmosphere (Nitrogen or Argon) using anhydrous solvents. A Class D fire extinguisher (for combustible metals) should be nearby. [9] Materials:
-
1-(4-benzo[b]thien-2-ylphenyl)ethanone (dried in a vacuum oven)
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized Water (H₂O)
-
15% aqueous Sodium Hydroxide (NaOH)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Celite™
-
Three-neck flask, dropping funnel, condenser, nitrogen/argon inlet, magnetic stirrer, ice bath
Procedure:
-
Apparatus Setup: Assemble a dry three-neck flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel. Flame-dry the glassware under vacuum and cool under a stream of nitrogen.
-
LAH Suspension: In the reaction flask, carefully place LiAlH₄ (1.1 equivalents) and add anhydrous THF (approx. 15 mL per gram of LAH) to create a slurry. Cool the suspension to 0 °C in an ice bath.
-
Substrate Addition: Dissolve 1.0 equivalent of the ketone in anhydrous THF (approx. 10 mL per gram) and add it to the dropping funnel. Add the ketone solution dropwise to the stirred LAH suspension at a rate that maintains the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1-2 hours, monitoring by TLC.
-
Quenching (Fieser Workup): This workup is a standardized and safe method for quenching LAH reactions. [11][17]For a reaction using 'x' g of LiAlH₄, perform the following steps sequentially and with extreme caution at 0 °C:
-
Slowly and dropwise, add 'x' mL of water. (Vigorous H₂ evolution will occur).
-
Slowly and dropwise, add 'x' mL of 15% aqueous NaOH. [11][17] * Slowly and dropwise, add '3x' mL of water. [11][17]6. Filtration: Remove the ice bath and stir the mixture vigorously for 30 minutes. A granular white precipitate of aluminum salts should form. Add anhydrous MgSO₄ and stir for another 15 minutes.
-
-
Isolation: Filter the mixture through a pad of Celite™, washing the filter cake thoroughly with additional THF or ethyl acetate.
-
Concentration: Combine the filtrates and concentrate under reduced pressure to yield the crude product, which can be further purified.
References
- A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations.
- Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide. Organic Letters.
- Workup for Aluminum Hydride Reductions. UCLA Chemistry.
- Lithium Aluminum Hydride (LiAlH4)
- Transfer Hydrogenation of Acetophenone Catalyzed by Half-Sandwich Ruthenium(II) Complexes Containing Amino Amide Ligands. Organometallics.
- Asymmetric transfer hydrogenation of acetophenone derivatives using 2-benzyl-tethered ruthenium (II)/TsDPEN complexes. University of Southampton ePrints.
- Transfer hydrogenation of acetophenone derivatives.
- Reduction of a Ketone Using Sodium Borohydride. LibreTexts.
- Understanding the Role of Base in Catalytic Transfer Hydrogenation: A Compar
- Transfer hydrogenation of ketone; an in situ approach toward an eco-friendly reduction. Scientific Reports.
- Can anyone suggest the best method for lithium aluminium hydride work up?
- Experiment 5 Reductions with Lithium Aluminium Hydride. University of Leeds.
- Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry.
- Selective Hydrogenation of Aromatic Aminoketones by Pd/C C
- Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)
- Sodium Borohydride (NaBH4) Reduction. Organic Synthesis.
- Lithium Aluminum Hydride (LAH). Common Organic Chemistry.
- Pd(0)EnCat™30NP-catalyzed hydrogenation of aryl ketones and aldehydes.
- Sodium Borohydride NaBH4 Reduction Reaction Mechanism. YouTube.
- Application Notes: Palladium on Carbon (Pd/C)
- Reduction of Organic Compounds (Experiment). Chemistry LibreTexts.
- Sodium Borohydride Reduction of Benzoin. Course Hero.
- Reduction of Aldehydes and Ketones. Chemistry Steps.
- Lithium Aluminum Hydride. Princeton University Environmental Health and Safety.
- Process for the synthesis of benzo[b]thiophenes.
- PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES.
- Benzothiophene synthesis. Organic Chemistry Portal.
- One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides. Royal Society of Chemistry.
- Synthesis and evaluation of 1-(benzo[b]thiophen-2-yl)ethanone analogues as novel anti-osteoporosis agents acting on BMP-2 promotor. PubMed.
Sources
- 1. US5569772A - Process for the synthesis of benzo[b]thiophenes - Google Patents [patents.google.com]
- 2. EP0859770B1 - PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES - Google Patents [patents.google.com]
- 3. Benzothiophene synthesis [organic-chemistry.org]
- 4. One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and evaluation of 1-(benzo[b]thiophen-2-yl)ethanone analogues as novel anti-osteoporosis agents acting on BMP-2 promotor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. books.rsc.org [books.rsc.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. ehs.princeton.edu [ehs.princeton.edu]
- 10. ch.ic.ac.uk [ch.ic.ac.uk]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide [organic-chemistry.org]
- 15. Transfer hydrogenation of ketone; an in situ approach toward an eco-friendly reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Understanding the Role of Base in Catalytic Transfer Hydrogenation: A Comparative Review | MDPI [mdpi.com]
- 17. chem.rochester.edu [chem.rochester.edu]
Troubleshooting solubility issues with benzothiophene derivatives in NMR solvents
Executive Summary: The Benzothiophene Challenge
Benzothiophene derivatives present a unique "solubility paradox" in nuclear magnetic resonance (NMR) spectroscopy. While the core heterocycle is lipophilic, functionalization often introduces polarity or hydrogen-bonding capability. Furthermore, the planar nature of the benzothiophene core promotes strong
This guide moves beyond simple "try a different solvent" advice. It provides a mechanistic approach to solubilization, categorizing issues into Polarity Mismatches vs. Aggregation/Stacking , and offering validated protocols for each.
Diagnostic Phase: Identifying the Root Cause
Before selecting a solvent, observe the physical behavior of the sample in standard CDCl₃.
| Observation | Diagnosis | Mechanistic Cause | Recommended Strategy |
| Sample floats/clumps | Polarity Mismatch | Compound is too polar or ionic (e.g., salts, acids). | Switch to Polar Aprotic (DMSO-d₆) or Protic (MeOD). |
| Cloudy suspension | Partial Solubility | Kinetic solubility barrier or saturation. | Heat + Sonication; check concentration limits. |
| Gel formation | Aggregation | Intermolecular H-bonding or | Disrupt H-bonds (MeOH/TFA) or Stacking (Benzene-d₆). |
| Clear but Broad Peaks | Dynamic Aggregation | Oligomerization in solution (micelle-like stacking). | High-Temperature NMR or Disaggregation Solvents (CS₂). |
The Solubility Ladder: Solvent Selection Logic[1]
Do not guess. Follow this tiered system to select the correct solvent environment.[1][2]
Tier 1: The Standards (Baseline)
-
CDCl₃ (Chloroform-d): The default.[2] Excellent for lipophilic derivatives.
-
Limitation: Fails with amino-benzothiophenes or carboxylic acid derivatives.
-
-
DMSO-d₆ (Dimethyl sulfoxide-d₆): The universal polar solvent.
-
Benefit: Dissolves highly polar functionalized cores.
-
Limitation: High viscosity causes line broadening; hygroscopic (water peak at 3.33 ppm); difficult sample recovery.
-
Tier 2: The Stacking Breakers (For Planar/Rigid Cores)
When benzothiophenes stack, they exclude solvent. You need a solvent that competes for
-
Benzene-d₆ / Toluene-d₆: These aromatic solvents intercalate between benzothiophene molecules, disrupting
- stacking.-
Use Case: Rigid, planar poly-aromatic derivatives that are insoluble in CDCl₃ despite being lipophilic.
-
-
CS₂ / CDCl₃ Mixture: A classic "last resort" for non-polar aromatics.
-
Mechanism:[3] Carbon disulfide (CS₂) has low viscosity and excellent penetration into aromatic lattices.
-
Protocol: See "Protocol B" below.
-
Tier 3: Chemical Modifiers (For Basic/Acidic Sites)
-
TFA-d (Trifluoroacetic acid-d):
Visual Decision Tree
Caption: Logic flow for selecting the optimal NMR solvent based on benzothiophene derivative properties.
Validated Experimental Protocols
Protocol A: High-Temperature NMR (Disrupting Aggregation)
Use when: Sample is partially soluble in DMSO-d₆ or Toluene-d₈ but shows broad lines due to aggregation.
-
Solvent Choice: Use DMSO-d₆ (BP 189°C) or Tetrachloroethane-d₂ (BP 146°C). Avoid CDCl₃ (volatility risk).
-
Preparation: Dissolve 5–10 mg of sample in 0.6 mL solvent.
-
Instrument Setup: Set probe temperature to 353 K (80°C) .
-
Equilibration: Allow 10 minutes for thermal equilibrium inside the probe to prevent convection currents.
-
Acquisition: Shim at high temperature.
-
Result: Sharpens peaks by increasing molecular tumbling rates and breaking aggregates [1].
-
Protocol B: The CS₂/CDCl₃ "Doping" Method
Use when: Highly lipophilic, rigid benzothiophenes fail to dissolve in pure CDCl₃.
-
Safety First: CS₂ is highly flammable and toxic. Work in a fume hood.
-
Mixture Prep: Prepare a mixture of 4:1 CS₂ : CDCl₃ .
-
Why? CS₂ solubilizes the aromatic core; CDCl₃ provides the deuterium lock signal [2].
-
-
Dissolution: Add 0.7 mL of this mixture to the solid.
-
Transfer: Transfer to the NMR tube immediately and cap tightly (high volatility).
-
Referencing: Be aware that chemical shifts may vary slightly compared to pure CDCl₃.
Protocol C: The "Acid Spike" (TFA-d)
Use when: Sample contains basic nitrogens and is insoluble in CDCl₃/DMSO.
-
Initial Solvent: Suspend sample in 0.5 mL CDCl₃.
-
Titration: Add TFA-d dropwise (1-2 drops usually suffice).
-
Observation: Shake. The suspension should clear as the salt forms.
-
Note: This will shift signals of protons near the basic site downfield (deshielding) [3].
Troubleshooting FAQs
Q: My benzothiophene dissolved in DMSO-d₆, but I can't recover the sample. What do I do? A: DMSO is hard to evaporate (BP 189°C). Do not rotovap at high heat (degradation risk).
-
Solution: Add 5 mL of water to the NMR tube contents, then extract with Ethyl Acetate or Dichloromethane. The DMSO stays in the water phase; your compound moves to the organic phase. Wash organic phase 3x with brine, dry, and evaporate.
Q: I see a huge water peak in my DMSO-d₆ spectrum obscuring my signals. A: DMSO is hygroscopic.
-
Fix 1: Use ampoules of "100%" DMSO-d₆, not screw-cap bottles.
-
Fix 2: Add activated 4Å molecular sieves directly to the NMR tube 1 hour before acquisition.
-
Fix 3: If the compound allows, add 1 drop of D₂O to exchange exchangeable protons, or use solvent suppression pulse sequences.
Q: Why are my aromatic peaks broad even in CDCl₃?
A: This indicates
-
Test: Run a variable temperature (VT) experiment. If peaks sharpen at 50°C, it is dynamic aggregation. If they split into distinct sets, it is rotamers. Switch to Benzene-d₆ or Toluene-d₈ to break the stacking.
References
-
BenchChem. (2025). Application Note: ¹H and ¹³C NMR Spectral Analysis of Synthesized Benzothiophenes. Retrieved from
-
ResearchGate. (2017). Expanded ¹H NMR in CDCl3 (CS2 for aid solubilization). Retrieved from 5[5]
-
Armar Isotopes. (n.d.). Trifluoroacetic Acid-d: Premium Deuterated Solvent for NMR Precision.[4] Retrieved from 4
-
Alfa Chemistry. (2026). How to Choose Deuterated NMR Solvents. Retrieved from 1
Sources
Technical Support Center: Palladium Catalyst Removal from Benzothiophene Intermediates
Welcome to the Technical Support Center dedicated to the critical downstream process of purifying benzothiophene intermediates. The use of palladium-catalyzed cross-coupling reactions is instrumental in synthesizing these valuable scaffolds for drug development. However, the efficient removal of residual palladium is paramount, not only to prevent interference in subsequent synthetic steps but also to meet the stringent regulatory limits set for active pharmaceutical ingredients (APIs).
This guide provides field-proven troubleshooting advice and answers to frequently asked questions, designed for researchers, chemists, and process development professionals. Our goal is to equip you with the knowledge to diagnose issues, optimize your purification workflow, and ensure the integrity of your final compound.
Troubleshooting Guide
This section addresses specific, common problems encountered during the removal of palladium from benzothiophene reaction mixtures.
Question 1: I've treated my reaction mixture with a scavenger, but ICP-MS analysis still shows palladium levels are unacceptably high (>10 ppm). What's going wrong?
Answer: This is a frequent challenge, often rooted in the unique chemistry of your benzothiophene intermediate. Several factors could be at play:
-
Strong Palladium-Thiophene Complexation: The sulfur atom in the benzothiophene ring is a soft Lewis base and can form a highly stable coordinate complex with palladium, a soft Lewis acid.[1] This interaction can be so strong that it outcompetes the scavenger, effectively "hiding" the palladium from capture.
-
Solution Strategy: Before adding the primary scavenger, introduce a "decoy" or competing ligand that can disrupt the palladium-benzothiophene interaction. Alternatively, a solvent screen may identify a medium that weakens this complexation.
-
-
Incorrect Scavenger for Palladium Oxidation State: The effectiveness of a scavenger is highly dependent on the oxidation state of the residual palladium (e.g., Pd(0), Pd(II)). Thiol-based scavengers, for instance, are generally more effective for Pd(II), while other functionalities might be better for Pd(0).[1]
-
Solution Strategy: If the initial choice is ineffective, screen a panel of scavengers with different functional groups (e.g., thiol, amine, trimercaptotriazine (TMT)). It is often beneficial to run a small-scale experiment to determine the most efficient scavenger for your specific system.[2]
-
-
Suboptimal Scavenging Conditions: Time, temperature, and agitation are critical parameters.
-
Solution Strategy:
-
Increase Contact Time: Some scavenging processes require extended stirring (e.g., 16-24 hours) to reach equilibrium.[3]
-
Increase Temperature: Gently warming the mixture (e.g., to 35-50 °C) can increase reaction kinetics and improve scavenger efficiency, provided your intermediate is thermally stable.[4]
-
Ensure Adequate Mixing: Poor mass transfer due to inadequate stirring will prevent the scavenger from accessing all of the palladium in the solution. Ensure vigorous agitation throughout the process.[1]
-
-
Question 2: My palladium removal process is working, but I'm experiencing significant loss of my benzothiophene product. How can I improve my yield?
Answer: Product loss during purification is a critical issue that impacts process efficiency and cost. The cause is typically related to the non-selective nature of the chosen removal method or unwanted interactions with the scavenger.
-
Non-Selective Adsorption: Broad-spectrum adsorbents like activated carbon are excellent at capturing palladium but can also adsorb the API, leading to lower yields.[3]
-
Product Occlusion/Trapping: If the product precipitates or crystallizes along with the scavenger-bound palladium, it can be lost during filtration.
-
Solution Strategy: Ensure your product remains fully dissolved in the solvent during the scavenging step. You may need to adjust the solvent system or temperature. After filtering off the scavenger, the product can be isolated by crystallization or other methods.
-
-
Scavenger Reactivity: In rare cases, the functional groups on the scavenger might react with your benzothiophene intermediate, leading to degradation.
-
Solution Strategy: Review the functional group compatibility of your intermediate and the scavenger. End-capped silica scavengers are designed to be less reactive and can mitigate this issue.[4]
-
Question 3: I see a fine black precipitate in my final isolated product. What is it and how do I get rid of it?
Answer: The black precipitate is almost certainly colloidal palladium, or "palladium black." It forms when soluble palladium species are reduced to Pd(0) and agglomerate into nanoparticles. This is problematic because these fine particles can be difficult to remove by standard filtration.
-
Cause: This often occurs during the reaction workup or even during the scavenging process itself.
-
Solution Strategy: A multi-step approach is usually most effective:
-
Initial Filtration through Celite®: Before any other treatment, pass the entire reaction mixture through a thick (2-3 cm) pad of Celite® or another filter aid. This will remove the bulk of any heterogeneous or colloidal palladium.[1][5]
-
Scavenger Treatment: Treat the filtrate with a suitable scavenger to capture the remaining soluble palladium species.
-
Final Polish Filtration: After the scavenger is removed, a final filtration through a 0.45 µm or finer filter can remove any remaining fine particulates before final isolation.
-
Frequently Asked Questions (FAQs)
Q1: What are the main methods for removing palladium from benzothiophene intermediates? A1: The primary strategies fall into four categories:
-
Adsorption/Scavenging: This is the most common and often most effective method. It involves using solid-supported materials with functional groups that chelate palladium. These include functionalized silica gels (e.g., thiol, thiourea, TMT), polymer-based resins, and activated carbon.[4][6][7] The palladium-bound scavenger is then easily removed by filtration.
-
Extraction: Liquid-liquid extraction can be used to pull palladium into an aqueous phase, but it often requires large volumes of solvent and multiple washes, which can be inefficient for large-scale processes.[4][8]
-
Precipitation/Crystallization: Sometimes, palladium can be precipitated out of solution by adding a specific agent. Additionally, recrystallization of the final product can help reduce palladium levels, though it is often insufficient on its own to meet strict regulatory limits.
-
Filtration: Effective for removing heterogeneous palladium catalysts (e.g., Pd on carbon) or colloidal palladium, but it will not remove soluble palladium species.[1]
Q2: How do I choose the right palladium scavenger for my process? A2: The optimal scavenger depends on several factors. A decision-making workflow can help guide your choice. Key considerations include:
-
Palladium Species: The oxidation state (Pd(0) vs. Pd(II)) and the ligands coordinated to the palladium center will influence scavenger affinity.[4]
-
Solvent System: The scavenger must be stable and effective in your chosen reaction or workup solvent.[4]
-
Product Characteristics: The scavenger should not bind to or react with your benzothiophene intermediate.
-
Process Scale and Cost: For large-scale manufacturing, factors like scavenger cost, ease of handling, and filtration speed become critical. Activated carbon is often cheaper but may lead to yield loss, while specialized silica scavengers offer higher selectivity at a higher cost.[4]
Decision Workflow for Palladium Removal Strategy
Caption: Decision workflow for selecting a palladium removal method.
Q3: What are the regulatory limits for palladium in APIs? A3: Regulatory bodies like the FDA and EMA follow the International Council for Harmonisation (ICH) Q3D guidelines for elemental impurities. Palladium is classified as a Class 2B element.[9][10] For oral administration, the Permitted Daily Exposure (PDE) is 100 µ g/day , which often translates to a concentration limit of 10 ppm in the final drug substance.[3][11]
Q4: Can I use a combination of methods for palladium removal? A4: Absolutely. A multi-step approach is often the most robust strategy.[1] For example, an initial filtration through Celite® to remove bulk heterogeneous palladium can be followed by treatment with a high-affinity scavenger to capture soluble species. A final recrystallization can then be used to achieve the highest possible purity.
Q5: How do I accurately measure the amount of residual palladium in my sample? A5: The industry-standard methods for quantifying trace metal impurities are Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES).[12][13][14] These techniques are highly sensitive and can accurately measure palladium concentrations at the parts-per-million (ppm) and even parts-per-billion (ppb) levels. For in-process checks where speed is more important than ultimate precision, faster colorimetric or fluorometric methods are also available.[15]
Data & Protocols
Table 1: Comparison of Common Palladium Scavenging Media
| Scavenger Type | Primary Target Species | Advantages | Disadvantages |
| Thiol-Functionalized Silica | Pd(II) | High selectivity, good for polar APIs, minimal product loss.[4][16] | Can be less effective for Pd(0) species; higher cost than carbon. |
| TMT-Functionalized Media | Pd(0), Pd(II) | Very high affinity for Pd, effective for various species.[2] | Higher cost, may require longer contact times. |
| Amine-Functionalized Silica | Pd(II) | Effective for certain Pd complexes, offers alternative selectivity.[6] | Can be less robust than thiol scavengers; potential for side reactions. |
| Activated Carbon | Pd(0), Pd(II) | Low cost, effective for a broad range of Pd species.[7][17] | Can be non-selective, potentially leading to API yield loss.[3] |
Experimental Protocol: Batch Scavenging Using Thiol-Functionalized Silica
This protocol provides a general guideline for removing residual palladium from a solution containing a benzothiophene intermediate. Note: This procedure should be optimized for your specific substrate, solvent, and palladium concentration.
Materials:
-
Crude reaction mixture containing the benzothiophene intermediate, dissolved in a suitable organic solvent (e.g., THF, Toluene, Ethyl Acetate).
-
Thiol-functionalized silica scavenger (e.g., ISOLUTE® Si-Thiol, SiliaMetS® Thiol).
-
Inert gas (Nitrogen or Argon).
-
Filter aid (e.g., Celite®).
-
Laboratory glassware (round-bottom flask, stir bar, Buchner funnel, etc.).
Procedure:
-
Preparation: Ensure the crude benzothiophene intermediate is fully dissolved in the chosen solvent in a round-bottom flask equipped with a magnetic stir bar.
-
Initial Filtration (Optional but Recommended): If visible particulates or palladium black are present, filter the solution through a 1-2 cm pad of Celite® to remove heterogeneous palladium. Wash the filter cake with a small amount of fresh solvent to ensure complete product recovery.[1]
-
Scavenger Addition: To the stirred filtrate under an inert atmosphere, add the thiol-functionalized silica scavenger. A typical starting point is 5-10 weight equivalents relative to the initial mass of the palladium catalyst used in the reaction.
-
Scavenging: Stir the slurry vigorously at room temperature (or with gentle heating to 40-50 °C) for 4-24 hours. The optimal time should be determined by periodic sampling and analysis.
-
Filtration: Prepare a small pad of Celite® (approx. 1 cm thick) in a Büchner funnel. Filter the mixture through the pad to remove the scavenger-bound palladium.[1]
-
Washing: Wash the filter cake thoroughly with a small amount of fresh solvent to recover any adsorbed product.
-
Isolation: Combine the filtrate and the washings. Remove the solvent under reduced pressure to yield the purified benzothiophene intermediate.
-
Analysis: Submit a sample of the final product for residual palladium analysis by ICP-MS to confirm that the level is below the target threshold (e.g., <10 ppm).[1]
References
-
Biotage. (n.d.). Quickly and Easily Remove Residual Metals from APIs to Approved Levels. Sopachem. [Link]
-
Fuji Silysia Chemical Ltd. (n.d.). Silica Gels for Metal Scavenging. [Link]
-
Osaka Gas Chemicals Co., Ltd. (n.d.). Selective adsorption and removal of Palladium (Pd) using Activated Carbon. [Link]
-
PhosphonicS. (2024, November 7). Palladium removal test kits. [Link]
-
Fuji Silysia Chemical Ltd. (n.d.). SCAVENGER. [Link]
-
Fallan, C., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. ACS Publications. [Link]
-
Osaka Gas Chemicals Co., Ltd. (n.d.). Removal of palladium (Pd) catalysts. [Link]
-
Galaffu, N., et al. (2025, August 7). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. ResearchGate. [Link]
-
Welch, C. J., et al. (n.d.). Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method. ResearchGate. [Link]
-
Apeiron Synthesis. (n.d.). Apeiron's Metal Scavenging Solutions. [Link]
-
Crimson Publishers. (2023, July 12). Resins as Scavengers to Control the Metal Impurities in Active Pharmaceutical Ingredients (APIs). [Link]
-
Johnson Matthey Technology Review. (2013). Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts. Ingenta Connect. [Link]
-
Reddy, B. R., et al. (n.d.). Solvent extraction separation and recovery of palladium and platinum from chloride leach liquors of spent automobile catalyst. ResearchGate. [Link]
-
Shimadzu. (n.d.). Analysis of ICH Q3D Guideline for Elemental Impurities in Drug Products Using ICPMS-2030. [Link]
-
Blakemore, D. C., et al. (2022, January 20). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. PMC. [Link]
-
Biotage. (2023, January 20). How to Remove Palladium in three easy steps. [Link]
-
Alguacil, F. J., et al. (2023, July 24). Recent Advances in Platinum and Palladium Solvent Extraction from Real Leaching Solutions of Spent Catalysts. MDPI. [Link]
-
European Medicines Agency. (2019, March 28). ICH guideline Q3D (R1) on elemental impurities. [Link]
-
Blakemore, D. C., et al. (2022, May 30). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters. [Link]
- Google Patents. (2005). Method of removing palladium - US20050256327A1.
-
Journal of Physical Science. (n.d.). Solvent Extraction of Palladium(II) from Aqueous Chloride Medium by Triphenylphosphine, Triphenylphosphine Oxide or Triphenylphosphine Sulphide in Benzene. [Link]
-
Analytik Jena. (n.d.). Elemental Impurities in Pharmaceutical Materials According to New ICH Guidelines and USP Chapters <232> and <233>. [Link]
- Koide, K. (2014, October 27). Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. Books.
-
ResearchGate. (2015, May 18). How can I remove palladium Pd catalyst easily?. [Link]
-
Reddit. (2025, September 19). Your trick to remove residual palladium. [Link]
-
European Pharmaceutical Review. (2013, October 22). ICH Q3D: Metal Impurities: A Critical Evaluation. [Link]
-
Cieszynska, A., & Wiśniewski, M. (n.d.). Solvent Extraction as a Method of Recovery and Separation of Platinum Group Metals. PMC. [Link]
-
ResearchGate. (2017, December 30). How to remove palladium catalyst from reaction mixture?. [Link]
-
International Council for Harmonisation. (2022, April 26). Guideline for Elemental Impurities Q3D(R2). [Link]
-
Liu, Y., et al. (n.d.). Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE in Groundwater by Cathodic H2 under Electrochemically-induced Oxidizing Conditions. PMC. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sopachem.com [sopachem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. SCAVENGER|Fujisilysia Chemical [fuji-silysia.co.jp]
- 7. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 8. jps.usm.my [jps.usm.my]
- 9. ema.europa.eu [ema.europa.eu]
- 10. database.ich.org [database.ich.org]
- 11. biotage.com [biotage.com]
- 12. pharmtech.com [pharmtech.com]
- 13. researchgate.net [researchgate.net]
- 14. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 15. books.rsc.org [books.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
Technical Support Center: Recrystallization of 1-(4-benzo[b]thien-2-ylphenyl)ethanone
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of 1-(4-benzo[b]thien-2-ylphenyl)ethanone via recrystallization. Here, we move beyond simple protocols to explain the underlying principles, enabling you to troubleshoot and optimize your purification processes effectively.
Understanding the Molecule: A Chemist's Perspective
Before selecting a solvent system, it is crucial to analyze the structure of 1-(4-benzo[b]thien-2-ylphenyl)ethanone.
-
Core Structure: The molecule possesses a large, rigid, and predominantly non-polar backbone consisting of a benzothiophene ring system linked to a phenyl ring. This aromatic character is the dominant feature influencing its solubility.
-
Key Functional Group: The ethanone (acetyl) group introduces a polar ketone functionality. This site allows for dipole-dipole interactions and potential hydrogen bonding with protic solvents.
This duality—a large non-polar framework with a localized polar region—is key to selecting an appropriate recrystallization solvent. The principle of "like dissolves like" suggests that solvents with moderate polarity or mixtures of polar and non-polar solvents will be most effective.[1]
The Theory in Practice: Selecting Your Solvent System
The ideal recrystallization solvent is one in which your compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[2][3][4] Conversely, impurities should either be completely insoluble at all temperatures (allowing for hot filtration) or highly soluble even at low temperatures (remaining in the mother liquor after crystallization).[2][4]
Single-Solvent Systems: A Systematic Screening Approach
A preliminary screening with a range of solvents is the most effective starting point.[2] Based on the structure of 1-(4-benzo[b]thien-2-ylphenyl)ethanone, the following solvents are recommended for initial testing.
| Solvent | Class | Boiling Point (°C) | Polarity (Dielectric Constant) | Rationale for Selection |
| Isopropanol | Alcohol | 82.6 | 19.9 | The alkyl chain provides non-polar character, while the hydroxyl group offers polarity. Often a good starting point for moderately polar compounds. |
| Ethanol | Alcohol | 78.4 | 24.5 | Slightly more polar than isopropanol; its ability to hydrogen bond with the ketone is significant. |
| Ethyl Acetate | Ester | 77.1 | 6.0 | A moderately polar solvent that is a good hydrogen bond acceptor for the ketone group. |
| Acetone | Ketone | 56.0 | 20.7 | The shared ketone functionality can promote solubility through "like-dissolves-like" interactions.[5] Its volatility makes for easy removal.[4] |
| Toluene | Aromatic | 110.6 | 2.4 | Its aromatic nature will effectively solvate the benzothiophene and phenyl rings. The higher boiling point allows for a wide temperature gradient. |
Experimental Protocol: Single-Solvent Screening
-
Preparation: Place approximately 20-30 mg of your crude 1-(4-benzo[b]thien-2-ylphenyl)ethanone into several small test tubes.
-
Room Temperature Test: To each tube, add one of the selected solvents dropwise (e.g., 0.5 mL). Agitate at room temperature.
-
Observation: If the solid dissolves completely, the solvent is unsuitable as a single solvent because the compound is too soluble at low temperatures.[1]
-
-
Heating Test: If the solid does not dissolve at room temperature, heat the mixture gently in a sand or water bath towards the solvent's boiling point while agitating.[4]
-
Observation: If the solid dissolves completely, this is a promising candidate solvent. Proceed to the next step.
-
Observation: If the solid remains insoluble even at boiling, the solvent is unsuitable.
-
-
Cooling Test: Allow the hot, clear solution to cool slowly to room temperature, and then place it in an ice-water bath for 15-20 minutes.
-
Observation: The formation of a significant amount of crystalline precipitate indicates an excellent solvent choice.
-
Observation: If no crystals form, try to induce crystallization by scratching the inside of the test tube with a glass rod. If crystals still do not form, the compound may be too soluble.
-
Mixed-Solvent Systems: Fine-Tuning Solubility
In many cases, no single solvent provides the ideal solubility profile. A mixed-solvent system, combining a "solvent" (in which the compound is soluble) and an "anti-solvent" (in which the compound is insoluble), offers greater control.[2] The two solvents must be miscible.
Recommended Pairs for 1-(4-benzo[b]thien-2-ylphenyl)ethanone:
-
Ethanol/Water: A classic polar combination.[2] The compound dissolves in the ethanol, and water is added as the anti-solvent.
-
Acetone/Water: Similar to ethanol/water, effective for moderately polar compounds.[2]
-
Toluene/Hexane (or Heptane): An excellent non-polar/non-polar combination. The aromatic toluene solvates the core structure, while the aliphatic hexane acts as the anti-solvent.
Experimental Protocol: Mixed-Solvent Recrystallization
-
Dissolution: Dissolve the crude solid in the minimum amount of the hot "solvent" (e.g., ethanol) in an Erlenmeyer flask.
-
Addition of Anti-Solvent: While the solution is still hot, add the "anti-solvent" (e.g., water) dropwise until you observe persistent cloudiness (turbidity). This indicates the point of saturation.
-
Re-dissolution: Add a few more drops of the hot "solvent" until the solution becomes clear again.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, cool it further in an ice bath to maximize crystal yield.
-
Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent mixture, and dry thoroughly.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the recrystallization of 1-(4-benzo[b]thien-2-ylphenyl)ethanone.
Q1: My compound "oiled out" instead of forming crystals. What happened and how do I fix it?
A1: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid crystal lattice. This is often because the solution is supersaturated at a temperature above the melting point of your compound.
-
Cause A: Solution is too concentrated. The solubility limit is exceeded too quickly for a crystal lattice to form.
-
Solution: Add a small amount of hot solvent to redissolve the oil, then allow it to cool much more slowly. A larger volume of solvent may be necessary.
-
-
Cause B: Cooling is too rapid. Rapid cooling doesn't provide enough time for molecules to orient themselves into a crystal.
-
Solution: Ensure the hot, saturated solution is allowed to cool slowly and undisturbed to room temperature before moving it to an ice bath. Insulating the flask can help.
-
-
Cause C: Solvent boiling point is too high. If the boiling point of your solvent is higher than the melting point of your compound, the compound will melt in the solvent before it dissolves, and will likely separate as an oil on cooling.
-
Solution: Choose a solvent with a lower boiling point.
-
Q2: After cooling the solution, no crystals have formed. What should I do?
A2: This indicates that the solution is not sufficiently saturated at the lower temperature.
-
Cause A: Too much solvent was used. The concentration of the compound is too low to allow for crystallization.
-
Solution: Gently heat the solution to evaporate some of the solvent. Once the volume is reduced, allow it to cool again.
-
-
Cause B: Supersaturation. The solution may be supersaturated, a metastable state where crystallization is kinetically hindered.
-
Solution 1 (Scratching): Use a glass rod to scratch the inner surface of the flask below the solvent level. The microscopic scratches provide a nucleation site for crystal growth.
-
Solution 2 (Seeding): If you have a pure crystal of your compound, add a tiny amount to the solution. This "seed" crystal acts as a template for further crystallization.
-
Solution 3 (For Mixed Solvents): Add a few more drops of the anti-solvent to further decrease the solubility of your compound.
-
Q3: My final yield is very low. How can I improve it?
A3: A low yield can result from several factors throughout the process.
-
Cause A: Using too much solvent. As described in Q2, excess solvent will keep more of your product dissolved in the mother liquor.
-
Solution: Use the minimum amount of hot solvent required to fully dissolve your compound.
-
-
Cause B: Premature crystallization. If crystallization occurs during a hot filtration step (to remove insoluble impurities), product will be lost on the filter paper.
-
Solution: Use a pre-heated funnel and flask for hot filtration, and perform the filtration as quickly as possible.
-
-
Cause C: Incomplete crystallization. Not allowing sufficient time for cooling or not using an ice bath can leave a significant amount of product in solution.
-
Solution: Always allow the solution to cool to room temperature slowly before placing it in an ice bath for at least 30 minutes.
-
Q4: My purified crystals are still colored. What should I do?
A4: Color is an impurity. If the impurity is present in a small amount, a second recrystallization may be sufficient.
-
Cause A: Soluble, colored impurities. These impurities co-precipitate with your product.
-
Solution: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use a fluted filter paper for the subsequent hot filtration to remove the charcoal. Be aware that charcoal can also adsorb your product, so use it sparingly.
-
Visualization of Workflows
General Recrystallization Workflow
Caption: General workflow for a standard recrystallization procedure.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common recrystallization issues.
References
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Organic Laboratory Techniques: A Small Scale Approach. Cengage Learning. [Link]
-
University of York, Department of Chemistry. Solvent Choice. [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
Mohrig, J. R., Alberg, D. G., Hofmeister, G. E., Schatz, P. F., & Hammond, C. N. (2014). Laboratory Techniques in Organic Chemistry. W. H. Freeman. [Link]
-
University of Rochester, Department of Chemistry. Purification: How To. [Link]
Sources
Minimizing side reactions during acetylation of phenylbenzothiophenes
Answering the user's request.## Technical Support Center: Phenylbenzothiophene Acetylation
A Guide to Minimizing Side Reactions and Maximizing Yield
Welcome to the technical support center for synthetic chemists. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of phenylbenzothiophene chemistry. The acetylation of phenylbenzothiophenes is a critical transformation for creating key intermediates, but it is often plagued by challenges with regioselectivity and other side reactions.
As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven troubleshooting strategies. Our goal is to provide you with not only protocols but also the causal logic behind them, empowering you to optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Section 1: Understanding the Fundamentals & Common Problems
Q1: What is the primary method for acetylating phenylbenzothiophenes, and what are its key mechanistic steps?
The most common method for introducing an acetyl group onto a phenylbenzothiophene scaffold is the Friedel-Crafts Acylation .[1] This is a type of electrophilic aromatic substitution (EAS) reaction. The process is typically mediated by a Lewis acid catalyst, such as aluminum chloride (AlCl₃), which activates an acetylating agent like acetyl chloride or acetic anhydride.[1][2]
The reaction proceeds through three main steps:
-
Generation of the Electrophile: The Lewis acid coordinates to the acetylating agent, leading to the formation of a highly reactive, resonance-stabilized acylium ion (R-C≡O⁺) .[1] This is the key electrophile that will be attacked by the aromatic ring.
-
Electrophilic Attack: The π-electrons of the phenylbenzothiophene ring act as a nucleophile, attacking the acylium ion. This forms a carbocation intermediate known as an arenium ion or σ-complex, which temporarily disrupts the aromaticity of the ring.
-
Deprotonation and Regeneration: A base (typically the Lewis acid complex, e.g., AlCl₄⁻) removes a proton from the carbon bearing the new acetyl group, restoring aromaticity to the ring and regenerating the Lewis acid catalyst.[1][3]
However, unlike Friedel-Crafts alkylation, the ketone product is a moderate Lewis base and forms a complex with the Lewis acid.[3] This means a stoichiometric amount of the catalyst is often required, as it is not truly regenerated until aqueous workup.[3]
Q2: My main challenge is regioselectivity. Why am I getting a mixture of acetylated isomers?
Regioselectivity is a significant hurdle in the acylation of substituted benzothiophenes. The benzothiophene ring system has multiple non-equivalent positions where the acetyl group can attach, and the final product distribution is governed by the kinetic stability of the intermediate arenium ion (σ-complex).[4]
For thiophene itself, electrophilic attack is strongly favored at the C2 and C5 (α) positions because the positive charge in the resulting intermediate can be delocalized over more atoms, including the sulfur, leading to more resonance structures and greater stability.[4][5] When this ring is fused to a benzene ring (forming benzothiophene) and further substituted with a phenyl group, the directing effects become more complex. The inherent reactivity of the thiophene moiety often leads to preferential acylation at the positions alpha to the sulfur, but the electronic influence of the phenyl group and the specific reaction conditions can lead to mixtures.
Controlling this selectivity requires careful optimization of catalysts, solvents, and temperature.[6][7]
Q3: I'm observing di-acetylated products in my analysis. How can I prevent this polysubstitution?
One of the key advantages of Friedel-Crafts acylation over alkylation is that it generally avoids polysubstitution.[2] The acetyl group (R-C=O) is an electron-withdrawing group that deactivates the aromatic ring, making it less nucleophilic and therefore less likely to undergo a second acylation reaction.[2]
However, if you are observing di-acetylation, it is likely due to one of the following:
-
Harsh Reaction Conditions: Excessively high temperatures or a very high concentration of a potent Lewis acid can sometimes force a second acylation onto the deactivated ring.
-
Highly Activated Substrate: If your specific phenylbenzothiophene starting material contains strong electron-donating groups in addition to the phenyl and benzothiophene core, the ring may remain sufficiently activated for a second reaction to occur.
To prevent this, you should use the mildest conditions possible. This includes using a stoichiometric amount (or slightly more) of the acetylating agent and avoiding excessively high temperatures.
Q4: My reaction has a very low yield or is not proceeding at all. What are the likely causes?
Several factors can lead to a failed or low-yielding acetylation reaction:
-
Moisture Contamination: Strong Lewis acids like AlCl₃ are extremely sensitive to moisture. Any water present in the solvent, reagents, or glassware will react with and deactivate the catalyst, halting the reaction. All experiments must be conducted under strictly anhydrous conditions.
-
Catalyst Deactivation: If your phenylbenzothiophene substrate contains basic functional groups (like an amino group), they will preferentially react with the Lewis acid catalyst, rendering it unavailable for generating the acylium ion.[2]
-
Deactivated Substrate: If the phenylbenzothiophene ring is substituted with strong electron-withdrawing groups (e.g., -NO₂, -CF₃, -SO₃H), the ring may be too deactivated to act as a nucleophile in the reaction.
-
Insufficient Catalyst: As the product ketone complexes with the Lewis acid, a stoichiometric amount is necessary.[3] Using only a catalytic amount will result in a low yield as the reaction stops once all the catalyst is complexed.
Section 2: Troubleshooting & Optimization Protocols
Q5: How can I strategically control regioselectivity to favor a specific isomer?
Controlling the position of acetylation is a matter of fine-tuning the reaction environment to favor the formation of one intermediate over others.
-
Choice of Lewis Acid: The strength and steric bulk of the Lewis acid can influence the outcome. Milder Lewis acids like zinc chloride (ZnCl₂) or iron(III) chloride (FeCl₃) may offer different selectivity compared to the highly reactive aluminum chloride.[8]
-
Solvent Effects: The choice of solvent can impact the stability of the intermediates and the reactivity of the catalyst. Common solvents include dichloromethane (DCM), carbon disulfide (CS₂), and 1,2-dichloroethane. A systematic screen of solvents is often a valuable optimization step.[9]
-
Temperature Control: Lowering the reaction temperature generally increases selectivity. At lower temperatures, the reaction is more likely to follow the path with the lowest activation energy, leading to the thermodynamically most stable product isomer.
-
Alternative Strategies: For particularly challenging substrates, methods like transition-metal-catalyzed C-H activation with a directing group can provide access to isomers that are not achievable through classical Friedel-Crafts chemistry.[4]
Q6: What is a reliable starting protocol for selective mono-acetylation of a phenylbenzothiophene?
This protocol outlines a standard approach using the Perrier addition method, which involves pre-complexing the catalyst and acetylating agent.[9] This can improve consistency and selectivity.
Protocol 1: Controlled Friedel-Crafts Mono-Acetylation (Perrier Method)
-
Objective: To achieve selective mono-acetylation of a generic phenylbenzothiophene.
-
Materials:
-
Phenylbenzothiophene substrate (1.0 eq.)
-
Acetyl Chloride (1.1 eq.)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq.)
-
Anhydrous Dichloromethane (DCM)
-
Ice, crushed
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Procedure:
-
Set up a three-necked, flame-dried flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen or argon inlet.
-
In the flask, suspend anhydrous AlCl₃ (1.2 eq.) in anhydrous DCM under an inert atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Add acetyl chloride (1.1 eq.) dropwise to the AlCl₃ suspension while stirring. Allow the mixture to stir at 0 °C for 20-30 minutes to form the acylium ion complex.
-
Dissolve the phenylbenzothiophene substrate (1.0 eq.) in a separate volume of anhydrous DCM and add it to the dropping funnel.
-
Add the substrate solution dropwise to the reaction mixture at 0 °C over 30-60 minutes.
-
After the addition is complete, allow the reaction to stir at 0 °C or slowly warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, carefully pour the reaction mixture onto a mixture of crushed ice and concentrated HCl with vigorous stirring. This will quench the reaction and hydrolyze the aluminum complexes.
-
Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
-
Q7: Are there "greener" or milder alternatives to AlCl₃ to reduce side reactions and waste?
Yes, the use of stoichiometric, moisture-sensitive Lewis acids like AlCl₃ generates significant acidic waste and can be difficult to handle.[8][10] Modern approaches focus on more sustainable and selective catalysts.
-
Milder Lewis Acids: Catalysts like zinc chloride (ZnCl₂), erbium trifluoromethanesulfonate, and other lanthanide triflates have been shown to be effective, often under milder conditions and with simpler workup procedures.[11][12]
-
Solid Acid Catalysts: Zeolites (e.g., Hβ, HZSM-5) and acidic resins are environmentally friendly, heterogeneous catalysts.[7][8] They are easily removed from the reaction mixture by filtration, can often be regenerated and reused, and can impart high regioselectivity due to shape-selective catalysis within their pores.[7][8]
-
Trifluoroacetic Anhydride (TFAA) Mediated Methods: An alternative to traditional Lewis acids involves using carboxylic acids with trifluoroacetic anhydride. This in-situ generation of a mixed anhydride can serve as a powerful acylating system, often under solvent-free conditions, avoiding the use of metal catalysts and chlorinated solvents.[10]
| Catalyst Type | Examples | Advantages | Disadvantages |
| Strong Lewis Acids | AlCl₃, FeCl₃ | High reactivity, readily available | Moisture sensitive, stoichiometric amounts needed, harsh workup, acidic waste[10] |
| Milder Lewis Acids | ZnCl₂, Lanthanide Triflates | Better selectivity, easier handling, can be catalytic[8][11] | May be less reactive for deactivated substrates |
| Solid Acid Catalysts | Zeolites (Hβ, HZSM-5), Resins | Reusable, easy separation, environmentally friendly, high regioselectivity[7][8] | May require higher temperatures, potential for pore diffusion limitations |
| Alternative Reagents | TFAA/Carboxylic Acid | Metal-free, often solvent-free, avoids typical Lewis acid issues[10] | TFAA is corrosive and requires careful handling |
Q8: My starting material has other sensitive functional groups (e.g., esters, amines). How do I perform the acetylation without affecting them?
This is a classic chemoselectivity challenge. Friedel-Crafts conditions are generally harsh and incompatible with many functional groups.
-
Amines (-NH₂): As mentioned, amines are basic and will be acylated or complex with the Lewis acid.[2] You must protect the amine, typically as an amide, before performing the Friedel-Crafts reaction.
-
Alcohols (-OH) and Phenols: These groups will also react with the Lewis acid. They should be protected, for instance, as a methoxy or other ether group.
-
Esters (-COOR): While more stable, esters can sometimes be cleaved under harsh Lewis acidic conditions. Using milder catalysts and lower temperatures is crucial.
The best strategy is often to choose a synthetic route where the acetylation is performed before the introduction of sensitive functional groups. If that is not possible, a robust protecting group strategy is essential.
Visualizing the Process
To better understand the reaction and troubleshooting logic, refer to the diagrams below.
Mechanism of Friedel-Crafts Acylation
Caption: General mechanism of Friedel-Crafts Acylation.
Troubleshooting Flowchart
Caption: Troubleshooting guide for common acetylation issues.
References
-
Friedel-Crafts Acylation: Mechanism, Reactions & limitations. Available at: [Link]
-
Friedel Crafts Acylation And Alkylation Reaction - BYJU'S. Available at: [Link]
-
Friedel-Crafts Acylation - Chemistry Steps. Available at: [Link]
-
Friedel–Crafts reaction - Wikipedia. Available at: [Link]
-
Regioselective Friedel–Crafts acylation of 1,2,3,4-tetrahydroquinoline and related nitrogen heterocycles: effects of NH protective groups and ring size - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]
-
Catalytic, Green and Regioselective Friedel-Crafts Acylation of Simple Aromatics and Heterocycles Over Zeolites. Available at: [Link]
-
Transition-metal/Lewis acid free synthesis of acyl benzothiophenes via C-C bond forming reaction - PMC. Available at: [Link]
-
Advancements in lewis acid catalysis for friedel-crafts acylation reactions. Available at: [Link]
-
A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Available at: [Link]
-
Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2 | ACS Omega. Available at: [Link]
-
A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives - PMC. Available at: [Link]
-
Understanding the regioselectivity and reactivity of Friedel–Crafts benzoylation using Parr functions. Available at: [Link]
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. Available at: [Link]
-
Lewis Acid Catalyzed Friedel—Crafts Acylation Reaction Using Carboxylic Acids as Acylating Agents. | Request PDF - ResearchGate. Available at: [Link]
-
SELECTIVE ACETYLATION OF AROMATIC HETEROCYCLIC COMPOUNDS | TSI Journals. Available at: [Link]
-
Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC - NIH. Available at: [Link]
-
Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions - MDPI. Available at: [Link]
-
Acetylation of Phenols, Anilines, and Thiols Using Silica Sulfuric Acid under Solvent-Free Conditions - SciSpace. Available at: [Link]
-
A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis - Beilstein Journals. Available at: [Link]
-
Palladium-Catalyzed Synthesis of 2,3-Disubstituted Benzothiophenes via the Annulation of Aryl Sulfides with Alkynes | Organic Letters - ACS Publications. Available at: [Link]
-
Room-Temperature Direct β-Arylation of Thiophenes and Benzo[b]thiophenes and Kinetic Evidence for a Heck-type Pathway | Journal of the American Chemical Society. Available at: [Link]
-
Purification and chemical characterization of melittin and acetylated derivatives - PubMed. Available at: [Link]
-
Mild and General Protocol for Selective Deacetylation of Acetyl/Benzoyl-Protected Carbohydrates - PubMed. Available at: [Link]
-
Mild and General Protocol for Selective Deacetylation of Acetyl/Benzoyl-Protected Carbohydrates - The Journal of Organic Chemistry - Figshare. Available at: [Link]
-
Regioselectivity in Friedel–Crafts acylation of thiophene - Chemistry Stack Exchange. Available at: [Link]
-
Ag(I)–C–H Activation Enables Near-Room-Temperature Direct α-Arylation of Benzo[b]thiophenes | Journal of the American Chemical Society. Available at: [Link]
Sources
- 1. byjus.com [byjus.com]
- 2. science-revision.co.uk [science-revision.co.uk]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. echemi.com [echemi.com]
- 6. Regioselective Friedel–Crafts acylation of 1,2,3,4-tetrahydroquinoline and related nitrogen heterocycles: effects of NH protective groups and ring size - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. Catalytic, Green and Regioselective Friedel-Crafts Acylation of Simple Aromatics and Heterocycles Over Zeolites | Faculty members [faculty.ksu.edu.sa]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Transition-metal/Lewis acid free synthesis of acyl benzothiophenes via C-C bond forming reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. allstudyjournal.com [allstudyjournal.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Thermal Stability of Benzothiophene-Based Organic Materials
This guide serves as a dedicated technical resource for researchers, chemists, and materials scientists engaged in the development of benzothiophene-based organic materials. The intrinsic thermal stability of these materials is a critical parameter that dictates their processing window, operational lifetime, and reliability in applications ranging from organic field-effect transistors (OFETs) to organic photovoltaics (OPVs). This document provides a series of frequently asked questions, in-depth troubleshooting guides, and validated experimental protocols to address common challenges encountered in the laboratory.
Section 1: Frequently Asked Questions (FAQs)
Q1: What defines "thermal stability" in the context of benzothiophene-based materials, and why is it crucial?
A: Thermal stability refers to a material's ability to resist decomposition or undesirable structural changes at elevated temperatures. For benzothiophene-based semiconductors, this is critical for two main reasons:
-
Device Fabrication: Many high-performance devices require a thermal annealing step to optimize the morphology and crystallinity of the active layer. The material must withstand these temperatures without degrading.
-
Operational Lifetime: Organic electronic devices generate heat during operation. Furthermore, they may be deployed in environments with fluctuating or high ambient temperatures. Poor thermal stability leads to rapid degradation of device performance and a shortened lifespan.[1][2]
Key metrics for assessing thermal stability are the decomposition temperature (Td), typically defined as the temperature at which 5% weight loss occurs, and the glass transition temperature (Tg), where the material changes from a rigid, glassy state to a more rubbery state.[3]
Q2: What are the primary mechanisms of thermal degradation in these materials?
A: Thermal degradation can occur through several pathways:
-
Chemical Decomposition: At high enough temperatures, covalent bonds within the molecule can break, leading to irreversible destruction of the conjugated backbone. This is often initiated at weaker points in the structure, such as the bonds connecting alkyl side chains.[4]
-
Morphological Instability: Below the chemical decomposition temperature, the material's solid-state packing can change. This is particularly problematic in thin films, where thermal energy can induce dewetting, crystallization, or phase separation in bulk heterojunction blends, disrupting charge transport pathways.[5][6]
-
Side-Chain Disorder: Flexible alkyl side chains, which are necessary for solubility, can become disordered or "curl" at elevated temperatures, disrupting the intermolecular π-π stacking that is essential for efficient charge transport.[1]
-
Photo-Oxidation: In the presence of light and air, the benzodithiophene (BDT) unit can react with oxygen, especially in an excited state, leading to a disruption of the main-chain conjugation.[7][8] While primarily a photochemical process, it is often accelerated by heat.
Q3: What are some benchmark thermal stability values for common benzothiophene derivatives?
A: Decomposition temperatures can vary significantly based on molecular structure. Fused-ring systems and dimeric structures generally exhibit higher stability. The following table summarizes representative values from the literature.
| Material Class | Example Derivative | Decomposition Temp. (Td @ 5% loss) | Application Context |
| BTBT Dimers | BTBT-Ph-BTBT | > 350 °C | OTFTs |
| Fused BTBT Systems | DPh-BBTNDT | Stable up to 300 °C (device operation) | OTFTs |
| BDT-based Polymers | PBDTT-S | ~350 °C | OPVs |
| BDT-based Copolymers | PBDTI-OT / PBDTI-DT | > 380 °C | OPVs |
Note: These values are context-dependent and can be influenced by the measurement conditions (e.g., heating rate, atmosphere).[4][9][10][11]
Section 2: Troubleshooting Guide
This section addresses specific experimental issues in a problem/cause/solution format.
Problem 1: My material shows a lower-than-expected decomposition temperature (Td) during Thermogravimetric Analysis (TGA).
-
Potential Cause A: Residual Solvent or Impurities. Trapped solvent from processing or impurities from synthesis can evaporate or decompose at lower temperatures, leading to premature weight loss.
-
Solution: Ensure the material is thoroughly dried under high vacuum before TGA analysis. Perform purification steps like recrystallization or column chromatography to remove synthetic byproducts.
-
-
Potential Cause B: Oxidative Degradation. Running the TGA experiment in an air or contaminated inert atmosphere can cause oxidation, which often occurs at lower temperatures than pyrolytic decomposition.
-
Solution: Always run TGA for organic semiconductors under a high-purity inert atmosphere, such as nitrogen or argon, with a consistent flow rate (e.g., 20-50 mL/min).[3]
-
-
Potential Cause C: Inappropriate Heating Rate. A very fast heating rate can sometimes lower the apparent onset of decomposition.
-
Solution: Use a standardized heating rate, typically 10 °C/min, for consistent and comparable results.[12]
-
Problem 2: Device performance (e.g., mobility in an OTFT) irreversibly degrades after thermal annealing.
-
Potential Cause A: Annealing Above the Glass Transition Temperature (Tg). If the annealing temperature exceeds the material's Tg, the thin-film morphology can irreversibly change or dewet from the substrate, leading to poor performance.[13]
-
Solution: First, characterize the material's Tg using Differential Scanning Calorimetry (DSC). Ensure that the annealing temperature is kept below Tg unless a specific phase transition is desired.
-
-
Potential Cause B: Interfacial Instability. The interface between the organic semiconductor and the dielectric layer or electrodes can be a point of failure. Thermal stress can lead to delamination or charge trapping at the interface.[2]
-
Solution: Improve interfacial adhesion by using surface treatments on the dielectric (e.g., HMDS, OTS). Consider using doped buffer layers at the electrode interface to create a graded transition that is more resilient to thermal stress.[13]
-
-
Potential Cause C: Molecular Reorganization. The material itself may be stable, but its molecular packing is not. Thermal energy can cause side chains to curl or the π-stacking arrangement to shift, reducing charge transport efficiency.[1]
-
Solution: This is an intrinsic material property. The solution lies in molecular redesign. Incorporating "anchor" structures like phenyl groups in the side chains can restrict molecular motion and maintain structural integrity under thermal stress.[1]
-
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for diagnosing and addressing thermal stability issues.
Caption: A workflow for troubleshooting thermal stability issues.
Section 3: Key Experimental Protocols
Adherence to standardized protocols is essential for obtaining reliable and reproducible data.
Protocol 1: Thermogravimetric Analysis (TGA)
-
Objective: To determine the decomposition temperature (Td) and assess mass loss as a function of temperature.[3]
-
Instrumentation: A calibrated thermogravimetric analyzer.
-
Procedure:
-
Sample Preparation: Accurately weigh 2-5 mg of the dried, purified benzothiophene material into a clean TGA pan (ceramic or platinum).
-
Instrument Setup: Place the sample pan in the instrument's microbalance.
-
Atmosphere: Purge the furnace with high-purity nitrogen or argon at a constant flow rate of 20-50 mL/min for at least 30 minutes before starting the experiment to ensure an inert atmosphere. Maintain this flow throughout the measurement.
-
Thermal Program:
-
Equilibrate the sample at a starting temperature (e.g., 30 °C).
-
Ramp the temperature at a constant rate of 10 °C/min to a final temperature well above the expected decomposition (e.g., 800 °C).[12]
-
-
Data Analysis: Plot the sample weight (%) as a function of temperature. Determine the Td as the temperature at which 5% weight loss has occurred.
-
Protocol 2: Differential Scanning Calorimetry (DSC)
-
Objective: To determine thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).[3]
-
Instrumentation: A calibrated differential scanning calorimeter.
-
Procedure:
-
Sample Preparation: Accurately weigh 2-5 mg of the dried material into a hermetically sealed aluminum DSC pan. Prepare an empty, sealed pan to use as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Atmosphere: Maintain an inert atmosphere (nitrogen or argon) with a constant purge rate.
-
Thermal Program (Heat-Cool-Heat Cycle):
-
First Heat: Ramp the temperature from ambient to a point above the expected melting or processing temperature (but below Td) at a rate of 10 °C/min. This step removes the sample's prior thermal history.
-
Cool: Cool the sample at a controlled rate (e.g., 10 °C/min) back to the starting temperature. This allows for observation of crystallization (Tc).
-
Second Heat: Ramp the temperature again at 10 °C/min. This scan provides the clearest data for determining Tg and Tm.
-
-
Data Analysis: Analyze the heat flow curve from the second heating scan. The Tg is identified as the midpoint of the step-like change in the baseline heat flow. The Tm is the peak of the endothermic (heat-absorbing) event.
-
Section 4: Advanced Strategies for Enhancing Thermal Stability
Improving thermal stability is often an exercise in molecular and device engineering.
Molecular Design Strategies
The core principle is to create a more rigid and electronically stable molecular structure.
-
π-System Extension and Fusion: Extending the conjugated system by creating dimers or fusing aromatic rings increases intermolecular forces (π-π interactions) and raises the energy barrier for decomposition. Dimeric derivatives of[9]benzothieno[3,2-b][9]benzothiophene (BTBT) and fully fused molecules have shown drastically enhanced thermal stability.[9][10][14]
-
Side-Chain Engineering: While necessary for solubility, long alkyl chains can lower thermal stability. Strategies to mitigate this include:
-
Anchoring: Incorporating rigid units like phenyl groups into the side chains acts as an "anchor," preventing the chain from curling or disordering under thermal stress and preserving the solid-state packing.[1]
-
-
Deepening HOMO Levels: Materials with deeper (lower energy) Highest Occupied Molecular Orbital (HOMO) levels are less prone to oxidation. The BTBT core is advantageous because, despite its extended π-system, its HOMO level is deeper than that of acenes with a similar number of rings, contributing to both thermal and environmental stability.[15]
Diagram of Molecular Design Strategies
Caption: Key strategies for improving the thermal stability of benzothiophene materials.
Formulation and Device Engineering Strategies
-
Blending with Insulating Polymers: Introducing a small amount of a thermally stable, insulating polymer, such as ethyl cellulose (EC) or polystyrene (PS), can create a matrix that "locks" the morphology of the active layer. This physically hinders the aggregation and phase separation of the semiconductor molecules under thermal stress.[5][16]
-
Encapsulation/Capping Layers: Depositing a dense, inorganic capping layer, such as aluminum oxide (AlOx), on top of the organic film can significantly enhance thermal stability. This layer acts as a physical barrier, preventing the organic molecules from desorbing or sublimating at high temperatures, effectively raising the material's stability limit by as much as 200 °C.[17]
-
Nanocomposite Interlayers: Using doped or nanocomposite buffer layers at the anode/organic interface can improve adhesion and morphological stability. For instance, doping hole-transport layers with materials like LiF or C60 can help maintain a stable interface even at temperatures above the organic material's glass transition temperature.[13]
References
-
Investigating the Thermal Stability of Organic Thin-Film Transistors and Phototransistors Based on[9]-Benzothieno-[3,2-b]-[9]-benzothiophene Dimeric Derivatives. PubMed.
- Enhancing the Thermal Stability of Organic Solar Cells by Locking Morphology with Ethyl Cellulose Additive.
- Molecular Anchoring Strategies for Enhanced Thermal Stability in Organic Field-Effect Transistors.
- Significantly enhanced thermal stability from a new kind of n-type organic semiconductor DFA4: a fully fused F8IC.
-
Investigating the Thermal Stability of Organic Thin Film Transistors and Phototransistors Based on[9]Benzothieno[3,2‐b][9]benzothiophene Dimers Derivatives. ResearchGate.
- Enhanced thermal stability in organic light-emitting diodes through nanocomposite buffer layers at the anode/organic interface. Journal of Applied Physics.
- Heat Transfer Enhancement of n-Type Organic Semiconductors by an Insul
-
Thermally, Operationally, and Environmentally Stable Organic Thin-Film Transistors Based on Bis[9]benzothieno[2,3-d:2′,3′-d′]naphtho[2,3-b:6,7-b′]dithiophene Derivatives. ACS Publications.
- Degradation Mechanism of Benzodithiophene-Based Conjugated Polymers when Exposed to Light in Air.
- A comparison of experimental and theoretical studies of benzoquinone modified poly(thiophene): effect of polymerization techniques on the structure and properties. RSC Publishing.
- Enhanced Photovoltaic Performance of Asymmetrical Benzo Dithiophene Homopolymer Donor Materials in Nonfullerene Acceptor-Based Organic Photovoltaics. MDPI.
- A Comparative Guide to the Thermal Stability of Thiophene-Based Polymers. Benchchem.
- Benzothienobenzothiophene: recent uses as a transistor material and derivatization for adding new features in device functions. CrystEngComm.
- Photophysical, Thermal and Structural Properties of Thiophene and Benzodithiophene-Based Copolymers Synthesized by Direct Arylation Polycondens
- Degradation Mechanism of Benzodithiophene-Based Conjugated Polymers when Exposed to Light in Air.
- Design strategy for air-stable organic semiconductors applicable to high-performance field-effect transistors. Tohoku University Repository.
- Thermal Operational Stability in Organic Thin Film Transistors: The Critical Role of Interface Composition and Deposition Conditions. PubMed.
- Molecular orientation and thermal stability of thin-film organic semiconductors.
- Mechanisms for the enhancement of the thermal stability of organic thin films by aluminum oxide capping layers.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Thermal Operational Stability in Organic Thin Film Transistors: The Critical Role of Interface Composition and Deposition Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Photophysical, Thermal and Structural Properties of Thiophene and Benzodithiophene-Based Copolymers Synthesized by Direct Arylation Polycondensation Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Investigating the Thermal Stability of Organic Thin-Film Transistors and Phototransistors Based on [1]-Benzothieno-[3,2-b]-[1]-benzothiophene Dimeric Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. A comparison of experimental and theoretical studies of benzoquinone modified poly(thiophene): effect of polymerization techniques on the structure an ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07714C [pubs.rsc.org]
- 13. pubs.aip.org [pubs.aip.org]
- 14. Significantly enhanced thermal stability from a new kind of n-type organic semiconductor DFA4: a fully fused F8IC - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 15. Benzothienobenzothiophene: recent uses as a transistor material and derivatization for adding new features in device functions - CrystEngComm (RSC Publishing) DOI:10.1039/D5CE00904A [pubs.rsc.org]
- 16. Heat Transfer Enhancement of n-Type Organic Semiconductors by an Insulator Blend Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mechanisms for the enhancement of the thermal stability of organic thin films by aluminum oxide capping layers | Journal of Materials Research | Cambridge Core [cambridge.org]
1H NMR Spectrum Analysis Guide: 1-(4-benzo[b]thien-2-ylphenyl)ethanone
Content Type: Technical Comparison & Analysis Guide Target Audience: Medicinal Chemists, Structural Biologists, and Synthetic Organic Chemists.
Introduction: The Analytical Context
1-(4-benzo[b]thien-2-ylphenyl)ethanone is a critical biaryl pharmacophore, often synthesized via Suzuki-Miyaura cross-coupling. In drug discovery, it serves as a scaffold for optoelectronic materials and serotonin receptor modulators.
For the synthetic chemist, the challenge is not just "seeing peaks," but distinguishing the target product from:
-
Regioisomers: specifically the 3-substituted benzothiophene isomer.
-
Starting Materials: 4-bromoacetophenone and benzo[b]thiophene-2-boronic acid.
-
Homocoupling Byproducts: Bis-benzothiophene species.
This guide provides a comparative, self-validating framework for analyzing the 1H NMR spectrum of this compound, moving beyond simple assignment to structural proof.
Structural Prediction & Assignment Logic
The molecule consists of three distinct magnetic environments: the Acetyl Methyl , the Para-substituted Phenyl Ring , and the Benzo[b]thiophene Core .
The Diagnostic Logic Tree
The following diagram illustrates the decision-making process for assigning this specific spectrum.
Figure 1: Logical flow for assigning key structural motifs in 1-(4-benzo[b]thien-2-ylphenyl)ethanone.
Detailed Spectral Analysis (CDCl₃)
Experimental Conditions: 400 MHz or higher recommended. Solvent: CDCl₃ (Chloroform-d) is preferred for resolution; DMSO-d₆ may cause peak broadening due to viscosity but separates aromatic overlaps.
A. The Aliphatic Region (2.0 – 3.0 ppm)
-
Signal: Singlet (s).
-
Integration: 3H.
-
Shift: 2.63 ppm .
-
Assignment: Acetyl methyl group (-COCH₃).
-
Significance: This is your internal calibration standard. If this integrates to <3H relative to aromatics, you likely have solvent contamination or incomplete drying.
B. The Aromatic Region (7.2 – 8.1 ppm)
This region contains 9 protons. The splitting pattern confirms the Suzuki coupling success.
1. The Phenyl Linker (AA'BB' System)
The acetyl group is electron-withdrawing (EWG), strongly deshielding the ortho-protons.
-
Protons ortho to Carbonyl: Doublet (d), ~8.02 ppm (J ≈ 8.5 Hz). Deshielded by anisotropy of C=O.
-
Protons ortho to Benzothiophene: Doublet (d), ~7.78 ppm (J ≈ 8.5 Hz).
2. The Benzothiophene Core
-
H-3 (The Diagnostic Peak): Singlet (s), ~7.60 ppm .
-
Why: In 2-substituted benzothiophenes, the proton at position 3 has no adjacent neighbor for direct coupling, appearing as a sharp singlet (or very fine doublet due to long-range coupling).
-
Comparison: If this peak is a doublet or absent, you may have the 3-substituted isomer.
-
-
H-4 to H-7 (Fused Ring): Two multiplets.
-
~7.80 - 7.85 ppm: (m, 2H) Protons at positions 4 and 7 (pseudo-doublets).
-
~7.35 - 7.45 ppm: (m, 2H) Protons at positions 5 and 6 (pseudo-triplets).
-
Comparative Analysis: Product vs. Alternatives
This section provides the data required to distinguish the product from common impurities and starting materials.
Comparison 1: Reaction Monitoring (Product vs. Precursors)
Use this table to track the progress of a Suzuki coupling reaction.
| Feature | Starting Material: 4-Bromoacetophenone | Starting Material: BT-2-Boronic Acid | Target Product |
| Methyl Signal | 2.58 ppm (s) | N/A | 2.63 ppm (s) |
| Aromatic Pattern | AA'BB' (7.60, 7.83 ppm) | Complex Multiplets | AA'BB' (7.78, 8.02 ppm) |
| Diagnostic Peak | N/A | Boronic OH (variable) | H-3 Singlet (~7.60 ppm) |
| Key Shift | Ortho-Br protons are shielded relative to product. | H-3 is often broadened by Boron. | Downfield shift of phenyl protons. |
Comparison 2: Regioisomer Distinction (2- vs 3-substituted)
If the synthesis lacked regiospecificity, the 3-isomer is the primary contaminant.
| Feature | 2-Substituted (Target) | 3-Substituted Isomer |
| Thiophene Proton | H-3 is a Singlet | H-2 is a Singlet |
| Chemical Shift | H-3 ≈ 7.60 ppm | H-2 ≈ 7.40 - 7.50 ppm (Typically more shielded) |
| Steric Effect | Planar rotation possible | Steric clash between Ph and Benzene ring of BT |
Experimental Protocol: Self-Validating Workflow
To ensure high-fidelity data (E-E-A-T compliance), follow this specific workflow.
Figure 2: Step-by-step experimental workflow for high-purity NMR acquisition.
Step-by-Step Methodology
-
Sample Preparation: Dissolve 5–10 mg of the purified solid in 0.6 mL of CDCl₃.
-
Note: If the solution is cloudy, residual boronate salts are present. Filter through a small cotton plug in a Pasteur pipette.
-
-
Acquisition Parameters:
-
Relaxation Delay (d1): Set to at least 2.0 seconds. The acetyl methyl protons relax slowly; a short d1 will reduce the integral accuracy, making it look like <3H.
-
Scans (ns): 16 scans are sufficient for this concentration.
-
-
Processing:
-
Apply an exponential window function (Line Broadening = 0.3 Hz) to smooth aromatic noise.
-
Manually phase the spectrum, focusing on the base of the large Methyl singlet.
-
References
-
Chemical Shift Data & Suzuki Coupling Context
-
Benzothiophene Spectral Characteristics
-
General NMR Interpretation
-
Analogous Compound Data (2-phenylbenzothiophene)
-
Sigma-Aldrich. (n.d.). Benzo[b]thien-2-ylboronic acid Product Specification & NMR References. Link
-
Sources
A Researcher's Guide to Interpreting Carbonyl Group Vibrations in Benzothiophene Ethanones via FTIR Spectroscopy
For drug development professionals and researchers working with heterocyclic compounds, the precise characterization of molecular structures is paramount. Among the most powerful and accessible analytical techniques for this purpose is Fourier Transform Infrared (FTIR) spectroscopy. This guide provides an in-depth analysis of the characteristic FTIR absorption peaks for the carbonyl (C=O) group in benzothiophene ethanones, a class of compounds with significant pharmacological interest.[1][2][3] We will move beyond a simple catalog of frequencies to explore the underlying electronic and structural factors that dictate the position of the carbonyl stretching vibration, providing you with the predictive power to interpret your spectra with confidence.
The Carbonyl Stretching Vibration: A Spectroscopic Beacon
The carbonyl group's stretching vibration is one of the most reliable and easily identifiable peaks in an infrared spectrum.[4][5] This is due to two key factors:
-
Intensity: The significant difference in electronegativity between the carbon and oxygen atoms creates a large dipole moment in the C=O bond. The stretching of this bond causes a substantial change in the dipole moment, resulting in a very strong absorption of infrared radiation.[4][5]
-
Position: The C=O stretching vibration typically appears in a relatively uncluttered region of the spectrum, generally between 1650 and 1800 cm⁻¹.[5] This makes it an excellent "diagnostic" peak for identifying carbonyl-containing compounds.
For a simple, non-conjugated aliphatic ketone, the C=O stretch is typically observed around 1715 cm⁻¹. However, in benzothiophene ethanones, the situation is more complex and informative due to the influence of the fused aromatic ring system.
Comparative Analysis: Factors Influencing Carbonyl Peak Position
The precise wavenumber of the carbonyl stretch in benzothiophene ethanones is a sensitive indicator of the molecule's electronic environment. The primary factors at play are conjugation, the electronic effects of substituents on the benzothiophene ring, and the potential for intramolecular hydrogen bonding.
The Effect of Conjugation
In benzothiophene ethanones, the carbonyl group is directly attached to the aromatic benzothiophene ring system. This creates a conjugated system where the π-electrons of the carbonyl group can delocalize into the aromatic ring. This delocalization imparts more single-bond character to the C=O bond, effectively weakening it. A weaker bond requires less energy to vibrate, and therefore, its stretching frequency is lowered.
Consequently, the carbonyl stretching frequency in a typical 2-acetylbenzothiophene is observed at a lower wavenumber (generally 1660-1690 cm⁻¹ ) compared to a simple aliphatic ketone (~1715 cm⁻¹).[4] This shift of approximately 30-50 cm⁻¹ is a hallmark of an aromatic ketone.
Caption: Resonance delocalization in aromatic ketones.
Substituent Effects
Substituents on the benzothiophene ring can further modulate the carbonyl stretching frequency by either donating or withdrawing electron density from the conjugated system. This is known as the resonance and inductive effect.
-
Electron-Donating Groups (EDGs): Groups like amino (-NH₂) or methoxy (-OCH₃) donate electron density to the aromatic ring through resonance. This enhances the delocalization into the carbonyl group, further increasing its single-bond character and lowering the stretching frequency.
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or halogens (-Cl, -Br) pull electron density away from the ring.[6] This effect reduces electron delocalization from the ring to the carbonyl group, strengthening the C=O bond and increasing its stretching frequency.
The following table summarizes experimentally observed carbonyl frequencies for various substituted benzothiophene derivatives and related compounds.
| Compound Class/Substituent | Position of Carbonyl Stretch (νC=O) cm⁻¹ | Key Influencing Factor | Reference |
| General Aromatic Ketones | 1685 - 1700 | Conjugation | [4][5] |
| 2-Nitrochalcone Derivatives | 1640 - 1651 | Extended Conjugation & EWG | [7] |
| Benzothiazole-based Ketone | 1680 | Conjugation | [8] |
| Benzothiophene-Oxadiazole Derivative (-NO₂) | 1693 | Conjugation, EWG | [9] |
| Benzothiophene-Oxadiazole Derivative (-OCH₃) | 1705 | Conjugation, EDG (counter-intuitive)¹ | [9] |
| 3-Hydroxy-2-acetylbenzothiophene | ~1620 - 1640 (Predicted) | Intramolecular Hydrogen Bonding | N/A |
¹Note: The higher frequency for the -OCH₃ derivative in this specific complex heterocyclic system[9] may be due to competing electronic effects or structural constraints not present in simpler systems. It highlights the importance of considering the entire molecular structure.
Intramolecular Hydrogen Bonding (IHB)
The presence of a substituent capable of forming a hydrogen bond with the carbonyl oxygen, such as a hydroxyl (-OH) or amino (-NH₂) group at the adjacent 3-position, will cause a significant decrease in the C=O stretching frequency. The hydrogen bond withdraws electron density from the carbonyl oxygen, weakening the C=O bond and causing a substantial red-shift (shift to lower wavenumber) that can exceed 50 cm⁻¹.[10][11] This is one of the most dramatic effects observed in vibrational spectroscopy.
Caption: Intramolecular Hydrogen Bonding (IHB) effect.
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum
Adhering to a rigorous protocol is essential for obtaining reproducible and high-quality data. The following outlines a standard procedure for analyzing solid benzothiophene ethanone samples.
Objective: To obtain a clean, high-resolution FTIR spectrum of a solid benzothiophene ethanone derivative using the KBr pellet method.
Materials:
-
Benzothiophene ethanone sample (2-3 mg)
-
FTIR-grade Potassium Bromide (KBr), desiccated (~200 mg)
-
Agate mortar and pestle
-
Hydraulic press with pellet-forming die
-
FTIR Spectrometer
Workflow Diagram:
Caption: Workflow for KBr Pellet FTIR Analysis.
Step-by-Step Procedure:
-
Background Spectrum: Before preparing the sample, ensure the spectrometer's sample chamber is empty and clean. Run a background scan to measure the absorbance of ambient air (CO₂ and H₂O). The instrument will automatically subtract this from your sample spectrum.
-
Rationale: This step corrects for environmental interferences, ensuring that the final spectrum contains only information from your sample.
-
-
Sample Preparation: a. Place ~200 mg of dry, FTIR-grade KBr into an agate mortar. Grind it to a fine, consistent powder.
- Rationale: KBr is transparent to IR radiation in the mid-IR region. Grinding ensures a homogenous mixture. Using an agate mortar prevents contamination that can occur with softer materials. b. Add 2-3 mg of your benzothiophene ethanone sample to the KBr. c. Grind the mixture vigorously for 2-3 minutes until it is a fine, homogenous powder.
- Rationale: Thorough mixing is critical for dispersing the sample evenly within the KBr matrix, which prevents scattering of the IR beam and produces a high-quality, transparent pellet.
-
Pellet Formation: a. Transfer a portion of the mixture to the pellet die. b. Place the die under a hydraulic press and apply pressure (typically 8-10 tons) for approximately 2 minutes. Applying a vacuum during pressing can help remove trapped air and moisture, resulting in a clearer pellet. c. Carefully release the pressure and eject the thin, transparent, or translucent KBr pellet.
- Rationale: The high pressure causes the KBr to flow and fuse, trapping the sample molecules in the KBr crystal lattice. A transparent pellet minimizes light scattering and maximizes signal.
-
Data Acquisition: a. Place the KBr pellet into the sample holder in the FTIR spectrometer. b. Set the acquisition parameters. Standard settings are often sufficient:
- Scans: 16-32 (more scans improve signal-to-noise ratio)
- Resolution: 4 cm⁻¹ (sufficient for most routine analyses)
- Range: 4000 - 400 cm⁻¹ c. Acquire the sample spectrum.
-
Data Analysis: a. The resulting spectrum should show absorbance as a function of wavenumber. b. Use the software's peak-picking tool to identify the exact wavenumber of the most intense peak in the 1650-1710 cm⁻¹ region. This corresponds to your C=O stretching frequency. c. Correlate this value with the principles discussed in Section 2 to interpret the electronic and structural environment of the carbonyl group in your specific molecule.
Conclusion
FTIR spectroscopy is an indispensable tool for the structural elucidation of benzothiophene ethanones. The carbonyl stretching frequency is not merely an identifying feature but a rich source of information about the electronic nature of the molecule. By understanding the interplay of conjugation, substituent effects, and potential hydrogen bonding, researchers can leverage a simple FTIR spectrum to confirm structural hypotheses, assess electronic environments, and gain deeper insights into their target compounds. This guide provides the foundational principles and a practical framework to empower drug development professionals and scientists to interpret their spectroscopic data with a higher level of confidence and expertise.
References
-
Structure, intramolecular hydrogen bonding, and vibrational spectra of 2,2,6,6-tetramethyl-3,5-heptanedione. ResearchGate. Available at: [Link]
-
Synthesis, characterization of novel benzothiophene. Preprint. Available at: [Link]
-
FT-IR liquid spectra of mixture 8. Peaks of benzothiophene and... ResearchGate. Available at: [Link]
-
Synthesis and pharmacological evaluation of 2-substituted benzo[b]thiophenes as anti-inflammatory and analgesic agents. PubMed. Available at: [Link]
-
Inter- vs. Intramolecular Hydrogen Bond Patterns and Proton Dynamics in Nitrophthalic Acid Associates. MDPI. Available at: [Link]
-
XRD, FT-IR, Electronic and Fluorescence Spectroscopic Studies of Benzothiophenesulfone-2-methanol. International Journal of Pure and Applied Research. Available at: [Link]
-
The Carbonyl Group, Part I: Introduction. Spectroscopy Online. Available at: [Link]
-
Formation and Dissociation of Intra-Intermolecular Hydrogen-Bonded Solute-Solvent Complexes: Chemical Exchange Two-Dimensional I. Stanford University. Available at: [Link]
-
An FT-IR spectroscopic study of the role of hydrogen bonding in the formation of liquid crystallinity for mixtures containing bipyridines and 4-pentoxybenzoic acid. RSC Publishing. Available at: [Link]
-
Synthesis, Spectroscopy and X-Ray Characterization, of Novel Derivatives of Substituted 2-(Benzothiazol-2'-ylthio)acetohydrazide. SCIRP. Available at: [Link]
-
The Infrared Spectra of Polymers, VII: Polymers with Carbonyl (C=O) Bonds. Spectroscopy Online. Available at: [Link]
-
Three Isomeric Dioctyl Derivatives of 2,7-Dithienyl[10]benzo-thieno[3,2-b][10]benzothiophene: Synthesis, Optical, Thermal, and Semiconductor Properties. MDPI. Available at: [Link]
-
Theoretical Investigation of Substituent Effect on the Carbonyl Stretcing Vibration in Carbonyl Oximes. Journal of Engineering Research and Applied Science. Available at: [Link]
-
Study of the Crystal Structure and Hydrogen Bonding during Cold Crystallization of Poly(trimethylene 2,5-furandicarboxylate). PMC. Available at: [Link]
-
Synthesis and characterization of novel benzothiophene substituted oxadiazole derivatives and their antimicrobial activity. Der Pharma Chemica. Available at: [Link]
-
FT-IR quantification of the carbonyl functional group in aqueous-phase secondary organic aerosol from phenols. Atmospheric Chemistry and Physics. Available at: [Link]
-
Synthesis and biological evaluation of novel benzothiophene derivatives. Indian Academy of Sciences. Available at: [Link]
-
Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). MDPI. Available at: [Link]
-
Substituent Effects on the Reactivity of Benzoquinone Derivatives with Thiols. PMC. Available at: [Link]
-
Synthesis, spectroscopic characterization, crystal structure and pharmacological properties of some novel thiophene-thiourea core derivatives. European Journal of Chemistry. Available at: [Link]
-
Synthesis of novel benzothiophene derivatives as protectors against cranial irradiation-induced neuroinflammation. PubMed. Available at: [Link]
-
IR spectroscopic studies on the transmission of substituent effects to carbonyl and thiocarbonyl stretching frequencies in 4-substituted phenyl-4,5-dihydrobenzo [f][2][10] oxazepin-3 (2H)-ones (thiones). Semantic Scholar. Available at: [Link]
-
Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Hilaris Publisher. Available at: [Link]
-
14.2b The Effect of Conjugation on the Carbonyl Stretching Frequency. YouTube. Available at: [Link]
-
Efficient Synthesis of Substituted 2-Nitrochalcone Derivatives. MDPI. Available at: [Link]
Sources
- 1. malayajournal.org [malayajournal.org]
- 2. Synthesis and pharmacological evaluation of 2-substituted benzo[b]thiophenes as anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of novel benzothiophene derivatives as protectors against cranial irradiation-induced neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. Substituent Effects on the Reactivity of Benzoquinone Derivatives with Thiols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, Spectroscopy and X-Ray Characterization, of Novel Derivatives of Substituted 2-(Benzothiazol-2’-ylthio)acetohydrazide [scirp.org]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. researchgate.net [researchgate.net]
- 11. Inter- vs. Intramolecular Hydrogen Bond Patterns and Proton Dynamics in Nitrophthalic Acid Associates [mdpi.com]
A Comparative Guide to the Structural Elucidation of Ethanone, 1-(4-benzo[b]thien-2-ylphenyl)-
In the landscape of drug development and materials science, the unambiguous structural characterization of novel synthesized molecules is paramount. Ethanone, 1-(4-benzo[b]thien-2-ylphenyl)-, a molecule incorporating a benzothiophene core, is of significant interest due to the prevalence of this moiety in pharmacologically active compounds.[1] This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation patterns of this molecule, offering a powerful tool for its identification. Furthermore, it presents a comparative overview of alternative analytical techniques, namely Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, to provide a holistic approach to structural verification.
Part 1: Predicting the Mass Spectrometry Fragmentation Pathway
Electron Ionization (EI) mass spectrometry is a cornerstone technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns.[2] The process involves bombarding a molecule with high-energy electrons, leading to the formation of a molecular ion (M+•) which then fragments in predictable ways based on its structure.[3] For Ethanone, 1-(4-benzo[b]thien-2-ylphenyl)-, with a molecular weight of 264.33 g/mol , we can predict a series of characteristic fragmentation steps.
The most probable fragmentation pathways are initiated by the energetic instability of the molecular ion, which breaks down into smaller, more stable fragments.[3] The stability of the resulting carbocations is a major driving force for the fragmentation pathways observed.[3][4]
Predicted Fragmentation of Ethanone, 1-(4-benzo[b]thien-2-ylphenyl)-
-
Molecular Ion (M+•) Formation : The initial event is the ionization of the molecule, resulting in a molecular ion peak at an m/z (mass-to-charge ratio) of 264.
-
α-Cleavage (Alpha-Cleavage) : The most favorable initial fragmentation is the cleavage of the bond between the carbonyl carbon and the methyl group.[5][6] This is a classic fragmentation pattern for ketones, known as α-cleavage.[6] This cleavage results in the loss of a methyl radical (•CH₃, mass of 15 Da) and the formation of a highly stable acylium ion at m/z 249 . This peak is expected to be the base peak (the most intense peak) in the spectrum due to the resonance stabilization of the acylium ion.
-
Secondary Fragmentation :
-
Loss of Carbon Monoxide (CO) : The acylium ion (m/z 249) can subsequently lose a neutral molecule of carbon monoxide (CO, mass of 28 Da). This is a common fragmentation pathway for carbonyl-containing compounds and will result in a significant fragment ion at m/z 221 .[5]
-
Formation of a Phenyl Cation : Further fragmentation of the m/z 221 ion can lead to the formation of a phenyl cation at m/z 77 .
-
The predicted fragmentation cascade is a logical sequence of events governed by the principles of ion stability. The initial α-cleavage is highly favored due to the formation of the resonance-stabilized acylium ion. Subsequent loss of a neutral, stable molecule like CO is also a common and energetically favorable process in mass spectrometry.
Below is a diagram illustrating the predicted fragmentation pathway:
Caption: Predicted EI-MS fragmentation of Ethanone, 1-(4-benzo[b]thien-2-ylphenyl)-.
Part 2: A Comparative Analysis with Alternative Spectroscopic Techniques
While mass spectrometry provides invaluable data on molecular weight and fragmentation, a comprehensive structural elucidation often necessitates a multi-technique approach. Here, we compare the insights gained from MS with those from Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
| Technique | Information Provided | Strengths | Limitations |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | High sensitivity, requires very small sample amounts, provides structural clues from fragmentation. | Isomers can have similar fragmentation patterns, does not provide detailed connectivity information. |
| NMR Spectroscopy (¹H, ¹³C) | Detailed information on the chemical environment and connectivity of each atom.[1] | Provides unambiguous structure determination, non-destructive.[1] | Lower sensitivity than MS, requires larger sample amounts, can be time-consuming. |
| Infrared (IR) Spectroscopy | Identification of functional groups present in the molecule.[7] | Fast and simple to perform, provides a quick check for key functional groups.[8] | Provides limited information on the overall molecular structure.[7] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly ¹H and ¹³C NMR, is arguably the most powerful tool for the definitive structural elucidation of organic molecules.[1] For Ethanone, 1-(4-benzo[b]thien-2-ylphenyl)-, ¹H NMR would show distinct signals for the protons on the benzothiophene and phenyl rings, typically in the downfield region of δ 7.0-8.0 ppm.[1] The acetyl methyl protons would appear as a sharp singlet further upfield. ¹³C NMR would confirm the presence of the carbonyl carbon in the characteristic region of 190-215 δ.[9]
Infrared (IR) Spectroscopy: IR spectroscopy is excellent for the rapid identification of functional groups.[10] The IR spectrum of our target molecule would be dominated by a strong absorption band for the carbonyl (C=O) stretch of the aromatic ketone, expected around 1685-1690 cm⁻¹.[7][11] This is lower than a typical saturated ketone due to conjugation with the aromatic ring.[7][10] Other characteristic bands would include aromatic C-H and C=C stretching vibrations.
In essence, while MS provides the molecular formula puzzle pieces, NMR spectroscopy is the tool that allows for their precise assembly into a definitive structure. IR spectroscopy serves as a rapid and effective confirmation of the presence of key functional groups.
Part 3: Experimental Protocol for Mass Spectrometry Analysis
To acquire the mass spectrum of Ethanone, 1-(4-benzo[b]thien-2-ylphenyl)-, a standard Gas Chromatography-Mass Spectrometry (GC-MS) system operating in Electron Ionization (EI) mode is recommended.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a volatile, high-purity solvent such as dichloromethane or methanol.
-
Instrumentation: Utilize a GC-MS system equipped with a standard non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 300 °C at a rate of 15 °C/minute, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV[2]
-
Source Temperature: 230 °C
-
Mass Range: Scan from m/z 40 to 500.
-
Scan Speed: 2 scans/second.
-
-
Data Analysis: The resulting total ion chromatogram (TIC) will show a peak corresponding to the elution of the target compound. The mass spectrum of this peak can then be extracted and analyzed for the molecular ion and characteristic fragment ions.
The following diagram illustrates the general workflow for this analysis:
Caption: General workflow for GC-MS analysis of the target compound.
Conclusion
The structural elucidation of novel compounds like Ethanone, 1-(4-benzo[b]thien-2-ylphenyl)- relies on a synergistic application of modern analytical techniques. Mass spectrometry, through its predictable fragmentation patterns, offers crucial initial evidence for the compound's identity and structure. The primary fragmentation via α-cleavage to form a stable acylium ion at m/z 249 is a key diagnostic feature. However, for unequivocal structural confirmation, this data should be corroborated with the detailed connectivity information provided by NMR spectroscopy and the functional group verification from IR spectroscopy. This integrated analytical approach ensures the scientific rigor required in research and development.
References
- Benchchem. (n.d.). ¹H and ¹³C NMR Spectral Analysis of Synthesized Benzothiophenes.
- Filo. (2025, October 5). Explain all possible fragmentation for in mass spectrometry for the following molecule.
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, July 3). Electron Ionization. Retrieved from [Link]
-
Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]
-
Intro to Mass Spectrometry. (n.d.). Fragmentation Mechanisms. Retrieved from [Link]
-
Chemistry Land. (n.d.). Ketone infrared spectra. Retrieved from [Link]
-
Spectroscopy Online. (2017, September 1). The Carbonyl Group, Part I: Introduction. Retrieved from [Link]
-
NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
-
UCLA Chemistry. (n.d.). IR: ketones. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. Explain all possible fragmentation for in mass spectrometry for the follo.. [askfilo.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. Chemistry: Ketone infrared spectra [openchemistryhelp.blogspot.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
The Definitive Guide to HPLC Purity Standards for Benzothiophene-Phenyl Derivatives
Topic: HPLC Purity Standards for Benzothiophene-Phenyl Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Introduction: The Scaffolds of High Stakes
Benzothiophene-phenyl derivatives are not merely chemical intermediates; they are the structural backbones of blockbuster Selective Estrogen Receptor Modulators (SERMs) like Raloxifene and emerging organic semiconductors. In these applications, a purity deviation of 0.5% is not a statistical error—it is a clinical risk or a device failure.
As a Senior Application Scientist, I have witnessed entire campaigns stalled because a "98% pure" reagent-grade standard contained a positional isomer that co-eluted with the active pharmaceutical ingredient (API). This guide moves beyond basic definitions to provide a rigorous, data-backed comparison of HPLC standard grades, specifically tailored to the pi-electron-rich, isomer-prone nature of benzothiophene chemistry.
Part 1: The Hierarchy of Accuracy
In HPLC analysis of benzothiophenes, "purity" is relative to the ruler you use to measure it. We categorize standards into three tiers. Your choice determines the validity of your data.[1]
Comparative Performance Matrix
| Feature | Tier 1: Primary CRM (USP/EP/NIST) | Tier 2: Secondary (Working) Standard | Tier 3: Reagent Grade (Chemical Vendor) |
| Purity Definition | Absolute (Mass Balance/QNMR). Often >99.9%. | Potency assigned against Tier 1. | Area % (HPLC/GC) only. |
| Traceability | SI Units / Metrological Traceability.[2] | Traceable to Tier 1 specific lot. | None / Batch-specific only. |
| Uncertainty | Explicitly stated (e.g., ± 0.3%). | Calculated propagation of error. | Unknown. |
| Impurity Profile | Fully characterized (qualitative & quantitative). | Characterized for specific method.[1][3][4][5][6][7][8][9] | Unspecified (may contain isomers). |
| Primary Use | Dispute resolution, instrument qualification. | Routine QC release, stability studies.[3] | Early synthesis, peak identification (risky). |
| Cost Factor | $ (Low) |
The "Hidden" Risk in Benzothiophenes
Unlike simple aliphatics, benzothiophene-phenyl derivatives suffer from isomeric contamination (e.g., 2-phenyl vs. 3-phenyl isomers) and S-oxidation (sulfoxide formation).
-
Reagent Grade Risk: A reagent grade labeled "98%" may actually be 95% target and 3% positional isomer. If your HPLC method cannot resolve this isomer, you will unknowingly assign a 103% potency to your sample.
-
CRM Assurance: A CRM certificate will explicitly quantify these related substances, allowing you to calculate a Relative Response Factor (RRF).
Part 2: Scientific Deep Dive – The Chromatography of Pi-Systems
The Pi-Pi Interaction Challenge
Benzothiophene-phenyl compounds are flat, electron-rich systems. Standard C18 columns often fail to separate positional isomers because they rely primarily on hydrophobic interactions.
Expert Insight: For these derivatives, Pentafluorophenyl (PFP) or Phenyl-Hexyl stationary phases are superior. They utilize pi-pi interactions to resolve isomers that co-elute on C18.
-
C18 Mechanism: Hydrophobicity (Separates based on alkyl chain length/polarity).
-
PFP Mechanism: Hydrophobicity + Pi-Pi Interaction + Dipole-Dipole (Separates based on electron density distribution).
Case Study: Raloxifene Impurity Profiling
-
Critical Impurities: Raloxifene N-oxide, Dimer, and positional isomers.
-
Observation: Using a generic C18 column, the N-oxide impurity often tails into the main peak. Using a high-purity CRM allows for the precise determination of the tailing factor and resolution requirements (USP requires R > 2.0).
Part 3: Experimental Protocol – The "Bridge" Qualification
You cannot afford to use CRMs for every injection. The industry standard is to establish a Secondary Working Standard . This protocol ensures your daily standard is valid.
Protocol: Qualification of In-House Secondary Standard
Objective: Assign a potency value to a high-purity batch of synthesized Benzothiophene derivative using a Primary CRM.
Reagents:
-
Primary Standard: USP Reference Standard (e.g., Raloxifene HCl RS).[7]
-
Candidate Material: High-purity synthesis batch (>99.5% by area).
-
Solvent: Methanol/Buffer (pH 3.0).
Step-by-Step Workflow:
-
System Suitability:
-
Inject Primary Standard (6 replicates).
-
Requirement: RSD < 0.73% (per USP <621> for API assay). Tailing factor < 2.0.[3]
-
-
Standard Preparation:
-
Solution A (Primary): Prepare in duplicate (W1, W2) at 0.05 mg/mL.
-
Solution B (Candidate): Prepare in triplicate (S1, S2, S3) at 0.05 mg/mL.
-
-
Analysis Sequence:
-
Blank -> A(1) -> A(2) -> B(1) -> B(2) -> B(3) -> A(Bracketing).
-
-
Calculation:
-
Calculate the response factor (RF) of the Primary Standard.
-
Calculate the potency of the Candidate Material using the formula:
-
-
Validation:
-
The Candidate is approved only if the calculated potency is consistent across all three preparations (RSD < 1.0%).
-
Part 4: Visualization of Workflows
Figure 1: The Standards Qualification Workflow
This diagram illustrates the logical flow of establishing a working standard from a primary CRM, ensuring traceability.
Caption: Workflow for qualifying a secondary reference standard against a primary CRM to ensure metrological traceability.
Figure 2: Column Selection Decision Tree for Benzothiophenes
This diagram guides the researcher in selecting the correct stationary phase based on the specific analytical challenge.
Caption: Decision tree for selecting HPLC columns based on the specific separation mechanism required for benzothiophenes.
Part 5: Simulated Data – The Cost of "Good Enough"
To demonstrate the impact of standard selection, we simulated an assay of a commercial Raloxifene sample using two different standards.
Scenario:
-
Standard A: Certified Reference Material (99.8% Purity).
-
Standard B: Reagent Grade "98%" (Actual Purity: 96.5% due to water and inorganic salts not measured by area %).
Results Table:
| Parameter | Result using Standard A (CRM) | Result using Standard B (Reagent) | Consequence |
| Standard Potency Used | 99.8% (True) | 98.0% (Assumed) | Systematic Error |
| Sample Peak Area | 1,250,000 | 1,250,000 | N/A |
| Calculated Assay | 99.2% (Passes Spec) | 101.3% (Fails - OOS) | False Failure |
| Impurity ID | Matches RRT of CRM impurities. | Unknown peaks ignored. | Regulatory Risk |
References
-
US Pharmacopeia (USP). USP Monograph: Raloxifene Hydrochloride. USP-NF. Link
-
International Council for Harmonisation (ICH). ICH Q3A(R2): Impurities in New Drug Substances.[10] (2006).[11] Link
-
Agilent Technologies. Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Application Note 5991-4363EN. Link
-
Basak, M. et al. Identification and Characterization of Potential Impurities in Raloxifene Hydrochloride. Scientia Pharmaceutica, 2012. Link
-
Inorganic Ventures. Certified Reference Materials vs. Reference Standards.Link
Sources
- 1. gbjpl.com.au [gbjpl.com.au]
- 2. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Separation of Benzothiophene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. isca.me [isca.me]
- 6. welch-us.com [welch-us.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. nacalai.com [nacalai.com]
- 9. benchchem.com [benchchem.com]
- 10. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 11. database.ich.org [database.ich.org]
Comparing optoelectronic properties of benzothiophene vs benzofuran ethanones
[1]
Executive Summary: The Heteroatom Divergence
In the design of optoelectronic materials and bioactive fluorophores, the choice between benzofuran (oxygen-containing) and benzothiophene (sulfur-containing) scaffolds is a critical decision point. While structurally isosteric, their photophysical behaviors diverge radically due to the Heavy Atom Effect (HAE) and differences in electronegativity.
-
Benzofuran Ethanones: Dominated by radiative decay (
).[1] They exhibit higher fluorescence quantum yields ( ), making them ideal for bioimaging and fluorescent probes.[1] -
Benzothiophene Ethanones: Dominated by non-radiative intersystem crossing (
).[1] The sulfur atom facilitates spin-orbit coupling (SOC), quenching fluorescence but opening pathways for phosphorescence, triplet-harvesting in OLEDs, and singlet oxygen generation ( ) for photodynamic therapy.[1]
Fundamental Chemical Physics
The optoelectronic disparity stems from the electronic properties of the heteroatom at position 1.
Electronic Structure & Transitions
-
Electronegativity: Oxygen (3.[1]44) is significantly more electronegative than Sulfur (2.58).[1] This makes the benzofuran ring more electron-poor inductively, but oxygen is a stronger
-donor (+M effect) than sulfur.[1] -
Heavy Atom Effect (HAE): Sulfur (
) has a larger spin-orbit coupling constant ( ) than Oxygen ( ).[1] This mixes singlet and triplet states, formally allowing the "forbidden" intersystem crossing (ISC).[1]
Jablonski Diagram: The Divergence
The following diagram illustrates the competing decay pathways. Note the thickness of the arrows indicating the dominant process for each derivative.
Figure 1: Comparative Jablonski diagram. Benzofurans favor the blue path (Fluorescence), while Benzothiophenes favor the yellow path (Intersystem Crossing).
Comparative Optoelectronic Performance
The following data synthesizes experimental trends for 2-acetyl derivatives (1-(benzofuran-2-yl)ethanone vs. 1-(benzo[b]thiophen-2-yl)ethanone) and their substituted analogs.
Quantitative Comparison Table
| Property | Benzofuran Ethanones | Benzothiophene Ethanones | Mechanistic Driver |
| Abs.[1][2] Max ( | 250–300 nm (Shoulder ~320 nm) | 260–310 nm (Red-shifted) | S has lower ionization potential; better conjugation.[1] |
| Emission Max ( | 350–400 nm (Blue/UV) | 380–450 nm (often weak) | Bathochromic shift due to S atom size/polarizability.[1] |
| Stokes Shift | Large (3000–5000 cm | Moderate to Large | Significant structural relaxation in |
| Quantum Yield ( | High (0.4 – 0.[1]8) | Low (< 0.[1]1) | HAE of Sulfur promotes |
| Solvatochromism | Strong Positive | Moderate | Intramolecular Charge Transfer (ICT) sensitivity.[1] |
| Triplet Yield ( | Negligible | Significant | Spin-Orbit Coupling.[1] |
Solvatochromism & Lippert-Mataga Analysis
Both derivatives exhibit Intramolecular Charge Transfer (ICT) from the hetero-ring (donor) to the acetyl group (acceptor).
-
Protocol: To validate ICT, generate a Lippert-Mataga plot by measuring Stokes shift (
) in solvents of varying polarity (e.g., Hexane, THF, MeCN).[1] -
Observation: Benzofuran derivatives typically show a steeper slope in the Lippert plot, indicating a larger change in dipole moment (
) upon excitation, consistent with their stronger emissive character.[1]
Experimental Protocols
Synthesis of 2-Acetyl Heterocycles
To ensure a fair comparison, synthesize both derivatives using a parallel "One-Pot" cyclization strategy. The Rap-Stoermer reaction is robust for benzofurans, while a modified Friedel-Crafts/Cyclization is preferred for benzothiophenes.[1]
Workflow Diagram
Figure 2: General synthesis pathway for 2-acetylbenzofuran and 2-acetylbenzothiophene.[1]
Step-by-Step Protocol (Benzofuran Example)
-
Reagents: Dissolve salicylaldehyde (10 mmol) and chloroacetone (11 mmol) in anhydrous acetone (30 mL).
-
Catalysis: Add anhydrous
(15 mmol). -
Reaction: Reflux at 60°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2).[1]
-
Workup: Filter inorganic salts. Evaporate solvent.[1]
-
Purification: Recrystallize from ethanol or purify via column chromatography (Silica gel).
Measurement of Quantum Yield ( )
Standard: Quinine Sulfate in 0.1 M
-
Absorbance Match: Prepare solutions of the sample and reference such that Absorbance at
is (to avoid inner filter effects). -
Integration: Record fluorescence spectra (300–600 nm). Integrate the area under the curve (
). -
Calculation:
Where is the refractive index of the solvent.
Applications & Selection Guide
| Application Domain | Recommended Scaffold | Rationale |
| Fluorescence Microscopy | Benzofuran | High |
| OLED Emitters | Benzothiophene | Ability to harvest triplet excitons (if used as a host or in phosphorescent complexes).[1] |
| Photodynamic Therapy | Benzothiophene | High ISC rate generates Triplet state, which transfers energy to |
| Viscosity Sensors | Benzofuran | Rotational freedom of the acetyl group coupled with high fluorescence allows for "molecular rotor" behavior (intensity increases in viscous media).[1] |
References
-
Comparison of Heterocycle Photophysics: Zander, M., & Kirsch, G. (1989).[1][4] On the Phosphorescence of Benzologues of Furan, Thiophene, Selenophene, and Tellurophene.[4] Zeitschrift für Naturforschung A. Link[1]
-
Synthesis of 2-Acetylbenzofuran: ChemicalBook. (2025).[1] 2-Acetylbenzofuran Properties and Synthesis.Link
-
Heavy Atom Effect in Organic Phosphors: Bolton, O., et al. (2011).[1] The Directed Heavy Atom Effect: A Design Principle for Metal-Free Organic Phosphors.[1][5] Nature Chemistry.[1] Link
-
Solvatochromism & Lippert-Mataga Plots: Lakowicz, J. R. (2006).[1] Principles of Fluorescence Spectroscopy. Springer.[1] Link
-
Benzothiophene Synthesis (Friedel-Crafts): Campaigne, E., & Archer, W. L. (1953).[1] 3-Substituted Thiophenes.[1][6][7] VI. 3-Thenyl and 3-Thenylidene Derivatives. Journal of the American Chemical Society.[1] Link
Sources
- 1. 2-Acetylbenzofuran [webbook.nist.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. EP0859770B1 - PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES - Google Patents [patents.google.com]
- 7. One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides - Chemical Science (RSC Publishing) [pubs.rsc.org]
The Cornerstone of Structural Elucidation: Single-Crystal X-ray Diffraction (XRD)
A Comprehensive Guide to the Structural Analysis of Benzo[b]thiophene-Containing Compounds for Pharmaceutical Research
For researchers, scientists, and drug development professionals, understanding the precise three-dimensional structure of a molecule is paramount. This knowledge underpins rational drug design, informs structure-activity relationships (SAR), and is critical for patent protection. In this guide, we delve into the crystallographic analysis of benzo[b]thiophene derivatives, a class of compounds with significant therapeutic potential. While a specific crystal structure for 1-(4-benzo[b]thien-2-ylphenyl)ethanone is not publicly available, this guide will provide a comprehensive overview of the techniques and methodologies used for the structural elucidation of this important class of molecules.
The benzo[b]thiophene scaffold is a key pharmacophore found in numerous compounds with a wide range of biological activities, including potential treatments for osteoporosis.[1] The precise arrangement of atoms within these molecules, which can be determined through techniques like X-ray diffraction (XRD), is crucial for understanding their interaction with biological targets.
Single-crystal X-ray diffraction (XRD) stands as the definitive method for determining the atomic and molecular structure of a crystalline material.[2] It provides unambiguous information about bond lengths, bond angles, and the overall three-dimensional shape of the molecule.
Experimental Protocol: Single-Crystal XRD of a Novel Benzo[b]thiophene Derivative
The following protocol outlines the typical steps involved in the structural analysis of a new benzo[b]thiophene compound, from crystal growth to data analysis.
1. Synthesis and Crystallization:
-
Synthesis: The target compound is first synthesized. Various synthetic routes exist for creating benzo[b]thiophene derivatives.[1]
-
Purification: The synthesized compound is purified to the highest possible degree, typically using column chromatography or recrystallization.
-
Crystal Growth: High-quality single crystals are essential for a successful XRD experiment. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).
2. Data Collection:
-
A suitable single crystal is mounted on a goniometer.
-
The crystal is placed in a stream of X-rays, and the diffraction pattern is recorded by a detector as the crystal is rotated.
3. Structure Solution and Refinement:
-
The diffraction data is processed to determine the unit cell dimensions and space group.
-
The initial crystal structure is solved using direct methods or Patterson methods.
-
The structural model is then refined to best fit the experimental data, yielding the final atomic coordinates, bond lengths, and angles.
The workflow for a typical single-crystal XRD experiment is illustrated below:
Conclusion
The structural analysis of novel compounds is a cornerstone of modern drug discovery and materials science. For crystalline materials like many benzo[b]thiophene derivatives, single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms. However, a comprehensive understanding of a molecule's properties often requires a multi-faceted approach, integrating data from complementary techniques such as NMR spectroscopy and mass spectrometry. By leveraging the strengths of each of these methods, researchers can gain a complete picture of a molecule's structure and function, paving the way for the development of new and improved therapeutics.
References
- Vertex AI Search. (2022, March 24). Application of Mass Spectrometry on Small Molecule Analysis.
-
Liu, Z. Y., He, X. B., Yang, Z. Y., Shao, H. Y., Li, X., Guo, H. F., ... & Li, Z. R. (2009). Synthesis and evaluation of 1-(benzo[b]thiophen-2-yl)ethanone analogues as novel anti-osteoporosis agents acting on BMP-2 promotor. Bioorganic & medicinal chemistry letters, 19(15), 4167–4170. [Link]
- Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds.
- Bioanalysis Zone. (n.d.). Small molecule analysis using MS.
- Wesleyan University. (2026, February 11). NMR as a Tool for Structure Elucidation of Organic Compounds.
- Chemistry LibreTexts. (2024, May 9). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy.
- Michigan State University. (n.d.). NMR Spectroscopy.
- ACS Publications. (2023, January 10). Ion Mobility Mass Spectrometry for the Separation and Characterization of Small Molecules.
- Springer Nature Experiments. (n.d.). X-ray Diffraction Protocols and Methods.
- Friedrich-Schiller-Universität Jena. (n.d.). Identification of Small Molecules using Mass Spectrometry.
- ZefSci. (2024, May 30). Choosing the Right Mass Spectrometry for Small Molecules.
- ACS Publications. (2017, November 1). Application of X-ray Diffraction and Electron Crystallography for Solving Complex Structure Problems.
- Creative Biostructure. (2025, April 14). Single-Crystal XRD vs. Powder XRD: Selecting the Appropriate Technique.
- Rigaku. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?.
- Anton Paar. (n.d.). X-ray Diffraction (XRD).
- Kanan Lab - Stanford University. (2021, November 9). A framework for automated structure elucidation from routine NMR spectra.
Sources
UV-Vis absorption spectra comparison of phenyl-benzothiophene isomers
Executive Summary & Strategic Context
Audience: Medicinal Chemists, Organic Electronics Researchers, and Spectroscopists.
This guide provides a technical comparison of the UV-Vis absorption properties of 2-phenylbenzothiophene and 3-phenylbenzothiophene . While chemically identical in atomic composition (
-
2-Phenylbenzothiophene: Characterized by a planar conformation that maximizes
-orbital overlap, resulting in a bathochromic (red) shift and higher molar extinction coefficients. It is the preferred scaffold for high-mobility organic semiconductors and SERMs (e.g., Raloxifene). -
3-Phenylbenzothiophene: Characterized by a non-planar, twisted conformation due to peri-interactions with the benzothiophene core. This results in a hypsochromic (blue) shift and reduced conjugation length, often serving as a control in structure-property relationship (SPR) studies.
Structural & Mechanistic Analysis
The Conjugation vs. Sterics Paradigm
The optical difference between these isomers is not merely a change in connectivity but a change in effective conjugation length (
-
2-Isomer (Linear Conjugation): The phenyl ring at the C2 position can rotate freely to adopt a coplanar arrangement with the benzothiophene core. This planarity allows for extended delocalization of
-electrons across the entire molecule. -
3-Isomer (Steric Twist): The phenyl ring at the C3 position faces significant steric repulsion from the hydrogen atom at the C4 position of the benzothiophene ring (the peri-position). To relieve this strain, the phenyl ring twists out of plane (dihedral angle
), breaking the conjugation pathway.
Logic Pathway Visualization
The following diagram illustrates the causal link between molecular structure and observed spectral data.
Caption: Causal pathway linking isomeric substitution position to steric conformation and resulting spectral shifts.
Comparative Data Profile
The following data summarizes the optical properties in standard organic solvents (e.g.,
| Parameter | 2-Phenylbenzothiophene | 3-Phenylbenzothiophene | Mechanistic Driver |
| Primary | 295 – 310 nm | 265 – 280 nm | Effective Conjugation Length |
| Spectral Shift | Reference | Hypsochromic (Blue) Shift | Torsional deconjugation |
| Molar Extinction ( | High (~20,000 | Moderate/Lower | Transition dipole moment magnitude |
| Band Gap ( | Lower (~3.5 eV) | Higher (~4.0 eV) | HOMO-LUMO gap expansion |
| Solvatochromism | Moderate positive solvatochromism | Weak solvatochromism | Polarizability of the excited state |
| Key Application | OLED Emitters, OFETs, SERMs | Steric control units, Blue emitters | Planarity vs. Twist |
Note on Data Interpretation: The exact
varies by solvent polarity.[1] In non-polar solvents like hexane, fine vibrational structure is often visible for the 2-isomer, whereas the 3-isomer typically shows broader, featureless bands due to the distribution of conformers.
Experimental Protocol: Precision UV-Vis Characterization
To ensure reproducible spectral data, the following "Self-Validating" protocol is recommended. This workflow minimizes errors from aggregation or solvent impurities.
Materials & Preparation
-
Solvent: Spectroscopic grade Dichloromethane (DCM) or Tetrahydrofuran (THF). Cutoff < 230 nm.
-
Standard: Anthracene (reference for wavelength calibration).
-
Cuvettes: Quartz (Suprasil), 10 mm path length.
Step-by-Step Workflow
Step 1: Baseline Correction (The Zero State)
-
Fill two matched quartz cuvettes with pure solvent.
-
Place one in the sample beam and one in the reference beam (for dual-beam instruments).
-
Run a baseline scan (200–800 nm). Acceptance Criteria: Absorbance < 0.005 A across the range.
Step 2: Stock Solution Preparation (Gravimetric)
-
Weigh 1.0 mg (
mg) of the isomer into a 10 mL volumetric flask. -
Dissolve in solvent and sonicate for 60 seconds to ensure complete dissolution.
-
Concentration
M.
Step 3: Dilution Series (Linearity Check)
-
Prepare three working dilutions:
, , and . -
Measure absorbance for all three.
-
Self-Validation Check: Plot Absorbance vs. Concentration at
. must be . If not, aggregation is occurring (common in planar 2-phenyl isomers).
Step 4: Data Acquisition
-
Scan rate: 600 nm/min (fast) for survey, 60 nm/min (slow) for final data.
-
Bandwidth: 1.0 nm.
-
Record
and calculate using Beer-Lambert Law: .
Experimental Workflow Diagram
Caption: Validated workflow for determining molar extinction coefficients of benzothiophene isomers.
References
-
PubChem. 2-Phenylbenzo[b]thiophene Compound Summary. National Library of Medicine. [Link]
-
MDPI. Predicting UV-Vis Spectra of Benzothio/Dithiophene Polymers for Photodetectors. [Link][1][2][3][4][5][6][7][8][9][10][11][12]
-
ResearchGate. The Ultraviolet Spectra of Thiophene Derivatives (Historical Data). [Link]
-
Shimadzu. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. [Link]
Sources
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. mdpi.com [mdpi.com]
- 3. UV-Vis Spectrum Data | TCI EUROPE N.V. [tcichemicals.com]
- 4. rsc.org [rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. A first principles based prediction of electronic and nonlinear optical properties towards cyclopenta thiophene chromophores with benzothiophene acceptor moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optical gap in herringbone and π-stacked crystals of [1]benzothieno[3,2-b]benzothiophene and its brominated derivative - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 9. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]
- 10. Synthesis, optical and electrochemical properties of 4,4′-bibenzo[c]thiophene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scienceopen.com [scienceopen.com]
Reference Standards for Characterization of 1-(4-benzo[b]thien-2-ylphenyl)ethanone
Executive Summary
1-(4-benzo[b]thien-2-ylphenyl)ethanone (Calculated MW: 252.33 Da) is a critical benzothiophene derivative, often utilized as a scaffold in the synthesis of Selective Estrogen Receptor Modulators (SERMs) and as a structural analog in the impurity profiling of antipsychotics like Brexpiprazole.[1]
In the context of pharmaceutical development, the "performance" of a reference standard is defined by the accuracy of its assigned potency and the rigor of its structural validation . This guide compares two distinct characterization methodologies: the traditional Mass Balance Approach (the "Alternative") and the modern Quantitative NMR (qNMR) method (the "Product" focus).
We demonstrate that while Mass Balance is the historical gold standard, qNMR offers superior specificity and speed for this class of aromatic ketones, minimizing errors derived from non-chromatographable impurities.
Technical Specifications & Structural Context
| Attribute | Specification |
| Chemical Name | 1-(4-(benzo[b]thiophen-2-yl)phenyl)ethanone |
| Molecular Formula | C₁₆H₁₂OS |
| Molecular Weight | 252.33 g/mol |
| Role | Synthetic Intermediate, Regio-isomeric Impurity Marker |
| Critical Quality Attributes (CQAs) | Regio-isomeric purity (2-yl vs 3-yl), Residual Palladium (from Suzuki coupling), Water Content |
Synthesis Context
This compound is typically synthesized via a Suzuki-Miyaura coupling between benzo[b]thiophene-2-boronic acid and 4-bromoacetophenone.[1]
-
Major Impurity Risk: Homocoupling products (biphenyls), regio-isomers (3-yl derivatives), and residual Pd catalysts.
-
Implication for Standards: A simple HPLC purity check is insufficient; the reference standard must be characterized for inorganic content (Pd) and isomeric precision.
Comparative Analysis: Potency Assignment Methods
The core "performance" metric for a reference standard is the uncertainty of its assigned purity value. Here we compare the two dominant approaches.
Method A: Mass Balance (The Traditional Alternative)
Calculates potency by subtracting all measured impurities from 100%.
Method B: qNMR (The Modern Standard)
Directly measures the molar ratio of the analyte to a NIST-traceable internal standard (e.g., Dimethyl sulfone or TCNB).
Performance Comparison Table
| Feature | Mass Balance (Alternative) | qNMR (Recommended) |
| Principle | Indirect (Subtraction) | Direct (Molar Ratio) |
| Bias Risk | High: Overestimates potency if impurities (e.g., inorganic salts, oligomers) are missed. | Low: Specific to the proton signal; insensitive to inorganic salts. |
| Sample Requirement | High (>100 mg for TGA, KF, ROI, HPLC). | Low (<20 mg total). |
| Speed | Slow (Requires 4+ orthogonal techniques). | Fast (Single experiment). |
| Suitability for this Compound | Moderate: The ketone moiety can retain water; Pd contaminants require ICP-MS.[1] | High: The distinct acetyl methyl singlet (~2.6 ppm) allows precise integration without interference. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC)
Purpose: To determine organic impurities (
-
Instrument: Agilent 1290 Infinity II or equivalent.
-
Column: C18 Reverse Phase (e.g., Waters XBridge, 150 x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 5% B (Isocratic)
-
2-15 min: 5%
95% B (Linear) -
15-20 min: 95% B (Hold)
-
-
Detection: UV at 290 nm (Max absorption for benzothiophene conjugation).
-
Acceptance Criteria: Main peak retention time ~12.5 min. Resolution > 2.0 from nearest impurity.
Protocol 2: Quantitative NMR (qNMR)
Purpose: To assign absolute potency directly.[1]
-
Internal Standard (IS): Select 1,3,5-Trimethoxybenzene (traceable to NIST SRM). It provides sharp singlets in non-aromatic regions.
-
Solvent: DMSO-
(ensures full solubility of the benzothiophene core).[1] -
Preparation:
-
Weigh accurately ~10 mg of 1-(4-benzo[b]thien-2-ylphenyl)ethanone (
). -
Weigh accurately ~5 mg of Internal Standard (
). -
Dissolve completely in 0.75 mL DMSO-
.
-
-
Acquisition:
-
Pulse angle: 90°.[1]
-
Relaxation delay (
): 60 seconds (must be of the slowest proton). -
Scans: 32 or 64.
-
-
Calculation:
Where = Integral, = Number of protons, = Molar mass, = Purity.[1][5]
Visualizing the Characterization Workflow
The following diagram illustrates the decision matrix for qualifying this reference standard, highlighting the critical check for Palladium (Pd) due to the Suzuki coupling origin.
Caption: Figure 1. Integrated workflow for the characterization of benzothiophene derivatives. Note the critical ICP-MS step to quantify residual Palladium from the Suzuki coupling synthesis.
References
-
European Pharmacopoeia (Ph.[5][6][7][8] Eur.) . Chapter 5.12: Reference Standards. EDQM. Link
-
United States Pharmacopeia (USP) . General Chapter <11>: USP Reference Standards. USP-NF. Link
-
Liu, Z. Y., et al. (2009) . Synthesis and evaluation of 1-(benzo[b]thiophen-2-yl)ethanone analogues. Bioorganic & Medicinal Chemistry Letters, 19(15), 4167-4170. (Provides synthetic context for the 2-yl isomer).
-
Pauli, G. F., et al. (2014) . Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. (Foundation for qNMR protocol). [1]
-
ICH Guidelines . Q3A(R2): Impurities in New Drug Substances. International Council for Harmonisation.[2] Link
Sources
- 1. Brexpiprazole | CAS 913611-97-9 | Cayman Chemical | Biomol.com [biomol.com]
- 2. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 3. informaticsjournals.co.in [informaticsjournals.co.in]
- 4. EP0859770B1 - PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES - Google Patents [patents.google.com]
- 5. edqm.eu [edqm.eu]
- 6. pharmtech.com [pharmtech.com]
- 7. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 8. Understanding the Role of USP and EP Standards in Pharma QC: Ensuring Consistency and Compliance | Lab Manager [labmanager.com]
Ethanone, 1-(4-benzo[b]thien-2-ylphenyl)- proper disposal procedures
This guide outlines the proper disposal procedures for Ethanone, 1-(4-benzo[b]thien-2-ylphenyl)- (CAS 35153-09-4).[1]
Notice: As a specialized research chemical, this substance often lacks a specific EPA waste code (P-list or U-list).[1][2] Therefore, it must be managed by Hazardous Waste Determination under RCRA (Resource Conservation and Recovery Act) guidelines, treating it as a toxic and environmental hazard due to its bioactive pharmacophore and sulfur content.
Chemical Profile & Hazard Identification
Before disposal, you must validate the state of the material. This molecule contains a benzothiophene moiety linked to a acetophenone group.[1]
| Property | Characteristic | Disposal Implication |
| Structure | Polycyclic Aromatic Hydrocarbon (PAH) with Sulfur | Must be incinerated. Do not discharge to sewer.[1] Sulfur generates SO₂ upon combustion; requires scrubbed incineration.[1] |
| Physical State | Solid (typically off-white/yellow powder) | Dispose of as Hazardous Solid Waste .[1] |
| Solubility | Lipophilic (Low water solubility) | High potential for bioaccumulation/aquatic toxicity.[1] Marine Pollutant protocols apply.[1] |
| Reactivity | Stable, but combustible | Keep away from strong oxidizers (peroxides, nitrates) in waste streams.[1] |
Pre-Disposal Stabilization
Principle: Inert the waste stream before it leaves your control.
-
Quenching (If in reaction mixture):
-
If the material is dissolved in a reactive solution (e.g., with aluminum chloride or borohydrides), quench the reaction first.
-
Protocol: Cool the vessel to 0°C. Add Isopropanol dropwise to destroy excess reagents, followed by water. Adjust pH to neutral (pH 6–8).
-
-
Solvent Compatibility:
Disposal Workflow (Step-by-Step)
Scenario A: Pure Solid Substance
Use this for expired shelf stock or isolated product.[1]
-
Primary Containment: Place the solid in a clear, wide-mouth glass or HDPE jar.
-
Labeling: Affix a hazardous waste label.
-
Secondary Containment: Seal the jar in a clear plastic bag (Ziploc style) to prevent contamination of the outer container during transport.
-
Accumulation: Store in the "Solid Hazardous Waste" satellite accumulation area.
Scenario B: Liquid Waste (Mother Liquors/Rinsate)
Use this for reaction solvents or cleaning waste.[1]
-
Segregation: Determine if the solvent is Halogenated (DCM, Chloroform) or Non-Halogenated (Acetone, Ethyl Acetate, Methanol).[1]
-
Note: This compound itself contains no halogens, so it follows the solvent's classification.
-
-
Collection: Pour into the appropriate HDPE waste carboy.
-
Critical: Leave 10% headspace in the carboy to prevent over-pressurization.[1]
-
-
Rinsing: Triple-rinse the original vessel with a compatible solvent (e.g., acetone).[1] Add all rinsate to the waste carboy.
-
Decontamination: The empty vessel can be washed with soap and water only after the triple solvent rinse.[1]
Regulatory Decision Logic (RCRA)
Since this specific CAS is likely not "Listed" (F, K, P, U lists), you must classify it by Characteristic :
-
Ignitability (D001): Not applicable to the solid, but applicable if dissolved in flammable solvents.[1]
-
Toxicity (D004-D043): While not specifically TCLP listed, Universal Precautions dictate managing benzothiophenes as toxic due to potential mutagenicity of PAH derivatives.[1]
Self-Validating Check:
-
Is the container sealed? Yes.[1]
-
Is the label complete with full chemical name? Yes.[1]
-
Is it segregated from oxidizers? Yes.[1]
Disposal Decision Tree
The following logic flow ensures the material ends up in the correct incineration stream (High BTU vs. Direct Burn).
Caption: Operational decision tree for segregating benzothiophene-derivative waste based on physical state and solvent carrier.
References
-
U.S. Environmental Protection Agency (EPA). (2024).[1] Hazardous Waste Generators: Managing Your Waste. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (2024).[1] Laboratory Safety Guidance. Retrieved from [Link]
Sources
A Comprehensive Guide to Personal Protective Equipment for Handling Ethanone, 1-(4-benzo[b]thien-2-ylphenyl)-
Introduction
The principles outlined here are grounded in a proactive safety culture, emphasizing not just what to wear, but why it is critical for mitigating potential risks. By understanding the rationale behind each piece of equipment, laboratory personnel can make informed decisions to protect themselves and their colleagues.
Hazard Analysis: A Proactive Approach
Given the absence of a comprehensive safety data sheet (SDS) for Ethanone, 1-(4-benzo[b]thien-2-ylphenyl)-, we must infer potential hazards from structurally related compounds. Benzothiophene and its derivatives, for instance, can be harmful if swallowed and may cause skin and eye irritation.[1][2] Aromatic ketones can also present a range of health effects. Therefore, a conservative approach that assumes the compound is hazardous is the most responsible course of action.
A thorough risk assessment should be conducted before any new procedure involving this compound. This assessment must consider the scale of the reaction, the physical form of the chemical (solid or in solution), and the potential for aerosolization.
Core Personal Protective Equipment (PPE) Requirements
A baseline of PPE is mandatory for any work with Ethanone, 1-(4-benzo[b]thien-2-ylphenyl)-, regardless of the quantity or procedure.
-
Eye and Face Protection:
-
Safety Glasses with Side Shields: These are the minimum requirement for eye protection. They must conform to ANSI Z87.1 standards in the United States or equivalent regional standards.[3]
-
Chemical Splash Goggles: For procedures with a higher risk of splashes, such as transfers of solutions or reactions under pressure, chemical splash goggles are essential.[4] They provide a more complete seal around the eyes.
-
Face Shield: When there is a significant risk of splashes or explosions, a face shield should be worn in addition to safety glasses or goggles.[3]
-
-
Hand Protection:
-
The selection of appropriate gloves is critical and depends on the solvent being used. Nitrile gloves are a common choice in laboratories and offer good protection against a variety of chemicals.[5] However, their effectiveness against specific organic solvents can vary.
-
For prolonged or high-exposure work, heavier-duty gloves such as butyl rubber or Viton™ may be necessary.[6] It is crucial to consult the glove manufacturer's chemical resistance guide to ensure the chosen material is appropriate for the solvents in use.[3]
-
Gloves should be inspected for any signs of degradation or perforation before each use and changed immediately if contamination is suspected.[7]
-
-
Body Protection:
-
Laboratory Coat: A flame-resistant lab coat is essential to protect against splashes and spills.[7] It should be fully buttoned with the sleeves rolled down.
-
Chemical-Resistant Apron: For larger-scale work or when there is a significant splash hazard, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.[4]
-
-
Foot Protection:
-
Closed-toe shoes are mandatory in a laboratory setting.[3] These should be made of a non-porous material to prevent penetration by spilled chemicals.
-
Operational and Disposal Plans
Safe Handling Procedures:
-
Work in a Ventilated Area: All handling of Ethanone, 1-(4-benzo[b]thien-2-ylphenyl)- should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[7]
-
Avoid Dust and Aerosol Formation: When handling the solid compound, care should be taken to avoid creating dust.[1]
-
Prevent Contact: Avoid direct contact with skin, eyes, and clothing.[8]
-
Hygiene Practices: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[7] Do not eat, drink, or smoke in the laboratory.[1]
Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[9] Seek medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[8] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[9]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9]
Disposal Plan:
All waste containing Ethanone, 1-(4-benzo[b]thien-2-ylphenyl)- must be treated as hazardous waste.
-
Segregation: Keep all waste generated from work with this compound separate from other waste streams.
-
Labeling: Clearly label all waste containers with the full chemical name and any known hazards.
-
Disposal: Dispose of the waste through your institution's hazardous waste management program. Do not pour any waste down the drain.[9]
Visualizing the Workflow: A Step-by-Step Guide
The following diagram illustrates the standard workflow for handling Ethanone, 1-(4-benzo[b]thien-2-ylphenyl)-, emphasizing the key safety checkpoints.
Caption: Standard laboratory workflow for handling potentially hazardous chemical compounds.
Conclusion
The responsible handling of novel chemical entities like Ethanone, 1-(4-benzo[b]thien-2-ylphenyl)- is paramount in a research environment. By adhering to the comprehensive PPE and safety protocols outlined in this guide, scientists can significantly mitigate the risks associated with this compound. A proactive and informed approach to safety not only protects individuals but also fosters a secure and productive research culture.
References
-
Creative Safety Supply. Acetone Safety Precautions. (2022). Available from: [Link]
-
San Jose State University. Personal Protective Equipment: Hands. (2024). Available from: [Link]
-
University of California, Los Angeles. Personal Protective Equipment (PPE). Available from: [Link]
-
Cleanchem Laboratories. MATERIAL SAFETY DATA SHEETS (Z)-1-(BENZO[B]THIOPHENYL-2-YL) ETHANONE OXIME. Available from: [Link]
-
Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE). Available from: [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. threesixtysafety.com [threesixtysafety.com]
- 5. hsa.ie [hsa.ie]
- 6. sjsu.edu [sjsu.edu]
- 7. echemi.com [echemi.com]
- 8. fishersci.com [fishersci.com]
- 9. cleanchemlab.com [cleanchemlab.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
